7-Methyl-1,4-diazepan-5-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-4-6(9)8-3-2-7-5/h5,7H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPCEVKBOAXMAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275440 | |
| Record name | Hexahydro-7-methyl-5H-1,4-diazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90673-37-3 | |
| Record name | Hexahydro-7-methyl-5H-1,4-diazepin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90673-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-7-methyl-5H-1,4-diazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1,4-diazepan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Methyl-1,4-diazepan-5-one: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1,4-diazepan-5-one is a heterocyclic organic compound belonging to the diazepanone family. This seven-membered ring system, containing two nitrogen atoms, serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse biological activities, acting as intermediates in the synthesis of complex pharmaceutical agents. Notably, the chiral form, (R)-7-Methyl-1,4-diazepan-5-one, is a key building block in the synthesis of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia[1][2][3]. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic approaches to this compound, offering valuable insights for its application in research and drug development.
Chemical Structure and Nomenclature
The core structure of this compound consists of a seven-membered ring with nitrogen atoms at positions 1 and 4, a ketone group at position 5, and a methyl group at position 7. The systematic IUPAC name for this compound is this compound. The presence of a chiral center at the 7-position gives rise to two enantiomers: (R)-7-Methyl-1,4-diazepan-5-one and (S)-7-Methyl-1,4-diazepan-5-one.
dot graph "7_Methyl_1_4_diazepan_5_one_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Caption: Chemical structure of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | - |
| Molecular Weight | 128.17 g/mol | [4] |
| CAS Number | 90673-37-3 (racemic) 1394957-73-3 ((R)-enantiomer) | [4] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | 113-114 °C | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | Inferred from structure |
| pKa | Not available | - |
Note: Some properties are inferred based on the chemical structure and data from similar compounds due to the limited availability of specific experimental data for this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the diazepane ring and the methyl group. The chemical shifts and coupling patterns will be influenced by the ring conformation and the neighboring functional groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique carbon signals corresponding to the methyl group, the four methylene/methine carbons in the ring, and the carbonyl carbon. The carbonyl carbon is expected to have the most downfield chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1650-1680 cm⁻¹. N-H stretching vibrations from the secondary amines in the ring are also expected in the region of 3200-3400 cm⁻¹.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (128.17 g/mol ). Fragmentation patterns would likely involve cleavage of the diazepane ring.
Synthetic Methodologies
The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the seven-membered ring through cyclization. A plausible and efficient method is the intramolecular cyclization of a linear precursor.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves the reaction of ethyl 3-aminobutanoate with ethylenediamine, followed by an intramolecular cyclization.
dot graph "Synthetic_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
} Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(2-aminoethyl)-3-aminobutanamide
-
In a round-bottom flask, combine ethyl 3-aminobutanoate (1 equivalent) and ethylenediamine (2 equivalents) in a suitable solvent such as methanol.
-
Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude N-(2-aminoethyl)-3-aminobutanamide. Purification can be achieved by column chromatography if necessary.
-
Rationale: The use of excess ethylenediamine helps to drive the amidation reaction to completion and minimize the formation of side products. Methanol is a suitable polar solvent for both reactants.
Step 2: Intramolecular Cyclization to this compound
-
The crude or purified N-(2-aminoethyl)-3-aminobutanamide is heated at a high temperature (e.g., 150-200 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
The cyclization reaction results in the formation of this compound with the elimination of ammonia.
-
The product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Rationale: Thermal cyclization of amino amides is a common method for the formation of lactams. The high temperature provides the necessary activation energy for the intramolecular nucleophilic attack of the terminal amine onto the amide carbonyl, followed by the elimination of ammonia.
Applications in Drug Discovery and Development
The 1,4-diazepan-5-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The methyl substitution at the 7-position introduces a chiral center, allowing for stereospecific interactions with biological receptors, which can lead to improved efficacy and reduced side effects of a drug.
The most prominent example of the application of a this compound derivative is in the synthesis of Suvorexant. The (R)-enantiomer serves as a critical chiral building block for constructing the core of this insomnia drug[1][2][3]. This highlights the importance of this compound as a valuable intermediate for accessing complex and biologically active molecules. Further research into derivatives of this scaffold could lead to the discovery of new therapeutic agents for a variety of diseases.
Conclusion
This compound is a heterocyclic compound of significant interest due to its role as a key synthetic intermediate in the pharmaceutical industry. While detailed experimental data on the parent compound is limited, its structural features and the known biological activities of its derivatives underscore its potential in drug discovery. The synthetic pathways outlined in this guide provide a foundation for its preparation in a laboratory setting. Further research to fully characterize its physicochemical properties and explore its biological activity is warranted and could unveil new applications for this versatile molecular scaffold.
References
An In-Depth Technical Guide to the Synthesis of 7-Methyl-1,4-diazepan-5-one
Abstract
This technical guide provides a comprehensive and scientifically rigorous approach to the synthesis of 7-Methyl-1,4-diazepan-5-one, a valuable heterocyclic scaffold for drug discovery and development. Recognizing the absence of a directly established synthetic route in the current literature, this document outlines a novel, rational, and efficient three-step pathway commencing from the readily available and chiral starting material, N-Boc-L-alanine. The synthesis involves a strategic amide coupling with mono-Boc-protected ethylenediamine, followed by deprotection and a subsequent intramolecular cyclization to yield the target diazepan-5-one. This guide is intended for researchers, medicinal chemists, and process development scientists, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and strategic considerations for each synthetic step.
Introduction and Strategic Overview
The 1,4-diazepan-5-one core is a significant structural motif in medicinal chemistry, often serving as a key building block for the development of novel therapeutic agents. The introduction of a methyl group at the 7-position, particularly with defined stereochemistry, can profoundly influence the pharmacological properties of the resulting compounds by introducing a chiral center that can lead to improved target binding and selectivity. This guide details a robust synthetic strategy for accessing (S)-7-Methyl-1,4-diazepan-5-one, leveraging the chiral pool of L-alanine.
Our synthetic approach is predicated on a linear sequence involving three key transformations:
-
Amide Bond Formation: The synthesis initiates with the coupling of N-Boc-L-alanine and mono-Boc-ethylenediamine. This step is crucial for assembling the linear precursor containing all the necessary atoms for the final heterocyclic ring. The use of orthogonal Boc protecting groups is a key strategic decision, allowing for selective deprotection in a subsequent step.
-
Selective Deprotection: The next step involves the selective removal of the Boc group from the terminal amino group of the coupled product, unmasking the nucleophilic amine required for the final cyclization.
-
Intramolecular Cyclization: The final and key step is the intramolecular cyclization of the deprotected amino-amide to form the seven-membered diazepan-5-one ring. This transformation is driven by the nucleophilic attack of the primary amine onto the amide carbonyl.
This strategy was designed for its efficiency, high potential for stereochemical retention, and the use of commercially available and relatively inexpensive starting materials.
Reaction Schematics and Mechanistic Considerations
The overall synthetic pathway is depicted below:
Figure 1: Proposed synthetic pathway for (S)-7-Methyl-1,4-diazepan-5-one.
Mechanistic Insights:
The key intramolecular cyclization step is facilitated by heating the deprotected amino-amide intermediate under high dilution conditions. This favors the intramolecular reaction over intermolecular polymerization. The primary amine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the amide. This is followed by the departure of ammonia, leading to the formation of the thermodynamically stable seven-membered ring.
Detailed Experimental Protocols
Step 1: Synthesis of N-(2-((tert-butoxycarbonyl)amino)ethyl)-2-((tert-butoxycarbonyl)amino)propanamide
Materials:
-
N-Boc-L-alanine (1.0 eq)
-
Mono-Boc-ethylenediamine (1.0 eq)[1]
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of N-Boc-L-alanine (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).[2]
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add mono-Boc-ethylenediamine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous LiCl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired coupled product.
Step 2: Synthesis of 2-amino-N-(2-aminoethyl)propanamide
Materials:
-
N-(2-((tert-butoxycarbonyl)amino)ethyl)-2-((tert-butoxycarbonyl)amino)propanamide (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting crude diamine TFA salt is used directly in the next step without further purification.
Step 3: Synthesis of (S)-7-Methyl-1,4-diazepan-5-one
Materials:
-
2-amino-N-(2-aminoethyl)propanamide TFA salt (1.0 eq)
-
High-boiling point solvent (e.g., toluene or xylene)
-
Base (e.g., triethylamine)
Procedure:
-
Dissolve the crude diamine TFA salt in a large volume of toluene (to achieve high dilution, approximately 0.01 M).
-
Add triethylamine (2.2 eq) to neutralize the TFA salt.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove any water.
-
Continue refluxing for 24-48 hours, monitoring the reaction by LC-MS for the formation of the desired product and the disappearance of the starting material. The intramolecular cyclization of amino amides is a known method for lactam formation.[3][4]
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield (S)-7-Methyl-1,4-diazepan-5-one.
Quantitative Data Summary
| Step | Product | Starting Materials | Key Reagents | Expected Yield | Purity (by LC-MS) |
| 1 | N-(2-((tert-butoxycarbonyl)amino)ethyl)-2-((tert-butoxycarbonyl)amino)propanamide | N-Boc-L-alanine, mono-Boc-ethylenediamine | HATU, DIPEA | 80-90% | >95% |
| 2 | 2-amino-N-(2-aminoethyl)propanamide TFA salt | Product from Step 1 | TFA, DCM | Quantitative | Used crude |
| 3 | (S)-7-Methyl-1,4-diazepan-5-one | Product from Step 2 | Toluene, Heat | 50-60% | >98% |
Table 1: Summary of expected yields and purities for the synthesis of (S)-7-Methyl-1,4-diazepan-5-one.
Experimental Workflow Visualization
Figure 2: Detailed experimental workflow for the synthesis.
Conclusion
This technical guide presents a well-reasoned and detailed synthetic route to this compound from readily available starting materials. The proposed three-step synthesis, involving amide coupling, deprotection, and intramolecular cyclization, is designed to be robust, scalable, and to afford the target molecule with high stereochemical purity. The provided experimental protocols and strategic insights are intended to empower researchers in the fields of medicinal chemistry and drug development to access this valuable heterocyclic scaffold for their research endeavors.
References
- 1. Boc-ethylenediamine | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic Characterization of 7-Methyl-1,4-diazepan-5-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 7-Methyl-1,4-diazepan-5-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this molecule. In the absence of publicly available experimental spectra, this guide presents a detailed analysis of predicted spectroscopic data, grounded in fundamental principles and data from analogous structures. This approach not only offers a robust framework for the characterization of this compound but also serves as an educational resource for the spectroscopic analysis of related small molecules.
Molecular Structure and Spectroscopic Relevance
This compound is a seven-membered heterocyclic compound containing a secondary amide, a secondary amine, and a chiral center at the methyl-substituted carbon. Its molecular formula is C₆H₁₂N₂O, with a monoisotopic mass of 128.09496 Da. The structural features of this molecule give rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.
Key Structural Features for Spectroscopic Analysis:
-
Amide Group: The carbonyl (C=O) and N-H bonds will produce characteristic signals in IR and influence the chemical shifts of adjacent protons and carbons in NMR.
-
Diazepane Ring: The conformationally flexible seven-membered ring will result in complex NMR spectra, potentially showing distinct signals for axial and equatorial protons.
-
Methyl Group: This group will give a characteristic doublet in the ¹H NMR spectrum and a distinct signal in the upfield region of the ¹³C NMR spectrum.
-
Chiral Center: The presence of a stereocenter at C7 can lead to diastereotopic protons in the adjacent methylene groups, further complicating the NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would be employed for a complete structural assignment.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0-7.5 | br s | 1H | NH (amide) | The amide proton is expected to be deshielded and may exhibit broadness due to quadrupole coupling with the nitrogen and chemical exchange. |
| ~ 3.5-3.8 | m | 1H | CH -CH₃ | This methine proton is adjacent to the nitrogen atom and the methyl group, leading to a downfield shift and complex multiplicity. |
| ~ 3.2-3.4 | m | 2H | CH ₂-NH | Methylene group adjacent to the secondary amine. |
| ~ 2.8-3.1 | m | 2H | CH ₂-C=O | Methylene group alpha to the amide carbonyl. |
| ~ 2.5-2.7 | m | 2H | NH -CH ₂ | Methylene group adjacent to the amide nitrogen. |
| ~ 1.8-2.2 | br s | 1H | NH (amine) | The amine proton signal is often broad and its chemical shift is concentration and solvent dependent. |
| ~ 1.2-1.4 | d | 3H | CH-CH ₃ | The methyl group will appear as a doublet due to coupling with the adjacent methine proton. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170-175 | C =O | The amide carbonyl carbon is significantly deshielded. |
| ~ 50-55 | C H-CH₃ | The methine carbon is shifted downfield by the adjacent nitrogen atom. |
| ~ 45-50 | C H₂-NH | Methylene carbon adjacent to the secondary amine. |
| ~ 40-45 | C H₂-C=O | Methylene carbon alpha to the amide carbonyl. |
| ~ 35-40 | NH-C H₂ | Methylene carbon adjacent to the amide nitrogen. |
| ~ 15-20 | CH-C H₃ | The methyl carbon appears in the upfield aliphatic region. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NMR Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the amide and amine groups, as well as the aliphatic C-H bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 3300 | Medium, sharp | N-H stretch | Secondary Amide |
| ~ 3250 | Medium, broad | N-H stretch | Secondary Amine |
| 2960-2850 | Medium-Strong | C-H stretch | Aliphatic (CH₃, CH₂, CH) |
| ~ 1650 | Strong | C=O stretch (Amide I) | Secondary Amide |
| ~ 1550 | Medium | N-H bend (Amide II) | Secondary Amide |
| 1465-1450 | Medium | C-H bend | CH₂ (scissoring), CH₃ (asymmetric) |
| ~ 1375 | Medium | C-H bend | CH₃ (symmetric) |
Experimental Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
IR Spectroscopy Workflow Diagram
Caption: Workflow for ATR-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Rationale |
| 129.1022 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the ESI+ spectrum. The exact mass provides high confidence in the elemental formula (C₆H₁₃N₂O⁺). |
| 151.0842 | [M+Na]⁺ | Adduct formation with sodium ions is common in ESI-MS. |
| 257.1966 | [2M+H]⁺ | Dimer formation can sometimes be observed. |
Expected Fragmentation Pattern (MS/MS of m/z 129.1022):
-
Loss of CH₃• (methyl radical): A fragment at m/z 114, though less common for radical loss in ESI.
-
Loss of CO (carbonyl group): A fragment at m/z 101.
-
Cleavage of the diazepane ring: Various ring-opening and cleavage pathways can lead to smaller fragments, providing structural information. For instance, cleavage alpha to the nitrogen atoms is a common fragmentation pathway for amines.
Experimental Protocol for MS Data Acquisition (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.
-
Chromatography (Optional but recommended for purity assessment):
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Ionize the sample using an ESI source in positive ion mode.
-
Acquire a full scan mass spectrum over a range of m/z 50-500 to determine the molecular weight.
-
Perform tandem MS (MS/MS) on the protonated molecular ion (m/z 129.1022) to induce fragmentation and obtain structural information.
-
Mass Spectrometry Workflow Diagram
Caption: Workflow for LC-MS analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation. While this guide is based on predicted data, the outlined protocols and interpretive principles offer a robust framework for any researcher undertaking the synthesis or analysis of this compound. The combination of these techniques allows for the unambiguous determination of its constitution, connectivity, and key functional groups, which is essential for its application in drug discovery and development.
Introduction: The Significance of the 1,4-Diazepine Scaffold
An In-Depth Technical Guide to 7-Methyl-1,4-diazepan-5-one
The 1,4-diazepine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique seven-membered heterocyclic structure, containing two nitrogen atoms, imparts favorable physicochemical properties that have been exploited in the development of a wide range of therapeutics. The most iconic member of this class is diazepam (Valium), a benchmark anxiolytic and anticonvulsant that underscored the therapeutic potential of this molecular framework.[3][4]
This compound is a functionalized derivative of this core structure. As a chiral heterocyclic building block, it offers researchers a strategic starting point for the synthesis of complex molecules.[5][6] The presence of a methyl group introduces a stereocenter, allowing for the development of enantiomerically pure compounds—a critical consideration in modern drug design to optimize efficacy and minimize off-target effects. This guide provides a comprehensive overview of this compound, detailing its chemical identity, a robust synthetic protocol, potential applications, and essential handling information for professionals in drug discovery and chemical research.
Section 1: Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of all chemical research. This compound is identified by its systematic name and, most definitively, by its CAS Registry Number.
IUPAC Name: this compound Synonyms: Hexahydro-7-methyl-5H-1,4-diazepin-5-one, 7-Methyl-5-oxo-1,4-diazepane[5][7] CAS Numbers:
The structural features of this molecule are presented below. The asterisk denotes the chiral center at the C7 position.
Caption: Chemical Structure of this compound.
Physicochemical Data Summary
The key properties of this compound are summarized in the table below, providing essential data for experimental planning and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂N₂O | [5] |
| Molecular Weight | 128.17 g/mol | [5][7] |
| Melting Point | 113-114 °C | [7] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | [7] |
| XLogP3 | -0.7 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Appearance | Crystalline solid (typical) | N/A |
Section 2: Synthesis and Mechanistic Considerations
A robust and reproducible synthetic route is paramount for the utilization of any chemical building block. While multiple strategies can be envisioned for the synthesis of 1,4-diazepan-5-ones, a highly effective and logical approach involves the intramolecular cyclization of a linear amino acid precursor. This method provides excellent control over the final structure.
Proposed Synthetic Pathway: Intramolecular Amidation
The proposed synthesis begins with commercially available starting materials: ethylenediamine and methyl crotonate. The reaction proceeds via a Michael addition followed by an intramolecular cyclization upon heating, which forms the thermodynamically stable seven-membered lactam ring.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.
Step 1: Synthesis of Methyl 3-((2-aminoethyl)amino)butanoate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethylenediamine (1.0 eq) dissolved in methanol (approx. 0.5 M).
-
Slowly add methyl crotonate (1.0 eq) to the solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate product. Purification via column chromatography may be performed but is often unnecessary for the subsequent step.
Causality: The Michael addition is a conjugate addition of a nucleophile (the primary amine of ethylenediamine) to an α,β-unsaturated carbonyl compound (methyl crotonate). Using an excess of ethylenediamine can be employed to minimize diamine addition, but controlling the stoichiometry is generally sufficient. Methanol is an excellent solvent as it readily dissolves both reactants.
Step 2: Synthesis of this compound
-
Dissolve the crude intermediate from Step 1 in a high-boiling point, non-protic solvent such as toluene or xylene (approx. 0.2 M).
-
Heat the mixture to reflux (approx. 110-140 °C, depending on the solvent) for 12-24 hours. The cyclization releases methanol as a byproduct.
-
Monitor the formation of the lactam product by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.[7]
Causality: High temperature promotes the intramolecular nucleophilic attack of the terminal primary amine onto the ester carbonyl. This is an equilibrium process, but the formation of the stable seven-membered lactam ring drives the reaction to completion. The removal of the methanol byproduct (e.g., with a Dean-Stark apparatus) can further increase the yield.
Section 3: Applications in Drug Discovery
The true value of this compound lies in its application as a versatile scaffold for constructing novel, biologically active molecules. The diazepine core is a well-established pharmacophore for targeting the central nervous system (CNS).[2]
-
Scaffold for CNS Agents: The 1,4-diazepine structure is renowned for its anxiolytic, sedative, and anticonvulsant properties, primarily through modulation of GABA-A receptors.[4] This building block allows for the exploration of novel derivatives with potentially improved potency, selectivity, or pharmacokinetic profiles.
-
Chiral Pool Synthesis: As a chiral molecule, it serves as an excellent starting point for asymmetric synthesis. The methyl group provides a defined stereochemical anchor, enabling the synthesis of enantiomerically pure final compounds, which is a critical requirement from regulatory bodies like the FDA.
-
Peptidomimetics: The diazepan-5-one structure can act as a constrained dipeptide mimic. Incorporating it into peptide sequences can enhance metabolic stability and enforce specific conformations, which is a valuable strategy in designing protease inhibitors or receptor antagonists.[2]
Section 4: Analytical Characterization
Structural confirmation and purity assessment are non-negotiable for any chemical used in research. The following are the expected analytical signatures for this compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the N-H protons (broad), three distinct methylene (CH₂) groups on the ring, a methine (CH) proton adjacent to the methyl group, and a methyl (CH₃) doublet. |
| ¹³C NMR | A carbonyl carbon (C=O) signal (~170-175 ppm), three methylene carbons, one methine carbon, and one methyl carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and a strong amide C=O stretch (~1650 cm⁻¹). |
| Mass Spectrometry (ESI+) | A prominent peak for the protonated molecule [M+H]⁺ at m/z 129.10. |
Section 5: Safety and Handling
While no specific toxicology data for this compound is widely available, it should be handled with the standard care afforded to all laboratory chemicals, particularly those with potential biological activity.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Researchers should always consult the Material Safety Data Sheet (MSDS) provided by the supplier for the most detailed and up-to-date safety information.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure, chirality, and foundation on the biologically significant 1,4-diazepine scaffold make it a valuable building block for the synthesis of next-generation therapeutics. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and apply this potent intermediate in their drug discovery and development programs.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazepam - Wikipedia [en.wikipedia.org]
- 4. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 1394957-73-3|(R)-7-Methyl-1,4-diazepan-5-one|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
- 8. paipharma.com [paipharma.com]
Physical and chemical properties of 7-Methyl-1,4-diazepan-5-one
An In-Depth Technical Guide to 7-Methyl-1,4-diazepan-5-one: Properties, Analysis, and Applications in Drug Development
Executive Summary
This compound is a heterocyclic compound of significant interest to the pharmaceutical industry. As a chiral building block, its primary utility lies in the stereospecific synthesis of complex active pharmaceutical ingredients (APIs). Most notably, the (R)-enantiomer of this molecule is a critical intermediate in the manufacture of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.[1][2] This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthetic considerations, and analytical methodologies for this compound, tailored for researchers and scientists in drug development.
Introduction: The 1,4-Diazepan-5-one Scaffold
Seven-membered heterocyclic rings containing two nitrogen atoms, known as diazepines, represent a "privileged scaffold" in medicinal chemistry.[3][4] This structural motif is prevalent in a wide array of biologically active compounds, including the well-known benzodiazepine class of drugs.[4] The 1,4-diazepan-5-one core, a saturated version with a ketone functional group, offers a unique three-dimensional geometry that is conducive to specific interactions with biological targets. This compound embodies this scaffold, with the addition of a methyl group that introduces a chiral center, making it an invaluable asset for constructing enantiomerically pure therapeutic agents.[1][5]
Core Physicochemical Properties
A foundational understanding of the molecule's physical properties is essential for its handling, formulation, and integration into synthetic workflows.
Structural and General Properties
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | Hexahydro-7-methyl-5H-1,4-diazepin-5-one | [6][7] |
| CAS Number | 90673-37-3 (Racemate) | [6][7] |
| 1394957-73-3 ((R)-enantiomer) | [5] | |
| Molecular Formula | C₆H₁₂N₂O | [5][6] |
| Molecular Weight | 128.17 g/mol | [5][7] |
| Melting Point | 113-114 °C | [7] |
| Topological Polar Surface Area | 41.1 Ų | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
graph "7_Methyl_1_4_diazepan_5_one" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.6!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-0.6!", fontcolor="#202124"]; N4 [label="N", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-0.6!", fontcolor="#202124"]; O5 [label="O", pos="2.2,-1.0!", fontcolor="#EA4335"]; C6 [label="C", pos="1.8,0.3!", fontcolor="#202124"]; C7 [label="C*", pos="1.2,1.5!", fontcolor="#202124"]; C8 [label="C", pos="2.2,2.4!", fontcolor="#202124"]; H_N1 [label="H", pos="-0.5,1.8!", fontcolor="#5F6368"]; H_N4 [label="H", pos="-0.5,-1.8!", fontcolor="#5F6368"];
// Bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- C7; C7 -- N1; C7 -- C8 [label="H₃"]; C5 -- O5 [style=double]; N1 -- H_N1; N4 -- H_N4; }
Caption: Structure of this compound with chiral center (*).
Solubility and pKa Profile
-
pKa: Direct experimental pKa values are not published. However, we can predict the basicity based on the functional groups. The nitrogen atom of the amide is non-basic due to resonance delocalization of the lone pair into the carbonyl. The two secondary amine nitrogens are basic. The pKa of the conjugate acid of a typical cyclic secondary amine is around 11. Therefore, this compound is expected to be basic and will exist in a protonated, cationic form in acidic solutions.
Spectroscopic and Structural Characterization
Spectroscopic analysis is critical for identity confirmation and purity assessment. The following are predicted spectral characteristics based on the molecule's structure.
| Technique | Expected Features |
| ¹H NMR | ~7.0-8.0 ppm (broad s, 1H): Amide N-H. ~2.5-3.5 ppm (m): Protons on carbons adjacent to nitrogen atoms (CH₂ and CH groups). ~3.0-3.5 ppm (m, 1H): Methine proton at C7. ~1.5-2.5 ppm (broad s, 1H): Amine N-H. ~1.2 ppm (d, 3H): Methyl protons at C7, doublet due to coupling with the C7 proton. |
| ¹³C NMR | ~170-175 ppm: Carbonyl carbon (C5) of the amide. ~40-60 ppm: Aliphatic carbons adjacent to nitrogen atoms (C2, C3, C6, C7). ~20 ppm: Methyl carbon. |
| IR Spectroscopy | ~3300 cm⁻¹ (broad): N-H stretching vibrations from amine and amide. ~1650 cm⁻¹ (strong): C=O stretching vibration of the secondary amide (lactam). ~2850-2960 cm⁻¹: C-H stretching of aliphatic groups. |
| Mass Spectrometry | [M+H]⁺ = 129.10: Expected molecular ion peak for the protonated molecule in ESI-MS. Fragmentation may occur via cleavage of the diazepine ring. |
Causality Behind Predictions: The predicted chemical shifts in NMR are based on the inductive effects of the electronegative nitrogen and oxygen atoms, which deshield adjacent protons and carbons, shifting their signals downfield. The IR absorption frequencies are characteristic of the specific vibrational modes of the N-H and C=O bonds present in the molecule.
Synthesis and Reactivity
General Synthetic Approach
The synthesis of 1,4-diazepan-5-one cores often involves the cyclization of linear precursors. A plausible route to this compound could involve the reaction of ethylenediamine with a derivative of 3-aminobutanoic acid or a related precursor, followed by intramolecular cyclization to form the lactam ring. The chirality at the C7 position must be established either by using a chiral starting material or through chiral resolution of the racemic product.[1]
Caption: Generalized synthetic workflow for chiral 1,4-diazepan-5-ones.
Chemical Reactivity
-
N-Acylation/Alkylation: The secondary amine at the N1 position is a primary site for functionalization. It can readily undergo acylation with acid chlorides or coupling with carboxylic acids to form amides, or alkylation with alkyl halides. This reactivity is exploited in its use as a synthetic intermediate.[1]
-
Amide Hydrolysis: The lactam bond is stable under neutral conditions but can be hydrolyzed under harsh acidic or basic conditions, leading to the opening of the seven-membered ring.
Analytical Methodologies
Robust analytical methods are required to determine the purity, identity, and chiral excess of this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach.
Protocol: RP-HPLC for Purity Analysis
This protocol provides a self-validating system for assessing the chemical purity of the compound.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (chosen for detecting the amide chromophore).
-
Column Temperature: 30 °C.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration using the same diluent.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient elution (e.g., from 5% B to 95% B over 20 minutes).
-
Hold at 95% B for 5 minutes to elute any highly retained impurities.
-
Return to initial conditions and re-equilibrate for the next injection.
-
-
Data Analysis:
-
Identify the peak for this compound by comparing its retention time to that of the standard.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks detected.
-
Expertise Insight: The use of a C18 column is a standard choice for moderately polar small molecules. The acidic TFA in the mobile phase ensures that the amine groups are protonated, leading to sharp, symmetrical peak shapes and reproducible retention times. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted.
Caption: Standard workflow for RP-HPLC purity analysis.
Applications in Drug Discovery and Development
The primary and most well-documented application of this compound is in the synthesis of Suvorexant.
References
- 1. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1394957-73-3|(R)-7-Methyl-1,4-diazepan-5-one|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. echemi.com [echemi.com]
- 8. swgdrug.org [swgdrug.org]
- 9. CAS 439-14-5: Diazepam | CymitQuimica [cymitquimica.com]
The Emerging Therapeutic Potential of 7-Methyl-1,4-diazepan-5-one Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1,4-diazepan-5-one scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the potential therapeutic applications of a specific subclass: 7-Methyl-1,4-diazepan-5-one derivatives. While direct research on this particular scaffold is nascent, this document synthesizes data from structurally related compounds to provide a predictive framework for its biological activity. We will explore the rationale behind investigating its potential as an anticancer, antimicrobial, and central nervous system (CNS) modulating agent. This guide provides detailed, field-proven experimental protocols for the synthesis and biological evaluation of these novel compounds, intended to empower researchers and drug development professionals in their quest for new therapeutic agents.
Introduction: The 1,4-Diazepan-5-one Core and the Significance of Methylation
The seven-membered diazepine ring system is a cornerstone of many pharmaceuticals, most notably the benzodiazepine class of drugs.[1] The 1,4-diazepan-5-one core, a saturated version of this heterocyclic system, offers a three-dimensional structure that can be strategically modified to interact with a variety of biological targets. The introduction of a methyl group at the 7-position is a key chemical modification. This substitution can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins, potentially leading to enhanced potency and selectivity. This guide will explore the projected biological activities of derivatives of this scaffold.
Postulated Biological Activities and Mechanisms of Action
Based on the known activities of related 1,4-diazepine and benzodiazepine derivatives, we can hypothesize several promising avenues for the biological activity of this compound compounds.[2]
Anticancer Potential
Numerous diazepine-containing molecules have demonstrated antiproliferative properties against various cancer cell lines.[3][4] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[4] For this compound derivatives, a plausible mechanism of action could be the inhibition of key signaling pathways involved in tumor growth and survival.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of RTK signaling by a this compound derivative.
Antimicrobial Activity
Heterocyclic compounds are a rich source of novel antimicrobial agents.[5] The diazepine nucleus has been incorporated into molecules with both antibacterial and antifungal properties.[6] The mechanism of action for such compounds can vary, from disrupting cell wall synthesis to inhibiting essential enzymes.
Central Nervous System (CNS) Modulation
The structural similarity of the 1,4-diazepan-5-one core to benzodiazepines suggests a potential for CNS activity.[7] This could manifest as anxiolytic, sedative, or anticonvulsant effects, likely mediated through interaction with GABA-A receptors.[8]
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized biological activities, a systematic screening process is essential. The following are detailed protocols for the initial in vitro evaluation of novel this compound derivatives.
Synthesis of this compound Derivatives
A generalized synthetic scheme for creating a library of this compound derivatives is presented below. This multi-step synthesis allows for diversification at key positions to explore structure-activity relationships.
Synthetic Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antimicrobial activities of a novel series of heterocyclic α-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Uncharted: A Technical Guide to the Stability and Storage of 7-Methyl-1,4-diazepan-5-one
Preamble: Addressing the Data Deficit
For drug development professionals and researchers, understanding the stability of a molecule is paramount to ensuring experimental integrity, purity, and shelf-life. This guide focuses on 7-Methyl-1,4-diazepan-5-one, a heterocyclic compound featuring a diazepane core. A thorough review of publicly available information, including Safety Data Sheets (SDS) for its CAS number 90673-37-3, reveals a critical data gap: there is no published, validated stability data for this specific molecule.[1] The corresponding SDS explicitly states "no data available" for key metrics such as chemical stability, reactivity, and hazardous decomposition products.[1]
This guide, therefore, adopts a first-principles approach. Instead of merely reporting established data, we will deconstruct the molecule's functional groups, predict its likely degradation pathways based on established chemical principles, and propose a robust framework for storage and stability validation. This document is designed to be a practical, authoritative resource for scientists navigating the use of this and structurally similar compounds.
Molecular Profile and Inherent Reactivity
The stability of any compound is intrinsically linked to its structure. This compound is a cyclic diamine derivative containing a seven-membered ring. Its key functional groups dictate its chemical behavior.
-
Secondary Amine (N-H): This group is basic and nucleophilic. It is susceptible to oxidation and can participate in various side reactions.
-
Tertiary Amine (N-CH₃): This group is also basic and can be oxidized, though its reactivity is sterically hindered compared to the secondary amine.
-
Cyclic Amide (Lactam): The amide bond is the most significant site of potential hydrolytic instability. This bond can be cleaved under both acidic and basic conditions.
The overall reactivity is a composite of these features. The presence of two nitrogen atoms within the ring makes the molecule basic and potentially hygroscopic.
Caption: Structure of this compound.
Predicted Degradation Pathways
Based on the functional group analysis, we can postulate the most probable routes of degradation. These pathways represent the primary risks to the compound's integrity during storage and handling.
Hydrolysis of the Lactam Ring
The most significant vulnerability of this compound is the hydrolysis of its cyclic amide (lactam) bond. This reaction is catalyzed by the presence of acid or base and results in ring-opening to form a linear amino acid derivative. This is a well-documented degradation pathway for related benzodiazepine structures like diazepam and nitrazepam.[2][3]
-
Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon initiates the cleavage.
Caption: Predicted primary degradation via hydrolysis.
Oxidation
The secondary and tertiary amine functionalities are potential sites for oxidation, especially in the presence of atmospheric oxygen, peroxides, or other oxidizing agents. Oxidation can lead to the formation of N-oxides or other degradation products, which could alter the compound's biological activity and purity profile. While less common than hydrolysis for this structure type, it is a potential risk during long-term storage if not protected from air.
Thermal Degradation
While the specific decomposition temperature is unknown, studies on other cyclic diamines show that high temperatures can induce degradation.[4][5] Pathways can include intermolecular reactions, such as polymerization or the formation of urea derivatives, or fragmentation of the ring structure.[4] Therefore, exposure to high heat should be avoided.
Recommended Storage and Handling Protocols
Given the predicted instabilities, a conservative and protective storage strategy is essential. The following recommendations are based on best practices for analogous compounds, such as diazepam and other heterocyclic amines.[6][7]
| Parameter | Recommendation | Rationale |
| Temperature | Store at controlled room temperature (15-25°C) or refrigerated (2-8°C). | Minimizes the rate of thermal degradation and potential hydrolytic reactions. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents exposure to moisture (mitigating hydrolysis) and oxygen (mitigating oxidation). |
| Light | Protect from light by using amber glass vials or storing in a dark location. | While photosensitivity is unconfirmed, many nitrogen-containing heterocycles and related benzodiazepines are light-sensitive.[6][7] |
| Inertness | Use high-quality, inert containers (e.g., Type I borosilicate glass). | Avoids potential leaching or adsorption issues that can occur with some plastics. |
| Incompatibilities | Store away from strong acids, strong bases, and strong oxidizing agents. | These substances can act as catalysts for degradation, particularly hydrolysis and oxidation.[7] |
Framework for an In-House Stability Assessment
To overcome the absence of public data, researchers should perform an in-house stability assessment. A forced degradation study is the most efficient way to identify potential degradation products and sensitive conditions.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Develop an Analytical Method:
-
Establish a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with both UV and Mass Spectrometry (MS) detection.
-
A reverse-phase C18 column is a suitable starting point. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate to ensure good peak shape.
-
The goal is to achieve baseline separation between the parent compound and all potential degradation products.
-
-
Prepare Stress Samples:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
For hydrolytic stress, add 0.1 M HCl (acidic) or 0.1 M NaOH (basic) to aliquots of the solution.
-
For oxidative stress, add 3% hydrogen peroxide.
-
For thermal stress, incubate an aliquot at an elevated temperature (e.g., 60-80°C).
-
For photostability, expose a solution to a calibrated light source as per ICH Q1B guidelines.
-
-
Incubation and Sampling:
-
Incubate the stressed samples for a defined period (e.g., 24-48 hours), taking samples at intermediate time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize the acid and base samples before injection to prevent damage to the HPLC column.
-
-
Analysis and Data Interpretation:
-
Analyze all samples using the developed HPLC-UV/MS method.
-
Compare the chromatograms of the stressed samples to the time-zero and control samples.
-
Calculate the percentage of degradation. Use the MS data to obtain the mass of the degradation products, which helps in elucidating their structures and confirming the degradation pathways predicted in Section 2.0.
-
Conclusion
While this compound lacks formal stability studies, a technical assessment based on its chemical structure provides a strong foundation for its proper handling and storage. The primary risks are identified as hydrolysis of the lactam ring and, to a lesser extent, oxidation of the amine groups. By implementing the recommended storage conditions—protection from moisture, air, light, and heat—researchers can significantly mitigate these risks. For critical applications, conducting an in-house forced degradation study is strongly advised to generate empirical data and ensure the long-term integrity of the material.
References
- 1. echemi.com [echemi.com]
- 2. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. americanamb.com [americanamb.com]
- 7. paipharma.com [paipharma.com]
A Researcher's Guide to Procuring 7-Methyl-1,4-diazepan-5-one: From Supplier Selection to Quality Verification
An In-depth Technical Guide for Scientists and Drug Development Professionals
The procurement of specialized chemical reagents is a critical, yet often overlooked, aspect of successful research. The identity, purity, and stability of a starting material like 7-Methyl-1,4-diazepan-5-one, a valuable heterocyclic building block, directly impact the validity and reproducibility of experimental outcomes. This guide provides a comprehensive framework for researchers to navigate the commercial supplier landscape, implement robust procurement workflows, and perform essential quality control to ensure the procured material meets the rigorous demands of scientific research.
The Commercial Supplier Landscape
Sourcing high-quality this compound requires careful evaluation of various commercial suppliers. The market ranges from large, well-established chemical providers to smaller, specialized custom synthesis labs. While larger suppliers offer convenience and extensive catalogs, niche providers may offer unique analogs or better-characterized batches.
A critical first step is to identify the compound by its Chemical Abstracts Service (CAS) number. For this compound, the relevant CAS number is 90673-37-3 .[1] Using the CAS number in searches ensures unambiguous identification of the target molecule across different supplier catalogs.
Table 1: Selected Commercial Suppliers of this compound
| Supplier | Product Example (CAS 90673-37-3 or related) | Notes |
| BLDpharm | (R)-7-Methyl-1,4-diazepan-5-one (CAS 1394957-73-3) | Offers the chiral (R)-enantiomer. Provides access to analytical data like NMR, HPLC, and LC-MS upon request.[2] |
| Echemi | Hexahydro-7-methyl-5H-1,4-diazepin-5-one (CAS 90673-37-3) | Lists key physicochemical properties and synonyms for the racemic compound.[1] |
| CymitQuimica | 4-Methyl-1,4-diazepan-5-one hydrochloride (CAS 329794-41-4) | Provides the hydrochloride salt of an isomer, which may be suitable for certain applications requiring different solubility.[3] |
| Sigma-Aldrich | 1-Methyl-1,4-diazepan-5-one (CAS 5441-40-7) | Lists a related isomer. Notably, the product page states that analytical data is not collected and the buyer assumes responsibility for confirming identity and purity. |
Causality in Supplier Selection: Beyond the Catalog
Choosing a supplier should not be based on price alone. The trustworthiness of a supplier is paramount. Reputable suppliers will readily provide a Certificate of Analysis (CoA) for a specific batch. The CoA is a critical document that details the results of their internal quality control testing, typically including purity assessment by methods like HPLC or NMR and confirmation of identity. Researchers should always request a lot-specific CoA before purchase. A supplier's reluctance or inability to provide this is a significant red flag.
From Procurement to Benchtop: A Validated Workflow
A systematic approach to procurement, receipt, and handling is essential for maintaining the integrity of the chemical.
Safe Handling and Storage
Upon receipt, this compound should be handled according to the Safety Data Sheet (SDS) provided by the supplier. As a standard practice for amine-containing heterocyclic compounds, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Essential Quality Control: Trust but Verify
Independent verification of a procured chemical's identity and purity is a cornerstone of scientific integrity.[4][5] While a supplier's CoA is a valuable starting point, in-house analytical testing ensures the material is suitable for its intended application, especially in sensitive assays or multi-step syntheses where impurities can lead to confounding results or failed reactions.[6][7]
Experimental Protocol: ¹H NMR Spectroscopy
-
Objective: To confirm the structural integrity and proton environment of the molecule.
-
Methodology:
-
Prepare a sample by dissolving ~5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Expected Results: The spectrum should show distinct peaks corresponding to the methyl group, the methylene protons of the diazepane ring, and the amine protons. The integration of these peaks should correspond to the number of protons in each environment. The chemical shifts will be characteristic of the molecule's structure.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To verify the molecular weight of the compound and assess its purity.
-
Methodology:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of ~10-100 µg/mL using the initial mobile phase composition.
-
Inject a small volume (e.g., 1-5 µL) onto an LC-MS system equipped with a C18 reversed-phase column and an electrospray ionization (ESI) source operating in positive ion mode.[8][9]
-
Run a gradient elution, for example, from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over several minutes.
-
-
Expected Results: The mass spectrum should display a prominent ion corresponding to the protonated molecule [M+H]⁺. For C₆H₁₂N₂O, the expected monoisotopic mass is 128.09, so the [M+H]⁺ ion should be observed at approximately m/z 129.10.[1] The chromatogram from the UV or total ion current (TIC) detector will indicate the purity, with a single major peak being ideal.
Application in Drug Discovery: Why Purity Matters
Heterocyclic scaffolds like this compound are common starting points for the synthesis of compound libraries aimed at identifying novel drug candidates.[10] These compounds might be designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes within a signaling pathway.
In this context, the purity of the initial building block is non-negotiable. An impurity could possess its own biological activity, leading to false positives in a screening campaign. Alternatively, a reactive impurity could interfere with subsequent chemical reactions, lowering the yield and purity of the final library members. This compromises the integrity of structure-activity relationship (SAR) studies, where researchers correlate changes in chemical structure with changes in biological activity. Reliable SAR data depends on the unambiguous identity and high purity of every compound tested.[5]
Conclusion
The successful procurement of this compound for research is a multi-step process that demands diligence from the scientist. It begins with a thorough evaluation of the supplier landscape, extends through a systematic workflow for ordering and handling, and culminates in rigorous, in-house quality control. By treating chemical procurement with the same level of scientific rigor as the experiments themselves, researchers can build a foundation of quality and reliability that enhances the validity and impact of their work.
References
- 1. echemi.com [echemi.com]
- 2. 1394957-73-3|(R)-7-Methyl-1,4-diazepan-5-one|BLD Pharm [bldpharm.com]
- 3. CAS 329794-41-4: 4-Methyl-1,4-diazepan-5-one hydrochloride [cymitquimica.com]
- 4. [Quality control of chemical libraries] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 6. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
The 1,4-Diazepan-5-one Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepan-5-one nucleus, a seven-membered heterocyclic ring containing two nitrogen atoms and a ketone, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features, which allow for diverse substitutions and conformational flexibility, have made it a cornerstone for the development of a wide array of biologically active compounds. This guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of the 1,4-diazepan-5-one core, with a focus on its role in the design of novel therapeutic agents.
The Strategic Importance of the 1,4-Diazepan-5-one Scaffold
The significance of the 1,4-diazepan-5-one core lies in its ability to serve as a versatile template for mimicking peptide secondary structures, particularly β-turns. This mimicry is crucial for disrupting protein-protein interactions or for interacting with receptors that recognize specific peptide conformations. The diazepan-5-one framework provides a rigidified backbone that correctly orients appended functional groups, leading to enhanced binding affinity and selectivity for biological targets.
Furthermore, the historical success of the structurally related benzodiazepines, such as diazepam (Valium), in treating a range of central nervous system (CNS) disorders has spurred extensive research into related seven-membered nitrogen-containing heterocycles.[1] This has led to the discovery of 1,4-diazepan-5-one derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2]
Synthetic Strategies for Assembling the 1,4-Diazepan-5-one Core
The construction of the 1,4-diazepan-5-one ring system can be achieved through various synthetic methodologies, ranging from classical cyclization reactions to modern multicomponent and flow-chemistry approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.
Ring-Expansion Reactions: The Schmidt Rearrangement
A common and effective method for the synthesis of 1,4-diazepan-5-ones is the Schmidt rearrangement of N-substituted-4-piperidones. This reaction involves the treatment of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid, leading to a ring expansion.[3][4] The mechanism proceeds through the protonation of the carbonyl group, followed by the nucleophilic attack of the azide anion to form an azidohydrin intermediate. Subsequent rearrangement with the expulsion of nitrogen gas yields the seven-membered lactam.
Caption: Schmidt Rearrangement for 1,4-Diazepan-5-one Synthesis.
Experimental Protocol: Schmidt Rearrangement for the Synthesis of 1-Benzyl-1,4-diazepan-5-one [5]
-
To a stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) at 273 K, add 1-benzyl-piperidin-4-one (18.9 g, 0.1 mol).
-
Cautiously add sodium azide (32.5 g, 0.5 mol) in portions over 3 hours, maintaining the temperature at approximately 278 K.
-
Stir the resulting mixture for 1 hour at the same temperature.
-
Quench the reaction by the rapid addition of ice (1 kg).
-
Basify the solution to pH 11 with 15% ammonium hydroxide (200 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Recrystallize the residue from ethyl acetate to yield the title compound.
Multicomponent Reactions (MCRs)
Multicomponent reactions, such as the Ugi and Passerini reactions, offer an efficient and diversity-oriented approach to the synthesis of complex molecules, including 1,4-diazepan-5-one derivatives. These one-pot reactions combine three or more starting materials to rapidly generate molecular complexity.[6]
The Ugi four-component reaction (U-4CR), for instance, involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to form a bis-amide.[7] By employing bifunctional starting materials, this reaction can be adapted to synthesize heterocyclic scaffolds like the 1,4-diazepan-5-one core.
Caption: Ugi Four-Component Reaction Pathway.
Continuous-Flow Synthesis
Continuous-flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients, offering advantages such as improved safety, higher yields, and easier scalability. An efficient continuous-flow protocol for the synthesis of 1,4-benzodiazepin-5-ones has been reported, which can be adapted for the synthesis of the non-fused core.[8] This approach often involves the telescoping of multiple reaction steps, minimizing the need for purification of intermediates.
Physicochemical Properties and Characterization
The physicochemical properties of 1,4-diazepan-5-one derivatives, such as solubility, lipophilicity (logP), and pKa, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties can be fine-tuned through chemical modification of the core structure.
| Property | Description | Importance in Drug Development |
| Aqueous Solubility | The ability of a compound to dissolve in water. | Crucial for oral bioavailability and formulation. Poorly soluble compounds often exhibit low absorption.[9][10] |
| Lipophilicity (logP) | The partition coefficient of a compound between an organic and an aqueous phase. | Influences membrane permeability, protein binding, and metabolic stability. Optimal logP values are often sought to balance solubility and permeability.[11][12] |
| pKa | The acid dissociation constant. | Determines the ionization state of a compound at a given pH, which affects its solubility, absorption, and receptor binding.[13] |
Table 1: Key Physicochemical Properties of Drug Candidates.
Characterization of 1,4-diazepan-5-one derivatives is typically achieved using a combination of spectroscopic and crystallographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
X-ray Crystallography: Offers definitive proof of the three-dimensional structure and conformation of the molecule in the solid state.[2][5][14]
Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of the 1,4-diazepan-5-one core have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the development of 1,4-diazepan-5-one derivatives as anticancer agents.[15][16] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including:
-
Inhibition of Tubulin Polymerization: Some benzodiazepine derivatives, structurally related to 1,4-diazepan-5-ones, have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis.[17][18]
-
Protein Synthesis Inhibition: Certain 1,4-benzodiazepine-2,5-diones have been found to inhibit protein synthesis in cancer cells, leading to significant antitumor activity.[2]
-
Targeting Specific Kinases and Receptors: Derivatives have been designed to target specific molecular targets implicated in cancer progression, such as HER2, HDAC1, and Aurora A kinase.[8][15][19] Molecular docking studies have been instrumental in guiding the design of these targeted inhibitors.[20][21][22][23]
Experimental Protocol: MTT Assay for Cell Viability [2][8][14][24]
-
Seed cells in a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a further 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Carefully aspirate the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Inhibition of Lymphocyte Function-Associated Antigen-1 (LFA-1)
The 1,4-diazepan-5-one scaffold has been successfully employed in the design of potent inhibitors of the lymphocyte function-associated antigen-1 (LFA-1), an integrin involved in immune and inflammatory responses.[25] Blockade of the LFA-1/ICAM-1 interaction is a promising therapeutic strategy for autoimmune diseases.[21]
Structure-activity relationship studies have revealed that the potency of these inhibitors is highly dependent on the nature and stereochemistry of the substituents on the diazepanone ring.
| Compound | R1 | R2 | R3 | IC50 (nM) |
| 18d | 2-Naphthyl | (S)-Isobutyl | 3,5-Dichlorophenyl | 110 |
| 18e | 2-Naphthyl | (S)-Isobutyl | 3-Chlorophenyl | 70 |
Table 2: SAR of 1,4-Diazepan-5-one Derivatives as LFA-1 Inhibitors.
Experimental Protocol: LFA-1/ICAM-1 Adhesion Assay [1][4][26][27]
-
Coat a 96-well microplate with recombinant ICAM-1.
-
Label T-cells with a fluorescent marker, such as CFSE.
-
Pre-incubate the labeled T-cells with various concentrations of the test compound.
-
Add the T-cells to the ICAM-1 coated wells and incubate to allow for cell adhesion.
-
Wash away non-adherent cells.
-
Quantify the number of adherent cells by measuring the fluorescence intensity.
Anticonvulsant Activity
Given the structural similarity to benzodiazepines, it is not surprising that 1,4-diazepan-5-one derivatives have been investigated for their potential as anticonvulsant agents. Structure-activity relationship studies of 1,4-benzodiazepines have provided valuable insights for the design of novel anticonvulsants with improved side-effect profiles.
Future Perspectives
The 1,4-diazepan-5-one core continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area is likely to focus on:
-
Exploration of Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic routes will be crucial for accessing a wider range of structurally diverse derivatives.
-
Identification of New Biological Targets: High-throughput screening and molecular modeling studies will continue to uncover new biological targets for this versatile scaffold.
-
Optimization of Pharmacokinetic Properties: A deeper understanding of the relationship between chemical structure and ADME (absorption, distribution, metabolism, and excretion) properties will be essential for the development of orally bioavailable drugs with favorable pharmacokinetic profiles.
References
- 1. Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Flow cytometry–based ICAM1-binding assay [bio-protocol.org]
- 4. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Solubility characteristics of diazepam in aqueous admixture solutions: theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 12. acdlabs.com [acdlabs.com]
- 13. elearning.unito.it [elearning.unito.it]
- 14. researchhub.com [researchhub.com]
- 15. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one derivatives as Aurora A kinase inhibitors: LQTA-QSAR analysis and detailed systematic validation of the developed model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. bds.berkeley.edu [bds.berkeley.edu]
- 25. 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 7-Methyl-1,4-diazepan-5-one
Abstract
The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note provides a detailed, four-step experimental protocol for the synthesis of 7-Methyl-1,4-diazepan-5-one, a key building block for drug discovery. The described synthetic strategy is designed for reliability and scalability, employing common laboratory reagents and techniques. The protocol emphasizes chemical causality, providing insights into the rationale behind procedural choices and mechanistic pathways. All steps are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction
Diazepine and benzodiazepine derivatives are renowned for their wide range of therapeutic applications, including anticonvulsant, anxiolytic, and sedative activities.[1][3] The synthesis of novel, substituted diazepanones is a continuous endeavor in pharmaceutical research to explore new chemical space and develop next-generation therapeutics with improved efficacy and safety profiles. This compound is a valuable synthon, offering a chiral center and functional handles for further elaboration into more complex molecules.
This guide outlines a logical and efficient pathway to this target molecule, beginning with commercially available starting materials. The strategy hinges on selective amine protection, followed by a key carbon-carbon bond-forming reaction, intramolecular cyclization, and final deprotection.
Overall Synthetic Strategy
The synthesis of this compound is achieved via a four-step sequence as illustrated below. This approach ensures high chemoselectivity and facilitates purification at each stage.
Caption: Four-step synthetic workflow for this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethylenediamine | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent grade, 97% | Sigma-Aldrich | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Methyl Methacrylate | 99%, contains MEHQ | Sigma-Aldrich | Pass through basic alumina before use |
| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich | |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | |
| Trifluoroacetic Acid (TFA) | Reagent grade, 99% | Sigma-Aldrich | Corrosive, handle in fume hood |
| Hydrochloric Acid solution | 4.0 M in 1,4-Dioxane | Sigma-Aldrich | Corrosive, handle in fume hood |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific | |
| Magnesium Sulfate (MgSO₄) | Anhydrous, powder | Fisher Scientific | |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography |
| Hexanes | ACS Grade | VWR | For chromatography |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
Detailed Experimental Protocols
Step 1: Synthesis of N-(tert-butoxycarbonyl)ethane-1,2-diamine (N-Boc-ethylenediamine)
Rationale: The selective protection of one amine group in ethylenediamine is crucial for preventing side reactions in the subsequent Michael addition. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under the basic conditions of the next step and its straightforward removal under acidic conditions.[4] This procedure is adapted from established methods for mono-Boc protection of diamines.[5]
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer, add ethylenediamine (60.1 g, 1.0 mol, 5.0 eq) and dichloromethane (DCM, 500 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 43.6 g, 0.2 mol, 1.0 eq) in DCM (200 mL).
-
Add the (Boc)₂O solution dropwise to the stirred ethylenediamine solution over 2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess ethylenediamine.
-
Dissolve the resulting residue in a minimal amount of DCM and purify by flash column chromatography on silica gel (Eluent: DCM/MeOH/NH₄OH, 90:9:1) to yield N-Boc-ethylenediamine as a colorless oil.
Step 2: Synthesis of Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-2-methylpropanoate
Rationale: This step involves a Michael (conjugate) addition reaction, a reliable method for forming carbon-nitrogen bonds.[6][7] The unprotected primary amine of N-Boc-ethylenediamine acts as the nucleophile, attacking the electron-deficient β-carbon of methyl methacrylate.[8][9] Methanol is used as a protic solvent to facilitate the reaction.
Procedure:
-
In a 250 mL round-bottom flask, dissolve N-Boc-ethylenediamine (16.0 g, 0.1 mol, 1.0 eq) in anhydrous methanol (100 mL).
-
Add methyl methacrylate (11.0 g, 0.11 mol, 1.1 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the methanol.
-
The crude product, a viscous oil, can often be used in the next step without further purification. If necessary, purify by flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).
Step 3: Synthesis of tert-butyl 7-Methyl-5-oxo-1,4-diazepane-1-carboxylate
Rationale: This key step forms the seven-membered lactam ring via an intramolecular cyclization (amidation).[10] The reaction involves the nucleophilic attack of the secondary amine onto the ester carbonyl, eliminating methanol. Such cyclizations can be promoted by thermal heating or, more efficiently, by microwave irradiation, which significantly reduces reaction times.[11][12]
Procedure:
-
Dissolve the crude amino ester from Step 2 (approx. 0.1 mol) in anhydrous toluene (200 mL) in a flask suitable for high-temperature reflux or in a microwave reactor vessel.
-
Thermal Method: Heat the solution to reflux (approx. 110 °C) for 24-72 hours, using a Dean-Stark apparatus to remove the methanol byproduct.
-
Microwave Method: Heat the mixture in a sealed microwave reactor at 130-150 °C for 1-3 hours.[11]
-
Monitor the disappearance of the starting material by LC-MS.
-
After cooling, concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford the Boc-protected diazepanone as a solid or viscous oil.
Step 4: Synthesis of this compound
Rationale: The final step is the deprotection of the Boc group to unmask the secondary amine. This is reliably achieved under strong acidic conditions.[13] A solution of HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM are standard and effective reagents for this transformation.[14][15]
Procedure:
-
Dissolve the purified product from Step 3 (1.0 eq) in a minimal amount of anhydrous DCM (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4M HCl in 1,4-dioxane (5.0 eq) or a 20% solution of TFA in DCM (v/v) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound. The product may be further purified by crystallization or chromatography if necessary.
Mechanistic Workflow Diagram
Caption: Key mechanistic steps in the synthesis.
Conclusion
This application note details a comprehensive and logically structured protocol for the synthesis of this compound. By breaking down the synthesis into four distinct, high-yielding steps, this guide provides a reliable method for accessing this important heterocyclic building block. The inclusion of mechanistic rationale and citations to foundational literature ensures that researchers can not only replicate the procedure but also adapt it for the synthesis of related analogues.
References
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
- 6. EP1435383A1 - Methods of using michael addition compositions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Lactam - Wikipedia [en.wikipedia.org]
- 11. Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Application Notes and Protocols for Drug Design Utilizing the 7-Methyl-1,4-diazepan-5-one Scaffold
Introduction: The 7-Methyl-1,4-diazepan-5-one Scaffold as a Privileged Structure for CNS Drug Discovery
The quest for novel therapeutics targeting the central nervous system (CNS) is an ongoing endeavor in medicinal chemistry. A key strategy in this pursuit is the use of "privileged scaffolds" - molecular frameworks that are capable of binding to multiple biological targets. The 1,4-diazepine core is a well-established privileged structure, most famously represented by the benzodiazepine class of drugs, which have seen widespread clinical use for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2][3]
This document provides detailed application notes and protocols for the use of a specific, non-benzofused diazepine, This compound , as a versatile scaffold for the design and synthesis of novel drug candidates. This particular scaffold offers several advantages for CNS-focused drug discovery:
-
Three-Dimensional Complexity: The seven-membered diazepanone ring is non-planar, adopting various low-energy conformations, which allows for the precise spatial arrangement of substituents to interact with complex biological targets.[4][5]
-
Multiple Points of Diversification: The scaffold presents three primary points for chemical modification: the two nitrogen atoms (N1 and N4) and the chiral center at the 7-position. This allows for the generation of large and structurally diverse compound libraries.
-
Favorable Physicochemical Properties: The relatively low molecular weight and the presence of hydrogen bond donors and acceptors provide a solid starting point for tuning properties like solubility and membrane permeability, which are critical for blood-brain barrier (BBB) penetration.[6]
-
Synthetic Tractability: The core is synthetically accessible, and the nitrogen atoms are amenable to standard functionalization reactions such as alkylation and acylation.
These application notes will guide researchers through the rationale and practical execution of library synthesis, biological screening, and computational modeling, using this compound as a foundational building block.
Physicochemical Properties of the Scaffold
A foundational aspect of scaffold-based drug design is understanding the intrinsic properties of the core structure. Below is a comparison of key physicochemical parameters of the this compound scaffold with the well-known CNS drug, Diazepam.
| Property | This compound (Predicted) | Diazepam[7][8] | Significance in CNS Drug Design |
| Molecular Weight | 128.17 g/mol | 284.7 g/mol | Lower molecular weight provides more "room" for adding functional groups while staying within the typical CNS drug range (<450 Da). |
| logP | ~ -0.5 | ~ 2.8 | The lower lipophilicity of the scaffold allows for the addition of lipophilic groups to modulate BBB penetration and target engagement. |
| Hydrogen Bond Donors | 2 (N1-H, N4-H) | 0 | The presence of donors allows for interactions with target proteins and provides handles for derivatization. |
| Hydrogen Bond Acceptors | 2 (C=O, N) | 3 | The carbonyl and nitrogen atoms can participate in key interactions with biological targets. |
| Rotatable Bonds | 1 | 1 | The semi-rigid nature of the ring system reduces the entropic penalty upon binding to a target. |
Library Synthesis: Strategies and Protocols
The this compound scaffold offers two primary sites for diversification: the N1 and N4 positions. A common strategy for building a library is to first functionalize one nitrogen, followed by derivatization of the second. Below are detailed protocols for N-alkylation and N-acylation, which can be used in a combinatorial fashion to generate a diverse library of compounds.
Workflow for Library Synthesis
The following diagram illustrates a typical workflow for the synthesis of a library of N1, N4-disubstituted this compound derivatives.
Caption: Workflow for the synthesis of a diverse library from the this compound scaffold.
Protocol 1: N1-Alkylation via Reductive Amination Precursor and Schmidt Ring Expansion
This protocol is adapted from a method for the synthesis of N1-alkyl-1,4-diazepin-5-ones and provides a robust route for selective N1-alkylation.[9]
Rationale: Direct alkylation of the parent this compound can lead to a mixture of N1, N4, and N1,N4-dialkylated products. A more controlled approach involves the synthesis of an N-alkylated precursor followed by ring expansion to form the diazepinone ring with a pre-installed N1-substituent.
Step-by-Step Methodology:
-
Synthesis of N-Alkyl-4-piperidone:
-
To a solution of 4-piperidone (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq) and the desired alkyl bromide (R¹-Br, 1.2 eq).
-
Heat the mixture to 60 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-alkyl-4-piperidone.
-
-
Schmidt Ring Expansion:
-
Caution: This reaction involves the in situ generation of hydrazoic acid, which is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
To a solution of the N-alkyl-4-piperidone (1.0 eq) in chloroform, add sodium azide (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath and slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by pouring it into an ice-cold solution of sodium hydroxide (to neutralize the acid).
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N1-alkyl-1,4-diazepin-5-one.
-
Protocol 2: N4-Acylation with Acyl Chlorides
This protocol describes a general and efficient method for the acylation of the N4-position of the diazepan-5-one ring.
Rationale: The N4-amine is generally more nucleophilic than the N1-amide nitrogen, allowing for selective acylation under basic conditions.
Step-by-Step Methodology:
-
Setup:
-
Dissolve the N1-alkyl-7-methyl-1,4-diazepin-5-one (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Acyl Chloride:
-
Slowly add the desired acyl chloride (R²-COCl, 1.1 eq) dropwise to the cooled solution.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N1-alkyl-N4-acyl-7-methyl-1,4-diazepan-5-one.
-
Biological Screening: Targeting the GABA-A Receptor
Given the structural similarity of the 1,4-diazepan-5-one scaffold to benzodiazepines, a primary target for screening a library of its derivatives is the GABA-A receptor. The following is a protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor.[1][10][11]
Workflow for GABA-A Receptor Binding Assay
Caption: Workflow for a GABA-A receptor competitive binding assay.
Protocol 3: GABA-A Receptor Radioligand Binding Assay
Materials:
-
Radioligand: [³H]Flunitrazepam (a high-affinity benzodiazepine site ligand)
-
Non-specific binding control: Diazepam (10 µM)
-
Tissue Source: Rat whole brain (minus cerebellum)
-
Buffers:
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
-
Instrumentation: Homogenizer, ultracentrifuge, filtration apparatus, liquid scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4 °C.
-
Resuspend the pellet in ice-cold deionized water and re-homogenize.
-
Repeat the centrifugation and resuspend the final pellet in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [³H]Flunitrazepam (final concentration ~1-2 nM), and binding buffer.
-
Non-specific Binding: Membrane preparation, [³H]Flunitrazepam, and an excess of unlabeled Diazepam (final concentration 10 µM).
-
Test Compound: Membrane preparation, [³H]Flunitrazepam, and varying concentrations of the test compound (typically from 0.1 nM to 10 µM).
-
-
Incubate the plate at 4 °C for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Hypothetical Screening Data and SAR Analysis
The data obtained from the binding assay can be used to establish a structure-activity relationship (SAR).
| Compound ID | R¹ (at N1) | R² (at N4) | Ki (nM) at GABA-A Benzodiazepine Site |
| Scaffold | -H | -H | >10,000 |
| LIB-001 | -CH₃ | -C(O)CH₃ | 850 |
| LIB-002 | -CH₂CH₃ | -C(O)CH₃ | 720 |
| LIB-003 | -CH₃ | -C(O)Ph | 450 |
| LIB-004 | -CH₃ | -C(O)-(4-Cl-Ph) | 120 |
| LIB-005 | -CH₂-Cyclopropyl | -C(O)-(4-Cl-Ph) | 95 |
-
Acylation at N4 and alkylation at N1 are crucial for activity.
-
An aromatic acyl group at N4 (LIB-003) is preferred over an aliphatic one (LIB-001).
-
An electron-withdrawing group on the phenyl ring at N4 (LIB-004) enhances affinity.
-
A small, constrained alkyl group at N1 (LIB-005) may be beneficial.
Computational Drug Design
Computational methods can be employed to rationalize the observed SAR and to guide the design of next-generation compounds.
Workflow for Computational Modeling
Caption: A typical workflow for structure-based drug design.
Protocol 4: Molecular Docking of this compound Derivatives
Objective: To predict the binding mode and affinity of designed ligands to the benzodiazepine binding site of the GABA-A receptor.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock).
-
Protein Data Bank (PDB) for receptor structures (e.g., PDB ID: 6HUP).
Step-by-Step Methodology:
-
Receptor Preparation:
-
Download the crystal structure of the GABA-A receptor in complex with a benzodiazepine ligand (e.g., diazepam).
-
Prepare the protein by removing water molecules, adding hydrogens, and assigning protonation states to ionizable residues.
-
Define the binding site based on the co-crystallized ligand.
-
-
Ligand Preparation:
-
Generate 3D coordinates for the library of this compound derivatives.
-
Generate possible low-energy conformers for each ligand.
-
Assign appropriate protonation states and partial charges.
-
-
Docking Simulation:
-
Perform docking calculations to place the ligand conformers into the defined binding site of the receptor.
-
Use a scoring function to estimate the binding affinity for each docked pose.
-
-
Analysis:
-
Visualize the top-ranked docking poses and analyze the predicted intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).
-
Compare the predicted binding modes of different analogs to rationalize the observed SAR from the binding assay.
-
Use the structural insights to design new analogs with potentially improved affinity and selectivity.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS-active compounds. Its synthetic tractability allows for the creation of diverse chemical libraries, and its structural features are well-suited for targeting complex receptors like the GABA-A receptor. By combining systematic library synthesis, targeted biological screening, and insightful computational modeling, researchers can effectively leverage this privileged scaffold to discover and optimize new drug candidates. The protocols and workflows outlined in these application notes provide a comprehensive framework for initiating such a drug discovery program.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Diazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Note & Protocols: High-Throughput Screening Assays for Novel 7-Methyl-1,4-diazepan-5-one Analogs
Abstract
The 1,4-diazepan-5-one core is a heterocyclic scaffold with potential applications in medicinal chemistry, reminiscent of the privileged 1,4-benzodiazepine structure found in numerous therapeutic agents.[1][2] This document provides a comprehensive framework and detailed protocols for initiating a high-throughput screening (HTS) campaign to identify bioactive molecules derived from a 7-Methyl-1,4-diazepan-5-one library. As a practical example, we outline the development and validation of two distinct, robust HTS assays—Fluorescence Polarization (FP) and AlphaLISA®—designed to discover inhibitors of a hypothetical, yet critical, protein-protein interaction (PPI). These protocols are intended for researchers, scientists, and drug development professionals seeking to establish screening funnels for novel small molecule libraries.
Introduction: Rationale and Strategy
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets to identify "hit" compounds.[3][4][5] The process involves the miniaturization and automation of bioassays to generate data on thousands of compounds per day.[4][6]
1.1 The this compound Scaffold
The 1,4-diazepine ring system is a well-established "privileged structure" in medicinal chemistry. Its most famous members, the benzodiazepines (e.g., Diazepam), are known to modulate the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA)[7]. The saturated diazepan-5-one core, as seen in this compound, offers a three-dimensional architecture that can be synthetically elaborated to explore new chemical space and target different classes of proteins beyond ion channels. While the specific biological activity of this compound is not extensively documented, its structural features make it an attractive starting point for library synthesis aimed at disrupting biological pathways.
1.2 A Prototypical Target: Protein-Protein Interaction (PPI) Inhibition
For the purpose of this guide, we will focus on a common and challenging goal in drug discovery: the identification of small molecule inhibitors of a protein-protein interaction. PPIs are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. The assays described herein are designed to identify compounds from a this compound-based library that can disrupt the binding between a hypothetical Target Protein (TP) and its fluorescently or otherwise tagged Binding Partner (BP).
1.3 Selection of HTS Technologies
To maximize the probability of success and ensure robust data quality, we will detail two powerful, homogeneous (no-wash) assay technologies well-suited for screening small molecule libraries against PPI targets:
-
Fluorescence Polarization (FP): An elegant method that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8][9][10] It is ideal for initial assay development due to its simplicity and cost-effectiveness.[11]
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): A highly sensitive, bead-based technology that generates a signal only when two interacting partners bring Donor and Acceptor beads into close proximity (within 200 nm).[12][13] It offers a broad dynamic range and is highly resistant to matrix interference.[13]
Fluorescence Polarization (FP) Competition Assay
2.1 Mechanistic Overview
The FP assay relies on the principle that a small, fluorescently labeled molecule (the "tracer," in this case, a BP-fluorophore conjugate) tumbles rapidly in solution.[9][14] When excited with plane-polarized light, it emits depolarized light, resulting in a low FP signal. Upon binding to a much larger molecule (the Target Protein, TP), the complex tumbles much more slowly. This slower rotation results in the emission of light that remains highly polarized, yielding a high FP signal.[8][10] Test compounds that inhibit the TP-BP interaction will compete with the tracer for binding to the TP, causing the tracer to be displaced, tumble freely again, and thus decrease the FP signal.
2.2 FP Assay Workflow Diagram
Caption: FP Competition Assay Principle
2.3 Detailed Protocol: FP Assay Development and HTS
Objective: To develop a robust FP assay to screen for inhibitors of the TP-BP interaction.
Materials:
-
Purified Target Protein (TP)
-
Fluorescently labeled Binding Partner (BP-Tracer)
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100, pH 7.4)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Step 1: Tracer Concentration Determination
-
Rationale: To find the lowest tracer concentration that gives a stable, robust fluorescence signal well above background, minimizing protein consumption.
-
Procedure:
-
Perform a serial dilution of the BP-Tracer in Assay Buffer.
-
Dispense into a 384-well plate.
-
Measure total fluorescence intensity.
-
Select the concentration that is 2-3 times above the background fluorescence of the buffer alone. This will typically be in the low nanomolar range.
-
Step 2: TP Titration and Kd Determination
-
Rationale: To determine the concentration of TP required to bind a significant fraction of the tracer, establishing the assay window. This corresponds to the Kd (dissociation constant) of the interaction.
-
Procedure:
-
Prepare a serial dilution of TP in Assay Buffer.
-
In a 384-well plate, add a fixed, predetermined concentration of BP-Tracer to each well.
-
Add the TP serial dilution to the wells.
-
Incubate at room temperature for 60 minutes (or as optimized) to reach binding equilibrium.
-
Measure fluorescence polarization in millipolarization units (mP).
-
Plot mP vs. TP concentration and fit the data to a sigmoidal binding curve to determine the EC50, which approximates the Kd. The optimal TP concentration for the screen is typically at or slightly below the Kd value.
-
Step 3: HTS Protocol
-
Rationale: To screen the this compound library for compounds that reduce the FP signal.
-
Procedure (for a 20 µL final volume in a 384-well plate):
-
Using an automated liquid handler, dispense 50 nL of test compound (typically at 10 mM in DMSO) into the assay plate wells. This gives a final screening concentration of 25 µM with 0.25% DMSO.
-
Add 10 µL of TP (at 2x the final desired concentration) in Assay Buffer to all wells.
-
Add 10 µL of BP-Tracer (at 2x the final desired concentration) in Assay Buffer to all wells.
-
Controls:
-
Negative Control (High Signal): Wells containing TP, BP-Tracer, and DMSO (no compound).
-
Positive Control (Low Signal): Wells containing BP-Tracer and DMSO (no TP), or wells with a known potent inhibitor.
-
-
Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable microplate reader.
-
AlphaLISA® Competition Assay
3.1 Mechanistic Overview
The AlphaLISA assay uses two types of hydrogel beads: Donor beads and Acceptor beads.[13][15] For a PPI assay, one protein (e.g., TP) is captured on the Donor bead (e.g., via a biotin tag binding to a streptavidin-coated Donor bead), and the other protein (e.g., BP) is captured on the Acceptor bead (e.g., via an antibody). When the proteins interact, they bring the beads into proximity. Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen molecules.[12][13] If an Acceptor bead is within ~200 nm, the singlet oxygen triggers a chemiluminescent reaction cascade in the Acceptor bead, resulting in a strong light emission at 615 nm. Inhibitors from the compound library will disrupt the TP-BP interaction, separate the beads, and abrogate the signal.
3.2 AlphaLISA® Assay Workflow Diagram
Caption: AlphaLISA Competition Assay Principle
3.3 Detailed Protocol: AlphaLISA® Assay Development and HTS
Objective: To configure a sensitive AlphaLISA assay to screen for inhibitors of the TP-BP interaction.
Materials:
-
Biotinylated Target Protein (Biotin-TP)
-
Binding Partner (BP) with a corresponding antibody (Anti-BP Ab)
-
Streptavidin-coated Donor Beads
-
Anti-species IgG Acceptor Beads (conjugated with the Anti-BP Ab)
-
AlphaLISA Immunoassay Buffer
-
384-well white opaque microplates (e.g., OptiPlate™)
-
Microplate reader capable of AlphaLISA detection (e.g., EnVision®)
Step 1: Reagent Cross-Titration
-
Rationale: To find the optimal concentrations of Biotin-TP and Anti-BP Ab/Acceptor beads that yield the best signal-to-background ratio.
-
Procedure:
-
Prepare a matrix of dilutions. Serially dilute Biotin-TP along the rows of a 384-well plate and serially dilute the Anti-BP Ab/Acceptor bead complex along the columns.
-
Add a fixed, saturating concentration of BP.
-
Add Streptavidin Donor beads.
-
Incubate in the dark for 60-90 minutes at room temperature.
-
Read the plate and identify the concentration pair that gives the maximal signal with the lowest background.
-
Step 2: HTS Protocol
-
Rationale: To screen the library for compounds that reduce the AlphaLISA signal.
-
Procedure (for a 15 µL final volume in a 384-well plate):
-
Dispense 50 nL of test compound (e.g., 10 mM in DMSO) into the assay plate wells.
-
Add 5 µL of a 3x solution of Biotin-TP and BP in AlphaLISA buffer.
-
Incubate for 30 minutes at room temperature to allow compound-protein binding.
-
Add 10 µL of a 1.5x mix of Streptavidin Donor beads and Anti-BP Ab Acceptor beads.
-
Controls:
-
Negative Control (Max Signal): Wells containing all reagents and DMSO (no compound).
-
Positive Control (Min Signal): Wells containing all reagents except the Biotin-TP.
-
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Read the plate on an AlphaLISA-compatible reader.
-
HTS Quality Control: The Z'-Factor
4.1 The Importance of Assay Robustness
Before committing to a full-scale screen, the quality and reliability of the assay must be statistically validated.[16] The Z'-factor (Z-prime) is a statistical parameter that quantifies the separation between the positive and negative control distributions, providing a measure of assay quality.[17][18][19]
4.2 Calculation and Interpretation
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
| Z'-Factor Value | Interpretation of Assay Quality[18][20] |
| > 0.5 | An excellent assay, suitable for HTS. |
| 0 to 0.5 | A marginal assay; may require further optimization. |
| < 0 | An unusable assay; the control signals overlap. |
4.3 Protocol for Z'-Factor Determination
-
Prepare a 384-well plate.
-
Dedicate half of the wells (e.g., 192 wells) to the negative control (max signal, DMSO only).
-
Dedicate the other half of the wells to the positive control (min signal, no key reagent or a known inhibitor).
-
Execute the chosen assay protocol (FP or AlphaLISA).
-
Calculate the mean and standard deviation for both control populations.
-
Use the formula above to calculate the Z'-factor. An assay is deemed ready for HTS when Z' is consistently ≥ 0.5.[21]
Screening Protocol & Data Analysis Outline
5.1 Primary Screen Execution
Once the assay is validated (Z' ≥ 0.5), the full compound library can be screened.[22] The HTS process involves running the library plates through the automated protocol established in Step 3 of the respective assay sections.[4]
5.2 Hit Confirmation and Triage
-
Data Normalization: Raw data from each plate is typically normalized to the plate-specific controls. A common method is to calculate the percent inhibition for each compound.
-
Hit Identification: A "hit" is defined as a compound that produces a signal beyond a certain threshold (e.g., >3 standard deviations from the mean of the neutral controls or >50% inhibition).
-
Hit Confirmation: Primary hits are re-tested, often in triplicate, using the same assay to confirm their activity and rule out false positives.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency (IC50).
-
Orthogonal Assays: Hits should be validated in a secondary, mechanistically different assay (e.g., if the primary screen was FP, confirmation could be done with AlphaLISA) to eliminate technology-specific artifacts.
Conclusion
This application note provides a detailed, step-by-step guide for developing and validating two industry-standard HTS assays—Fluorescence Polarization and AlphaLISA—for the purpose of screening a novel this compound-based chemical library. By establishing a robust assay with a Z'-factor ≥ 0.5, researchers can confidently screen large numbers of compounds to identify promising hits for further drug development. The principles and protocols outlined here are broadly applicable to a wide range of biological targets and chemical scaffolds, serving as a foundational resource for any HTS campaign.
References
- 1. mdpi.com [mdpi.com]
- 2. isca.me [isca.me]
- 3. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazepam - Wikipedia [en.wikipedia.org]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. tandfonline.com [tandfonline.com]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. assay.dev [assay.dev]
- 19. Z-factor - Wikipedia [en.wikipedia.org]
- 20. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 21. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Analytical methods for the quantification of 7-Methyl-1,4-diazepan-5-one
Application Note & Protocol Guide
Topic: Analytical Methods for the Quantification of 7-Methyl-1,4-diazepan-5-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a heterocyclic compound of interest in pharmaceutical development as a potential synthetic intermediate or impurity. Given the limited availability of specific analytical methods for this compound, this guide presents two robust protocols adapted from established methodologies for structurally related compounds: a High-Performance Liquid Chromatography (HPLC) method with UV detection and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The core of this document is a detailed protocol for the validation of the LC-MS/MS method, ensuring that the procedure is reliable, accurate, and fit for purpose in a regulated environment. This guide is designed to provide senior application scientists with the foundational knowledge and practical steps required to develop and validate a quantitative assay for this compound.
Introduction and Scientific Background
This compound (MW: 128.17 g/mol , Formula: C₆H₁₂N₂O) is a cyclic diamine derivative.[1] Such structures are common scaffolds in medicinal chemistry and can arise as intermediates, by-products, or degradation products during the synthesis of active pharmaceutical ingredients (APIs). The accurate quantification of such compounds is critical for process control, impurity profiling, and ensuring the safety and efficacy of drug products.[2][3]
The analytical challenge for a molecule like this compound lies in its physicochemical properties: it is a relatively small, polar molecule with a weak UV chromophore (a lactam or amide group). This makes high-sensitivity analysis by UV detection challenging and necessitates more advanced techniques for trace-level quantification. This guide therefore emphasizes an LC-MS/MS approach, which offers superior sensitivity and specificity.
The principles of analytical method validation outlined herein are based on the International Council for Harmonisation (ICH) guidelines, which represent the global standard for the pharmaceutical industry.[4][5][6] A properly validated method provides documented evidence that the procedure is suitable for its intended purpose.[5][7]
Recommended Analytical Methodologies
Two primary methods are proposed. Method 1 (HPLC-UV) is suitable for higher concentration measurements (e.g., process monitoring), while Method 2 (LC-MS/MS) is the gold standard for trace-level impurity analysis and quantification in complex matrices.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is cost-effective and widely available. However, its sensitivity may be limited due to the weak UV absorbance of the analyte's amide bond, which typically absorbs at low wavelengths (~210-220 nm).
Protocol:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Rationale: Formic acid is a common mobile phase modifier that helps to produce sharp peak shapes for amine-containing compounds and improves compatibility with mass spectrometry if needed.
-
-
Elution Mode: Isocratic or gradient elution. A starting point for an isocratic method would be 95:5 (A:B). A gradient can be used to elute more hydrophobic contaminants.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Serially dilute with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the preferred method for its high sensitivity, specificity, and applicability to complex matrices like plasma or reaction mixtures. The method relies on Multiple Reaction Monitoring (MRM) for quantification.
Protocol:
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate in Water.
-
Solvent B: Methanol.
-
Rationale: Ammonium acetate is a volatile buffer salt, making it ideal for LC-MS applications. It helps maintain a stable pH and improves ionization efficiency.[8]
-
-
Elution Mode: Gradient elution.
-
Start at 5% B, hold for 0.5 min.
-
Ramp to 95% B over 3.0 min.
-
Hold at 95% B for 1.0 min.
-
Return to 5% B and re-equilibrate for 1.5 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters (ESI Positive Mode):
-
Analyte: this compound
-
Precursor Ion (Q1): m/z 129.1 (calculated for [M+H]⁺)
-
Product Ions (Q3): m/z 70.1, m/z 56.1 (These are proposed fragments and must be optimized by infusing a standard solution into the mass spectrometer).
-
MRM Transitions:
-
Quantifier: 129.1 → 70.1
-
Qualifier: 129.1 → 56.1
-
-
Rationale: The precursor ion is the protonated molecule. Product ions are generated by fragmentation in the collision cell, providing structural specificity. Using a quantifier and qualifier ion transition increases confidence in analyte identification.[9]
-
Sample Preparation Protocols
The choice of sample preparation depends on the matrix.
-
For Bulk Substance/Reaction Mixtures:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol or water), creating a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Dilute further with the initial mobile phase to fall within the calibration curve range.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
For Biological Matrices (e.g., Human Plasma):
-
Pipette 50 µL of plasma into a microcentrifuge tube.[8]
-
Add 150 µL of cold acetonitrile containing an internal standard (if available).
-
Rationale: This is a protein precipitation step. Acetonitrile is effective at denaturing and precipitating plasma proteins, which would otherwise foul the analytical column and ion source.[8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Analytical Method Validation Protocol (Based on LC-MS/MS)
To ensure the trustworthiness of the analytical data, the LC-MS/MS method must be validated according to ICH guidelines.[2][4] The following parameters must be assessed.
Caption: Logical relationship of analytical method validation parameters.
Step-by-Step Validation Experiments
1. Specificity / Selectivity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components).[2]
-
Protocol:
-
Analyze a blank matrix sample (e.g., plasma, reaction blank) to check for interferences at the retention time of the analyte.
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).
-
Analyze a sample containing the analyte and any known related substances or impurities.
-
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank matrix. The analyte peak must be well-resolved from other components.
2. Linearity and Range
-
Objective: To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.
-
Protocol:
-
Prepare a series of at least five calibration standards by spiking the analyte into the blank matrix. A suggested range for impurity analysis is from the LOQ to 120% of the specification limit.[4]
-
Analyze each standard in triplicate.
-
Plot the peak area response versus the nominal concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The calibration curve should be visually inspected for linearity.
3. Accuracy (as % Recovery)
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare Quality Control (QC) samples by spiking the analyte into the blank matrix at a minimum of three concentration levels (low, medium, high).
-
Analyze at least five replicates at each concentration level.
-
Calculate the percent recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.
-
-
Acceptance Criteria: The mean recovery should be within 85-115% for each level.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples (n=6 for each) in a single analytical run.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on two different days, with different analysts, or on different instruments.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should not exceed 15% for each concentration level (20% at the LLOQ).
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol:
-
LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N). Typically, LOD is where S/N ≥ 3, and LOQ is where S/N ≥ 10.
-
The LOQ must be experimentally confirmed by preparing a sample at the proposed concentration and demonstrating that it meets the acceptance criteria for accuracy and precision.
-
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.
6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small changes to the method, such as:
-
Mobile phase composition (e.g., ±2%).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze QC samples under these varied conditions and evaluate the impact on the results.
-
-
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision, demonstrating the method's reliability during routine use.
Data Presentation and System Suitability
All quantitative data from the validation should be summarized in tables for clarity.
Table 1: Example Linearity Data
| Concentration (ng/mL) | Mean Peak Area (n=3) | %RSD |
|---|---|---|
| 1.0 (LOQ) | 5,250 | 8.5% |
| 5.0 | 26,100 | 4.2% |
| 25.0 | 130,200 | 2.1% |
| 50.0 | 258,900 | 1.5% |
| 100.0 | 515,300 | 1.1% |
| Regression Results | y = 5145x + 120 | r² = 0.9989 |
Table 2: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL, n=6) | %RSD (Precision) | % Accuracy |
|---|---|---|---|---|
| Low QC | 3.0 | 2.91 | 6.8% | 97.0% |
| Mid QC | 40.0 | 41.2 | 3.5% | 103.0% |
| High QC | 80.0 | 78.9 | 2.9% | 98.6% |
System Suitability Test (SST): Before any analytical run, a system suitability standard (typically the mid-QC sample) must be injected (n=5). The %RSD of the peak areas and retention times must be calculated. This ensures the chromatographic system is performing adequately.
-
Acceptance Criteria: %RSD for peak area < 5%, %RSD for retention time < 2%.
Caption: General experimental workflow for sample analysis.
References
- 1. 1394957-73-3|(R)-7-Methyl-1,4-diazepan-5-one|BLD Pharm [bldpharm.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. particle.dk [particle.dk]
- 4. fda.gov [fda.gov]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. wjarr.com [wjarr.com]
- 8. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Protocol for N-methylation of 1,4-diazepan-5-one Derivatives
Introduction
The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-methylation of this heterocyclic system can significantly modulate its physicochemical and pharmacological properties, including potency, selectivity, and metabolic stability. This application note provides a detailed, field-proven protocol for the N-methylation of 1,4-diazepan-5-one derivatives, primarily focusing on the robust and widely applicable Eschweiler-Clarke reaction. This method offers a reliable and scalable approach for synthesizing N-methylated 1,4-diazepan-5-one derivatives, crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Mechanistic Rationale: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly efficient method for the N-methylation of primary and secondary amines.[1][2] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2] This reductive amination process is particularly advantageous as it typically avoids the over-alkylation to form quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.[2][3] The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid, releasing carbon dioxide and driving the reaction to completion.[3][4]
For a 1,4-diazepan-5-one derivative, which contains a secondary amine, the reaction mechanism can be visualized as follows:
-
Iminium Ion Formation: The secondary amine of the 1,4-diazepan-5-one ring nucleophilically attacks formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to generate a transient iminium ion.
-
Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the corresponding N-methylated tertiary amine.
-
Irreversibility: The decomposition of formic acid to carbon dioxide and a hydride equivalent renders the reaction irreversible, ensuring high yields of the desired product.[3]
Experimental Protocol
This protocol outlines the N-methylation of a generic 1,4-diazepan-5-one derivative. Researchers should adapt the quantities and reaction parameters based on the specific substrate and desired scale.
Materials and Reagents
-
1,4-diazepan-5-one derivative
-
Formaldehyde (37% aqueous solution)
-
Formic acid (≥95%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,4-diazepan-5-one derivative (1.0 eq) in formic acid (approximately 5-10 molar equivalents).
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde (37% aqueous solution, approximately 2.0-3.0 molar equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess formic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH of the aqueous layer is basic (pH 8-9).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane) to afford the pure N-methylated 1,4-diazepan-5-one derivative.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Substrate Concentration | 0.1 - 0.5 M | Dependent on the solubility of the starting material. |
| Formaldehyde (eq) | 2.0 - 3.0 | An excess ensures complete reaction. |
| Formic Acid (eq) | 5.0 - 10.0 | Acts as both a solvent and a reducing agent. |
| Temperature | 80 - 100 °C | Higher temperatures can accelerate the reaction.[3] |
| Reaction Time | 2 - 6 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | >80% | Highly dependent on the substrate and purification.[1] |
Experimental Workflow
Caption: Experimental workflow for the N-methylation of 1,4-diazepan-5-one derivatives.
Product Characterization
The successful synthesis of the N-methylated 1,4-diazepan-5-one derivative should be confirmed by a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The most indicative signal for successful N-methylation is the appearance of a new singlet in the upfield region (typically around 2.3-3.0 ppm) corresponding to the N-methyl protons. The integration of this peak should correspond to three protons. Other shifts in the proton signals of the diazepanone ring may also be observed.
-
¹³C NMR Spectroscopy: A new signal in the range of 35-45 ppm will appear, corresponding to the carbon of the newly introduced N-methyl group.
-
Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) that is 14 atomic mass units higher than that of the starting material, corresponding to the addition of a CH₂ group.
-
Infrared (IR) Spectroscopy: The IR spectrum of the starting material will show an N-H stretching band (around 3300 cm⁻¹). This band should be absent in the spectrum of the N-methylated product. The characteristic amide C=O stretch will remain (typically around 1650-1680 cm⁻¹).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient heating or reaction time.- Insufficient amount of formaldehyde or formic acid. | - Increase reaction temperature or prolong reaction time.- Increase the equivalents of the reagents. |
| Low Yield | - Incomplete reaction.- Product loss during work-up or purification. | - Ensure complete reaction before work-up.- Perform extractions carefully and minimize transfers.- Optimize chromatography conditions. |
| Formation of Byproducts | - Presence of other reactive functional groups.- Side reactions due to prolonged heating. | - Protect other reactive functional groups if necessary.- Optimize reaction time to avoid decomposition. |
Conclusion
The Eschweiler-Clarke reaction provides a straightforward and high-yielding method for the N-methylation of 1,4-diazepan-5-one derivatives. This protocol offers a reliable foundation for researchers in drug discovery and medicinal chemistry to synthesize and explore the therapeutic potential of this important class of compounds. The self-validating nature of the protocol, confirmed through comprehensive spectroscopic analysis, ensures the integrity of the synthesized molecules for further biological evaluation.
References
Investigational Framework for 7-Methyl-1,4-diazepan-5-one: A Guide to In Vitro Anticancer Screening and Mechanistic Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] Notably, the related benzodiazepine class of compounds has been investigated for anticancer properties, with some derivatives showing the ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle.[3][4][5][6][7] This document outlines a comprehensive in vitro testing protocol for a novel derivative, 7-Methyl-1,4-diazepan-5-one. We present a phased approach, beginning with a primary assessment of cytotoxicity to determine the compound's general efficacy against cancer cell lines. Subsequently, we provide detailed protocols for mechanistic assays to investigate how the compound exerts its effects, focusing on the induction of apoptosis and cell cycle disruption. This guide is designed to provide researchers with the foundational methods required to characterize the anticancer potential of this and similar novel chemical entities.
Introduction and Scientific Rationale
The search for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Heterocyclic compounds, particularly those containing nitrogen, are a fertile ground for discovery. The 1,4-diazepan-5-one core represents a compelling starting point for investigation due to the biological relevance of the broader diazepine family.[2] Studies on related structures, such as 1,4-benzodiazepine-2,5-diones, have identified potent derivatives that inhibit cancer cell growth by inducing cell cycle arrest and apoptosis.[5][6]
Therefore, a systematic evaluation of this compound is warranted. The primary hypothesis is that this compound will exhibit cytotoxic effects against a panel of human cancer cell lines. A secondary, more mechanistic hypothesis is that this cytotoxicity is mediated through the activation of programmed cell death (apoptosis) and/or the disruption of normal cell cycle progression.
This application note details a logical, multi-stage experimental workflow designed to test these hypotheses. The protocols are presented as self-validating systems, incorporating necessary controls and clear endpoints to ensure data integrity and reproducibility.
Experimental Workflow Overview
The proposed investigation follows a three-phase approach, moving from broad screening to specific mechanistic questions. This ensures that resources are directed efficiently toward understanding the compound's biological activity.
Figure 1: A three-phase experimental workflow for evaluating a novel anticancer compound.
Phase 1 Protocol: Cytotoxicity Screening (MTT Assay)
Principle
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[8] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[9]
Materials
-
Selected human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Formazan Formation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Presentation and Analysis
The cytotoxic activity should be summarized by calculating the IC50 value. This is achieved by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Data Summary for Cytotoxic Activity
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| HeLa | Cervical Cancer | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| HCT-116 | Colorectal Carcinoma | 48 | [Insert Value] |
Phase 2 Protocols: Mechanistic Assays
If this compound demonstrates significant cytotoxicity (i.e., a measurable IC50 in a relevant range), the next logical step is to investigate the mechanism of cell death.
Apoptosis vs. Necrosis Determination (Annexin V/PI Assay)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised. By using both stains, the cell population can be resolved into four distinct quadrants.
-
Flow Cytometer
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Treated and control cells
-
Cell Treatment and Collection:
-
Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Harvest both adherent and floating cells to ensure all apoptotic bodies are collected.[12]
-
Centrifuge the cell suspension and wash the pellet once with cold PBS.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[13]
-
Analyze the samples on a flow cytometer as soon as possible. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.
-
Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly.
-
The results are visualized in a dot plot, which is divided into four quadrants representing different cell states.
Figure 2: Quadrant analysis for Annexin V/PI flow cytometry data.
Cell Cycle Analysis
Flow cytometry can be used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[14] This is achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in the G2/M phase, having duplicated their DNA, will have twice the fluorescence intensity of cells in the G0/G1 phase.[15] Cells in the S phase (synthesis) will have an intermediate DNA content. A significant accumulation of cells in any one phase following treatment suggests the compound interferes with cell cycle progression at that checkpoint. A prominent "sub-G1" peak often indicates the presence of apoptotic cells with fragmented DNA.
-
Flow Cytometer
-
Propidium Iodide (PI) staining solution (containing PI, Triton X-100 for permeabilization, and RNase A)[16]
-
Cold 70% Ethanol
-
Cold PBS
-
Cell Treatment and Harvesting:
-
Culture and treat cells as described for the apoptosis assay (Section 4.1.3, Step 1).
-
Harvest cells by trypsinization, centrifuge, and wash once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet (approx. 1-2 x 10^6 cells) in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 9 mL of ice-cold 70% ethanol.[16] This step is critical for proper fixation and prevention of clumping.
-
Incubate the cells for at least 2 hours (or overnight) at 4°C for fixation.[16]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with cold PBS to remove residual ethanol.
-
Resuspend the pellet in 300-500 µL of PI/RNase A staining solution. The RNase is crucial to degrade RNA, ensuring that PI only binds to DNA.[16]
-
Incubate for 15-30 minutes at 37°C or room temperature, protected from light.[16]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the red fluorescence of PI.
-
It is important to use a linear scale for fluorescence measurement and to gate out cell doublets to ensure accurate analysis.[15]
-
The data is presented as a histogram of cell count versus fluorescence intensity. Software algorithms are used to deconvolute the histogram and quantify the percentage of cells in each phase.
Figure 3: Idealized histogram for cell cycle analysis by PI staining.
Conclusion and Future Directions
This application note provides a robust and scientifically grounded framework for the initial in vitro evaluation of this compound as a potential anticancer agent. By following the phased approach of cytotoxicity screening followed by mechanistic studies of apoptosis and cell cycle arrest, researchers can efficiently characterize the compound's biological activity. Positive results from these assays—specifically, potent IC50 values and clear evidence of apoptosis induction or cell cycle disruption—would provide a strong rationale for advancing the compound to more complex studies. Future work could include Western blot analysis of key cell cycle and apoptotic proteins (e.g., cyclins, caspases), evaluation in 3D spheroid models, and eventual progression to in vivo xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent development in [1,4]-Benzodiazepines as Potent Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. nanocellect.com [nanocellect.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
The Strategic Application of 7-Methyl-1,4-diazepan-5-one in the Synthesis of Novel Fused Heterocyclic Systems
Introduction: The Versatility of the Diazepanone Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the 1,4-diazepan-5-one core represents a privileged scaffold. This seven-membered heterocyclic system is a key structural motif in a variety of biologically active compounds, including anxiolytics, sedatives, and anticonvulsants. The inherent conformational flexibility of the diazepine ring allows for optimal binding to a diverse range of biological targets. The strategic placement of functional groups on this core structure, such as the methyl group in 7-Methyl-1,4-diazepan-5-one, provides a chiral center and a valuable starting point for the stereocontrolled synthesis of more complex molecular architectures. This guide provides detailed application notes and protocols for the utilization of this compound as a versatile building block in the construction of novel fused heterocyclic systems, which are of significant interest for the development of new therapeutic agents.
Physicochemical Properties and Handling
This compound is a chiral aliphatic heterocycle, available commercially, often as the (R)-enantiomer. Its properties make it a suitable substrate for a variety of organic transformations.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O | |
| Molecular Weight | 128.17 g/mol | |
| CAS Number | 1394957-73-3 ((R)-enantiomer) | |
| Appearance | Typically an off-white to yellow solid or oil | General Knowledge |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMF | General Knowledge |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Synthetic Strategies for Fused Heterocycle Construction
The structure of this compound offers multiple reactive sites for the annulation of additional heterocyclic rings. The key positions for synthetic elaboration are the secondary amine at the N-1 position and the α-carbon to the carbonyl group (C-6), which possesses activated methylene protons. These sites can be exploited in cyclocondensation reactions with appropriate bis-electrophilic partners to construct fused pyrimidine, pyrazole, or other heterocyclic systems.
Below are two detailed protocols for the synthesis of pyrimido[4,5-e][1]diazepine derivatives, a class of compounds with potential biological activities. These protocols are based on established methodologies for the synthesis of fused pyrimidines from cyclic amines and lactams.
Protocol 1: Synthesis of a Fused Pyrimido[4,5-e][1][2]diazepine via Cyclocondensation with a β-Keto Ester
This protocol describes a classic and reliable method for the construction of a fused pyrimidine ring through the condensation of an amine-containing scaffold with a 1,3-dicarbonyl compound, such as a β-keto ester. Pyrazolones, for instance, are traditionally synthesized by the reaction of β-keto esters with hydrazine and its derivatives.[2] This approach is adapted here for the synthesis of a novel pyrimido[4,5-e][1]diazepine derivative.
Causality Behind Experimental Choices:
-
β-Keto Ester: This reactant serves as the dielectrophilic, three-carbon component required to form the pyrimidine ring. The ester and ketone carbonyls provide the electrophilic sites for nucleophilic attack by the amine and the activated methylene of the diazepan-5-one.
-
Base Catalyst (e.g., Sodium Ethoxide): The base is crucial for deprotonating the active methylene group at the C-6 position of the diazepan-5-one, forming a nucleophilic enolate. It also facilitates the final cyclization and dehydration steps.
-
Solvent (e.g., Ethanol): Ethanol is a suitable polar, protic solvent that can dissolve the reactants and is compatible with the sodium ethoxide base. The reflux temperature of ethanol provides the necessary energy to drive the reaction to completion.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a fused pyrimido-diazepine.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.28 g, 10 mmol) and absolute ethanol (40 mL).
-
Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.43 g, 11 mmol, 1.1 eq.).
-
Initiation of Reaction: Slowly add a freshly prepared 21% (w/w) solution of sodium ethoxide in ethanol (3.4 g, 11 mmol, 1.1 eq.) to the reaction mixture at room temperature. An increase in temperature may be observed.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 6-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The disappearance of the starting material indicates the completion of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it by the dropwise addition of glacial acetic acid.
-
Isolation: Remove the solvent under reduced pressure. To the resulting residue, add ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired fused pyrimido[4,5-e][1]diazepine derivative.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Synthesis of a Fused Pyrimido[4,5-e][1][2]diazepine via Reaction with DMF-DMA and a Nitrogen Source
This protocol utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a one-carbon synthon to construct a fused pyrimidine ring. DMF-DMA is a versatile reagent that reacts with active methylene groups to form enamines, which are excellent intermediates for subsequent cyclization reactions.[3][4]
Causality Behind Experimental Choices:
-
DMF-DMA: This reagent reacts with the active methylene group at C-6 of the diazepan-5-one to form a highly reactive enaminone intermediate. This step introduces a one-carbon unit and an amino group, which are necessary for the subsequent pyrimidine ring formation.
-
Nitrogen Source (e.g., Ammonium Acetate): After the formation of the enaminone, a nitrogen source is required to complete the pyrimidine ring. Ammonium acetate serves as a convenient source of ammonia in situ.
-
Solvent and Temperature: The reaction is typically carried out in a high-boiling solvent like DMF or xylene to facilitate the initial condensation with DMF-DMA and the subsequent cyclization.
Experimental Workflow Diagram:
Caption: Two-step workflow for pyrimido-diazepine synthesis via DMF-DMA.
Step-by-Step Methodology:
-
Enaminone Formation: In a 50 mL round-bottom flask, combine this compound (1.28 g, 10 mmol) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12 mmol, 1.2 eq.). Heat the mixture at 100-120 °C for 2-4 hours.
-
Isolation of Intermediate: After the reaction is complete (as monitored by TLC), cool the mixture and remove the excess DMF-DMA and methanol formed under reduced pressure to obtain the crude enaminone intermediate. This intermediate can be used in the next step without further purification.
-
Cyclocondensation Setup: To the flask containing the crude enaminone, add glacial acetic acid (20 mL) and ammonium acetate (3.85 g, 50 mmol, 5 eq.).
-
Cyclization Reaction: Heat the mixture to reflux (approximately 118 °C) for 4-8 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water (100 mL). Basify the solution by the slow addition of concentrated ammonium hydroxide until a precipitate is formed.
-
Extraction: Extract the aqueous mixture with chloroform or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized fused pyrimido[4,5-e][1]diazepine derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Perspectives
This compound is a valuable and versatile chiral building block for the synthesis of novel fused heterocyclic systems. The protocols detailed in this guide, based on established chemical principles for pyrimidine annulation, provide a solid foundation for researchers to explore the synthesis of pyrimido[4,5-e][1]diazepine libraries. The resulting fused heterocyclic compounds, with their unique three-dimensional structures and potential for diverse functionalization, are promising candidates for screening in various drug discovery programs. Further exploration of other cyclocondensation reagents and multicomponent reactions with this compound is expected to yield a rich diversity of novel heterocyclic scaffolds with significant therapeutic potential.
References
- 1. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. new.zodml.org [new.zodml.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Methyl-1,4-diazepan-5-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of 7-Methyl-1,4-diazepan-5-one. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you improve the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to support your research and development endeavors.
Overview of the Synthetic Approach
The synthesis of this compound, a seven-membered lactam, is most commonly achieved through the intramolecular cyclization of a linear precursor. This approach offers a convergent and often high-yielding route to the desired heterocyclic scaffold. The general strategy involves the formation of an amide bond followed by a ring-closing reaction.
A plausible and efficient synthetic route begins with readily available starting materials, such as derivatives of 3-aminobutanoic acid and ethylenediamine. The key steps involve the formation of an amide linkage to create the acyclic precursor, followed by an intramolecular cyclization to yield the this compound ring system.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most logical and cost-effective starting materials are derivatives of 3-aminobutanoic acid and ethylenediamine. For a chiral synthesis, optically active (R)- or (S)-3-aminobutanoic acid can be used. The amino groups of the ethylenediamine and/or the 3-aminobutanoic acid are typically protected during the amide coupling step to prevent side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
Q2: I am observing a low yield in the cyclization step. What are the potential causes?
Low yields in the intramolecular cyclization step are a common issue and can be attributed to several factors:
-
Inefficient activation of the carboxylic acid: For the amide bond formation, the carboxylic acid needs to be activated. Incomplete activation will lead to unreacted starting material.
-
Intermolecular side reactions: At high concentrations, the linear precursor can undergo intermolecular reactions, leading to oligomers or polymers instead of the desired seven-membered ring.
-
Steric hindrance: The methyl group at the 7-position can introduce some steric hindrance, potentially slowing down the cyclization.
-
Inappropriate reaction conditions: The choice of solvent, temperature, and catalyst/reagent is crucial for efficient cyclization.
Q3: What are the typical side products observed in this synthesis?
Common side products can include:
-
Unreacted starting materials: Incomplete reaction will result in the presence of the linear precursor.
-
Oligomers/Polymers: As mentioned, intermolecular reactions can lead to the formation of higher molecular weight species.
-
Products of side reactions from protecting groups: Incomplete deprotection or side reactions involving the protecting groups can lead to impurities.
-
Epimerization: If a chiral center is present, harsh reaction conditions (e.g., strong base or high temperatures) can lead to partial or complete loss of stereochemical integrity.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction progress. A suitable solvent system should be developed to clearly separate the starting materials, the intermediate precursor, and the final product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the recommended purification techniques for this compound?
The purification method will depend on the nature of the impurities. Common techniques include:
-
Column chromatography: Silica gel column chromatography is often effective for separating the desired product from less polar or more polar impurities.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.
-
Distillation: If the product is a thermally stable liquid, distillation under reduced pressure may be an option.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | Inactive reagents or catalyst. | Ensure all reagents, especially coupling agents and catalysts, are fresh and have been stored correctly. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some cyclization reactions require heating to overcome the activation energy barrier, while others may proceed at room temperature. | |
| Presence of water or other inhibitors. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to moisture or air. | |
| Formation of multiple spots on TLC (side products) | Intermolecular polymerization. | The cyclization step should be performed under high dilution conditions to favor the intramolecular reaction over intermolecular reactions. |
| Side reactions involving protecting groups. | Choose protecting groups that are stable under the reaction conditions and can be removed cleanly. | |
| Degradation of starting material or product. | Monitor the reaction time carefully and avoid prolonged heating. Consider using milder reaction conditions. | |
| Difficulty in purifying the product | Product and impurities have similar polarities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or a different purification technique like preparative HPLC. |
| Product is an oil and difficult to handle. | Try to form a salt of the product (e.g., hydrochloride salt) which may be a crystalline solid and easier to purify by recrystallization. | |
| Loss of stereochemical purity (for chiral synthesis) | Use of strong base or high temperature. | Employ milder reaction conditions. For example, use a weaker base or conduct the reaction at a lower temperature. The choice of coupling reagent can also influence epimerization. |
Experimental Protocols
The following is a generalized, two-step protocol for the synthesis of this compound. Note: This is a representative procedure and may require optimization for your specific laboratory conditions and starting materials.
Step 1: Synthesis of the Acyclic Precursor (N-(2-aminoethyl)-3-aminobutanamide)
This step involves the coupling of a protected 3-aminobutanoic acid with a protected ethylenediamine.
Caption: Workflow for the synthesis of the acyclic precursor.
Procedure:
-
To a solution of Boc-protected 3-aminobutanoic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as EDC (1.1 eq) and HOBt (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of N-Boc-ethylenediamine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, perform an aqueous work-up to remove the coupling reagents and other water-soluble byproducts.
-
Purify the crude product by column chromatography on silica gel to obtain the pure di-protected acyclic precursor.
Step 2: Deprotection and Intramolecular Cyclization
This step involves the removal of the protecting groups followed by the ring-closing reaction to form the lactam.
Caption: Workflow for the deprotection and cyclization step.
Procedure:
-
Dissolve the di-protected acyclic precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature and monitor the deprotection by TLC.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the deprotected amine into an organic solvent.
-
The crude deprotected precursor can then be cyclized by heating in a high-boiling point solvent (e.g., toluene or xylene) under high dilution conditions. The use of a catalyst, such as a Lewis acid, may be beneficial in some cases[1].
-
Monitor the cyclization by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography or crystallization to obtain this compound.
Analytical Characterization
Proper characterization of the final product is essential to confirm its identity and purity.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the methyl group (doublet), the methylene protons of the ethylenediamine fragment, and the methine and methylene protons of the butanamide fragment. The NH protons will appear as broad signals. |
| ¹³C NMR | Signals for the carbonyl carbon, the methyl carbon, and the four methylene/methine carbons of the diazepane ring. |
| IR Spectroscopy | A characteristic C=O stretching frequency for the lactam (typically around 1650 cm⁻¹) and N-H stretching vibrations. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (C₆H₁₂N₂O, MW: 128.17 g/mol ). |
References
Technical Support Center: Purification of 7-Methyl-1,4-diazepan-5-one
Introduction: Understanding the Molecule
Welcome to the technical support guide for 7-Methyl-1,4-diazepan-5-one. This heterocyclic compound is a valuable building block in modern drug discovery, often utilized in the synthesis of complex pharmaceutical agents.[1][2] Its structure, featuring a seven-membered ring with a lactam, a secondary amine, and a tertiary amine, imparts a unique combination of properties that can present significant purification challenges. The basicity of the nitrogen atoms, coupled with the compound's polarity, often leads to issues such as poor chromatographic resolution, difficulty in crystallization, and potential instability.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to the most common purification problems encountered with this molecule. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How should I perform an initial purity assessment of my crude this compound?
Answer: A multi-faceted analytical approach is crucial for accurately assessing the purity of your crude product and identifying potential impurities before attempting large-scale purification. Relying on a single technique can be misleading. We recommend a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) for a comprehensive analysis.[3]
Expert Insight: The basic nature of the diazepanone nitrogens can sometimes lead to peak broadening in NMR spectra or inconsistent retention times in chromatography if acidic impurities are present from the synthesis. A small amount of a neutralising agent (like a drop of D₂O with Na₂CO₃ for NMR) or a basic modifier in your LC mobile phase can sharpen peaks and give a more accurate picture.
Table 1: Recommended Analytical Techniques for Purity Assessment
| Technique | Primary Use | Key Information Provided |
|---|---|---|
| ¹H & ¹³C NMR | Structural Confirmation & Impurity ID | Confirms the core structure, identifies major impurities (e.g., residual solvents, starting materials), and provides a rough estimate of molar ratios. |
| LC-MS | Mass Verification & Impurity Detection | Confirms the molecular weight of the target compound and helps identify the masses of unknown byproducts, such as dimers or degradation products. |
| HPLC-UV | Quantitative Purity Analysis | Provides a precise percentage purity (% area under the curve) and is essential for tracking purification progress. A validated method is required for final purity reporting.[4] |
Q2: I'm struggling with severe tailing and poor separation during silica gel column chromatography. What is causing this and how can I fix it?
Answer: This is the most common issue encountered when purifying basic amines like this compound on standard silica gel.
The Cause (Causality): Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites strongly and often irreversibly interact with the basic nitrogen atoms in your molecule. This leads to a "drag" effect as the compound moves down the column, resulting in broad, tailing peaks and poor separation from nearby impurities.
The Solution (Troubleshooting Workflow): The key is to neutralize the acidic sites on the silica gel by modifying the mobile phase or choosing an alternative stationary phase.
Experimental Protocol: Optimized Basic Column Chromatography
-
Prepare the Slurry: Dry pack your column with silica gel. In a separate flask, prepare your starting mobile phase (e.g., 98:2 Dichloromethane:Methanol). To this solvent mixture, add a basic modifier. The most common choice is triethylamine (TEA) at a concentration of 0.5-1.0% (v/v).
-
Equilibrate the Column: Thoroughly flush the column with this TEA-containing mobile phase. This step is critical as it "deactivates" the acidic sites on the silica before your compound is introduced.
-
Load the Sample: Dissolve your crude compound in a minimal amount of the mobile phase (or just DCM) and load it onto the column.
-
Elute: Run the gradient as you normally would (e.g., increasing the percentage of methanol), ensuring that the basic modifier is present in the mobile phase throughout the entire run.
Diagram 1: Troubleshooting Chromatography Issues This decision tree outlines a systematic approach to resolving common chromatographic problems.
Caption: Decision tree for optimizing the purification of basic compounds.
Q3: My purified product is a persistent oil or amorphous solid that won't crystallize. How can I obtain a crystalline solid?
Answer: Obtaining a crystalline solid is often essential for ensuring high purity and ease of handling. For amine-containing compounds, which can be prone to forming oils, converting the free base to a salt is a highly effective strategy. Salts introduce strong ionic interactions and hydrogen bonding networks that facilitate the formation of an ordered crystal lattice.[5][6]
Expert Insight: The hydrochloride (HCl) salt is a common first choice due to its ease of formation and handling. However, if the HCl salt is hygroscopic or still difficult to crystallize, consider forming a salt with a bulkier, more rigid counter-ion like tartaric acid or citric acid.
Experimental Protocol: Salt Formation for Enhanced Crystallization
-
Dissolve the Free Base: Dissolve your purified, oily this compound (1.0 equivalent) in a suitable anhydrous solvent. Good starting choices are diethyl ether, ethyl acetate, or a mixture of DCM and ether.
-
Prepare the Acid Solution: In a separate flask, prepare a solution of HCl. A common reagent is 2.0 M HCl in diethyl ether.
-
Perform the Salt Formation: Slowly add the HCl solution (1.0 to 1.1 equivalents) dropwise to the stirred solution of your compound at 0 °C.
-
Induce Precipitation: A precipitate (the hydrochloride salt) should form immediately or upon further stirring. If no solid forms, you can try concentrating the solution slightly or adding a less polar co-solvent (an "anti-solvent") like hexane to decrease solubility.
-
Isolate and Dry: Collect the solid by filtration, wash with cold diethyl ether to remove any excess acid, and dry thoroughly under high vacuum.
Diagram 2: Crystallization Strategy Workflow This workflow provides a step-by-step guide to finding suitable crystallization conditions.
Caption: A systematic workflow for inducing crystallization.
Table 2: Common Solvents for Crystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Notes |
|---|---|---|---|
| Hexane | 69 | Non-polar | Often used as an anti-solvent. |
| Ethyl Acetate | 77 | Medium | Good single solvent or co-solvent with hexanes. |
| Isopropanol | 82 | Polar, Protic | Promotes hydrogen bonding. |
| Acetonitrile | 82 | Polar, Aprotic | Can be effective for moderately polar compounds. |
| Methanol | 65 | Very Polar | Often too good a solvent; best used in co-solvent systems. |
Q4: I suspect my compound is degrading during workup or storage. What are the likely degradation pathways and how can I mitigate them?
Answer: The primary stability concern for this compound is the potential for hydrolysis of the internal amide (lactam) bond. While lactams in seven-membered rings are generally more stable than those in smaller rings, they can still be susceptible to cleavage under harsh conditions.
Degradation Pathway:
-
Hydrolysis: Under strongly acidic or basic conditions, particularly with heat, the lactam can hydrolyze to open the ring, forming a linear amino acid derivative.
Mitigation Strategies:
-
pH Control: During aqueous workups, use mild bases like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH). Keep contact time with aqueous layers to a minimum.
-
Temperature Management: When concentrating solutions, use a rotary evaporator with a water bath temperature below 40°C. Avoid heating the compound for extended periods.[7]
-
Proper Storage: For long-term storage, keep the purified solid in a sealed vial under an inert atmosphere (argon or nitrogen) and store it in a freezer (-20°C). This minimizes exposure to atmospheric moisture and prevents slow degradation. Long-term stability studies on the related compound diazepam have shown it to be relatively stable under proper storage conditions.[7][8]
References
- 1. 1394957-73-3|(R)-7-Methyl-1,4-diazepan-5-one|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 329794-41-4: 4-Methyl-1,4-diazepan-5-one hydrochloride [cymitquimica.com]
- 6. unifr.ch [unifr.ch]
- 7. jocpr.com [jocpr.com]
- 8. Long-term stability of diazepam injections - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Methyl-1,4-diazepan-5-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-Methyl-1,4-diazepan-5-one. This document is designed for researchers, scientists, and drug development professionals actively working on the synthesis of diazepanone scaffolds. We will address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to enhance yield and purity.
The synthesis of seven-membered heterocycles like this compound is a non-trivial task, primarily due to the entropic challenge of forming a medium-sized ring. The most common and atom-economical approach involves a tandem Michael addition and subsequent intramolecular cyclization. This guide focuses on troubleshooting this specific pathway, where competition between desired intramolecular cyclization and various side reactions is the principal obstacle.
Primary Synthetic Pathway: An Overview
The synthesis begins with a Michael addition of ethylenediamine to methyl methacrylate. This reaction forms the linear amino ester precursor, methyl 3-((2-aminoethyl)amino)-2-methylpropanoate. The final, and most critical, step is the thermal intramolecular aminolysis (lactamization) of this precursor to yield the target molecule.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each entry explains the chemical reasoning behind the problem and provides actionable solutions.
Q1: My final product is contaminated with a major impurity of the same mass, which is difficult to separate. What is it and how can I avoid it?
Answer: This is the most frequently reported issue. The impurity is almost certainly the thermodynamically less stable, but kinetically competitive, six-membered ring isomer: 1-(2-aminoethyl)-3-methylpiperazin-2-one .
Causality: Your linear precursor, methyl 3-((2-aminoethyl)amino)-2-methylpropanoate, contains two different nucleophilic nitrogen atoms: a primary amine (-NH₂) and a secondary amine (-NH-). Either of these can attack the ester carbonyl to form a cyclic amide (lactam).
-
Desired Pathway (7-endo-trig): Attack by the terminal primary amine results in the desired 7-membered diazepanone ring.
-
Side Reaction (6-exo-trig): Attack by the internal secondary amine results in the undesired 6-membered piperazinone ring.
While Baldwin's rules for ring closure generally favor exo cyclizations, the conditions for lactamization (high temperatures) can allow the reaction to proceed under thermodynamic control, favoring the more stable 7-membered ring. However, the kinetic barrier for the 6-membered ring formation is often lower, leading to significant byproduct formation.
Caption: Competing intramolecular cyclization pathways leading to desired and side products.
Troubleshooting Steps:
-
Optimize Temperature: The formation of the 7-membered ring is often favored at higher temperatures. Conduct the cyclization in a high-boiling solvent (e.g., xylene or toluene) at reflux to push the equilibrium towards the more stable thermodynamic product.
-
Solvent Choice: Aprotic, non-polar solvents are preferred. Protic solvents can interfere by solvating the amines and carbonyl groups, altering the relative nucleophilicity and reaction rates.
-
Catalyst Screening: While often performed thermally, the addition of a weak, non-nucleophilic base or a Lewis acid could potentially favor one pathway over the other. This requires careful empirical screening.
Q2: The reaction mixture turned into an intractable solid or viscous oil. What caused this polymerization?
Answer: This is a classic case of intermolecular polymerization, where the amine group of one precursor molecule reacts with the ester group of another. This chain reaction is highly favored at high concentrations.
Causality: Intramolecular reactions that form 5- to 7-membered rings are generally fast. However, if the concentration of the reactant is high, the probability of two different molecules colliding in the correct orientation for an intermolecular reaction becomes significant. This leads to the formation of linear polyamides, which are often insoluble in common organic solvents.
Troubleshooting Steps:
-
High-Dilution Principle: The most effective solution is to perform the cyclization under high-dilution conditions. This ensures that the reactive ends of a single molecule are statistically more likely to find each other than to find another molecule.
-
Syringe Pump Addition: Instead of adding all the precursor to the solvent at once, use a syringe pump to add the precursor solution slowly over several hours to the refluxing solvent. This technique, known as pseudo-dilution, maintains a very low instantaneous concentration of the reactant, dramatically favoring the intramolecular cyclization.
| Condition | Reactant Concentration | Dominant Reaction | Outcome |
| Standard | > 0.1 M | Intermolecular | Polymer/Oligomers |
| High Dilution | < 0.01 M | Intramolecular | Desired Monomer |
Q3: The initial Michael addition step resulted in multiple products and a low yield of the desired linear precursor. Why?
Answer: The issue lies in the stoichiometry of the reactants. Ethylenediamine is a symmetrical molecule with two nucleophilic primary amines. If the ratio of ethylenediamine to methyl methacrylate is not carefully controlled, a double Michael addition will occur.
Causality: One molecule of ethylenediamine can react with two molecules of methyl methacrylate, leading to the undesired symmetrically substituted product: dimethyl 2,2'-(ethane-1,2-diylbis(azanediyl))bis(2-methylpropanoate). This byproduct consumes your starting material and complicates purification.
Troubleshooting Steps:
-
Use a Large Excess of Diamine: To favor mono-addition, use a significant excess of ethylenediamine (e.g., 5-10 equivalents). This statistically increases the chance that a molecule of methyl methacrylate will react with a fresh, unreacted molecule of ethylenediamine rather than the already mono-substituted precursor.
-
Control Temperature: The Michael addition is exothermic. Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature) to prevent runaway reactions and the formation of other byproducts.
-
Purification of Precursor: It is highly recommended to purify the linear amino ester precursor via vacuum distillation or column chromatography after the Michael addition and before proceeding to the high-temperature cyclization step. This ensures that only the correct starting material enters the critical ring-closing reaction.
Frequently Asked Questions (FAQs)
Q: What is the best method for monitoring the progress of the cyclization reaction? A: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.
-
TLC: Allows for rapid, qualitative monitoring. Stain with ninhydrin to visualize the amine-containing precursor and products. You should see the spot for the linear precursor (higher polarity) disappear as spots for the two cyclic products (lower polarity) appear.
-
GC-MS: Provides quantitative data on the ratio of the desired 7-membered product to the 6-membered isomer, and can confirm their identities by their mass fragmentation patterns.
Q: Are there alternatives to thermal cyclization? A: Yes, amide bond formation can be facilitated by coupling reagents (e.g., DCC, EDC).[1] However, this requires first hydrolyzing the ester precursor to the carboxylic acid. This adds steps to the synthesis and requires careful purification to remove coupling agent byproducts. For industrial scale-up, direct thermal cyclization is often more efficient and cost-effective.[2]
Q: My final product appears to be racemic. Is this expected? A: Yes, if you are not using a chiral starting material or a chiral catalyst. The methyl group is on a stereocenter (C7). The synthesis described starts from achiral materials (ethylenediamine and methyl methacrylate), which will inherently produce a racemic mixture of (R)- and (S)-7-Methyl-1,4-diazepan-5-one. If you require a specific enantiomer, you would need to start with a chiral building block or perform a chiral resolution/asymmetric synthesis.
Validated Experimental Protocols
Protocol 1: Synthesis of Precursor (Methyl 3-((2-aminoethyl)amino)-2-methylpropanoate)
-
Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice-water bath.
-
Charge the flask with ethylenediamine (5.0 equivalents).
-
Slowly add methyl methacrylate (1.0 equivalent) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Remove the excess ethylenediamine under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation or silica gel column chromatography to obtain the pure linear amino ester precursor.
Protocol 2: High-Dilution Cyclization to this compound
-
Set up a three-neck flask with a mechanical stirrer, a reflux condenser, and a connection for a syringe pump.
-
Charge the flask with dry xylene to a concentration that will be 0.005 M upon completion of the addition. Heat the xylene to reflux (approx. 140 °C).
-
Dissolve the purified precursor from Protocol 1 in a minimal amount of dry xylene and load it into a gas-tight syringe.
-
Using the syringe pump, add the precursor solution to the refluxing xylene over a period of 6-8 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, using a gradient elution (e.g., dichloromethane/methanol with triethylamine) to separate the 7-membered and 6-membered ring isomers.
References
Optimization of reaction conditions for 7-Methyl-1,4-diazepan-5-one synthesis
Technical Support Center: Synthesis of 7-Methyl-1,4-diazepan-5-one
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth look at a reliable synthetic pathway, offers solutions to common experimental challenges, and answers frequently asked questions. Our approach is grounded in fundamental chemical principles to empower you to not only execute the synthesis but also to effectively troubleshoot and optimize it.
Section 1: Synthesis Overview and Mechanism
The synthesis of this compound, a seven-membered heterocyclic lactam, is most effectively approached via a convergent strategy culminating in an intramolecular cyclization. This pathway ensures high purity and allows for modular adaptation. The core principle involves the formation of a linear amino acid precursor, which is then induced to cyclize.
The proposed three-stage synthesis is outlined below. It begins with the protection of commercially available starting materials, followed by a peptide coupling to form the linear precursor, and concludes with deprotection and a final intramolecular amide bond formation (lactamization).
Caption: General workflow for the synthesis of this compound.
The key mechanistic step is the final lactamization. This intramolecular condensation is an equilibrium process. To drive the reaction toward the desired seven-membered ring and avoid intermolecular polymerization, specific conditions are required. The formation of cyclic amides (lactams) from amino acid precursors is a fundamental transformation in organic synthesis, often requiring high heat or the use of peptide coupling agents to activate the carboxylic acid moiety.[1][2]
Section 2: Detailed Experimental Protocol
This protocol represents a robust starting point for the synthesis. All reagents should be of high purity, and solvents should be anhydrous where specified.
Step 2.1: Synthesis of N-Boc-3-aminobutanoic acid
-
Dissolve 3-aminobutanoic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (aq).
-
Cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by TLC (disappearance of starting material).
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate (2x) to remove unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl (aq) at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a white solid or viscous oil.
Step 2.2: Synthesis of Mono-Cbz-N-(2-aminoethyl)acetamide
-
Dissolve ethylenediamine (5.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add a solution of Benzyl chloroformate (Cbz-Cl, 1.0 equiv) in DCM dropwise over 1-2 hours.
-
Stir at 0 °C for an additional 2 hours, then allow to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove ethylenediamine dihydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by column chromatography to isolate the mono-protected diamine.
Step 2.3: Coupling to Form Linear Precursor
-
Dissolve N-Boc-3-aminobutanoic acid (1.0 equiv), mono-Cbz-protected ethylenediamine (1.0 equiv), and Hydroxybenzotriazole (HOBt, 1.2 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 18 hours.
-
Wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the di-protected linear precursor.
Step 2.4: Deprotection and Cyclization
-
Dissolve the linear precursor (1.0 equiv) in methanol.
-
Add Palladium on carbon (10% Pd/C, ~5 mol%).
-
Hydrogenate the mixture under a balloon of H₂ gas (or in a Parr shaker) at room temperature until TLC indicates complete removal of the Cbz group. The Boc group is typically also cleaved under these conditions with extended reaction times, or it can be removed subsequently with trifluoroacetic acid (TFA) in DCM.
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.
-
Cyclization: Dissolve the crude, deprotected amino acid in a large volume of a high-boiling solvent like toluene or xylene (to achieve high dilution, ~0.01 M concentration).
-
Heat the solution to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the formation of the lactam by LC-MS. The reaction can take 24-48 hours.
-
Cool the reaction mixture and concentrate in vacuo. Purify the crude product by silica gel chromatography to obtain this compound.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q: My final cyclization step is very low-yielding. LC-MS shows mostly unreacted linear precursor. What should I do?
A: This is a common challenge in forming medium-sized rings. The issue is often either insufficient activation of the carboxylic acid or unfavorable kinetics for the intramolecular reaction.
-
Causality: At standard concentrations, intermolecular reactions (polymerization) can outcompete the desired intramolecular cyclization. Furthermore, the uncatalyzed thermal condensation is slow and requires high temperatures to eliminate water.
-
Solutions:
-
Confirm Full Deprotection: Ensure both the N-Boc and N-Cbz groups were completely removed. Residual protecting groups will prevent cyclization.
-
Enforce High Dilution: The concentration of the linear precursor should be very low (0.005 - 0.01 M). This statistically favors the molecule's ends finding each other over reacting with another molecule. You can achieve this by using a large volume of solvent or by using a syringe pump to slowly add the precursor to a refluxing solvent.
-
Use a Coupling Agent: Instead of thermal condensation, you can use a modern peptide coupling agent at room temperature under high dilution. This chemically activates the carboxylic acid, making the reaction much faster and more efficient.
-
| Coupling Agent | Pros | Cons |
| EDC / HOBt | Inexpensive, common | Can be difficult to remove byproducts |
| HATU | Very fast, high yielding | Expensive, byproduct removal needed |
| T3P® | Byproducts are water-soluble | Can be moisture sensitive |
Q: I am observing a significant amount of a white, insoluble precipitate in my cyclization step, and the desired product yield is poor. What is happening?
A: You are likely observing polymerization. This occurs when the amine of one molecule attacks the carboxylic acid of another molecule, forming long polyamide chains instead of the desired cyclic lactam.
-
Causality: This is a direct consequence of the reaction concentration being too high, which favors intermolecular collisions.
Caption: Competing reaction pathways during the lactamization step.
-
Solutions:
-
Strict High Dilution: As mentioned above, immediately re-run the reaction at a concentration no higher than 0.01 M.
-
Slow Addition: Use a syringe pump to add the linear precursor over several hours to a refluxing solvent. This keeps the instantaneous concentration of the precursor extremely low, strongly favoring the intramolecular pathway.
-
Q: The final product is difficult to purify. It streaks badly on my silica gel column. Are there better methods?
A: The product is a relatively polar, basic compound containing two secondary amines. This structure can interact strongly and irreversibly with the acidic silanol groups on standard silica gel, leading to streaking and low recovery.
-
Causality: The lone pairs on the nitrogen atoms form strong hydrogen bonds with the silica surface (Si-OH), causing poor chromatographic behavior.
-
Solutions:
-
Neutralize the Silica: Pre-treat your silica gel by flushing the packed column with your eluent containing 1-2% triethylamine (NEt₃) or ammonia in methanol. This deactivates the acidic sites and should result in a much sharper elution profile.
-
Switch to a Different Stationary Phase: Alumina (neutral or basic) is often a better choice for purifying basic compounds.
-
Acid/Base Extraction: If the product is the major component, consider an extractive workup. Dissolve the crude material in an organic solvent (e.g., DCM), wash with saturated NaHCO₃ to remove acidic impurities, then extract the product into an aqueous acid solution (e.g., 1M HCl). The basic product will move to the aqueous layer as a salt, leaving neutral impurities behind. You can then basify the aqueous layer and re-extract the pure product back into an organic solvent.
-
Crystallization/Trituration: If the product is a solid, attempt to crystallize it from a suitable solvent system (e.g., ethyl acetate/hexanes) or triturate it with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether).
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Why use Boc and Cbz as protecting groups? Can I use others?
-
A: Boc and Cbz are chosen for their orthogonal stability. Cbz is readily removed by catalytic hydrogenation, a mild method that is unlikely to affect the rest of the molecule.[3] Boc is stable to hydrogenation but is easily removed by acid (like TFA or HCl). This orthogonality allows for selective deprotection if needed. You can use other protecting groups (e.g., Fmoc), but you must ensure your deprotection strategy is compatible and won't trigger premature cyclization or side reactions.
-
-
Q2: How critical is the purity of the mono-protected ethylenediamine?
-
A: It is highly critical. If your starting material contains unprotected ethylenediamine, it will react with two equivalents of the N-Boc-3-aminobutanoic acid in the coupling step, leading to a difficult-to-remove dimeric impurity. If it contains di-Cbz-ethylenediamine, it will not react at all, lowering your effective yield. Purity should be >95% by NMR before proceeding.
-
-
Q3: What analytical techniques are best for monitoring this synthesis?
-
A: A combination of techniques is ideal.
-
TLC: Excellent for rapid, qualitative monitoring of reaction progress, especially for the disappearance of less polar starting materials. Use a mobile phase like 10:1 DCM:MeOH and stain with ninhydrin to visualize free amines.
-
LC-MS: The most powerful tool. It allows you to track the appearance of your product's mass peak and the disappearance of reactants, confirming both conversion and identity. It is essential for the cyclization step.
-
¹H NMR: Essential for structural confirmation of your intermediates and final product. It will confirm the presence of the methyl group and the correct integration of protons in the diazepane ring.
-
-
References
Troubleshooting guide for the analysis of 7-Methyl-1,4-diazepan-5-one
Welcome to the technical support resource for the analysis of 7-Methyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into potential analytical challenges. The content is structured in a practical question-and-answer format to directly address specific issues encountered during experimental workflows.
Section 1: Foundational Knowledge & General FAQs
This section covers the essential properties and common questions regarding the handling and analysis of this compound. Understanding these fundamentals is the first step in effective troubleshooting.
Q1: What are the critical physicochemical properties of this compound that influence its analysis?
A1: Understanding the molecule's structure is key to anticipating its analytical behavior. This compound is a chiral, cyclic diamide.[1] Its key features are a seven-membered ring, a secondary amine, a tertiary amine, and a ketone (amide carbonyl) group. These functional groups dictate its properties:
-
Polarity: The presence of two nitrogen atoms and a carbonyl group makes it a polar molecule, highly soluble in polar organic solvents like methanol and acetonitrile, with some solubility in water.
-
Basicity: The amine groups can be protonated, making the molecule's chromatographic retention and ionization efficiency highly dependent on pH.
-
Potential for Instability: Amides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. While generally stable, long-term storage of solutions should be evaluated.[2][3]
A summary of its core properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O | [4] |
| Molecular Weight | 128.17 g/mol | [1] |
| CAS Number | 1394957-73-3 ((R)-enantiomer) | [1] |
| Appearance | Typically a solid or oil | - |
| Key Functional Groups | Secondary Amine, Tertiary Amine, Amide (Lactam) | - |
Q2: How should I prepare and store stock solutions and samples of this compound to ensure stability?
A2: Sample integrity is paramount for reliable data. For this compound:
-
Stock Solutions: Prepare stock solutions in a high-quality polar organic solvent such as methanol or acetonitrile. Store these solutions in a refrigerator (2-8°C) or freezer (-20°C) in tightly sealed vials to prevent evaporation. Studies on related diazepine structures show good stability in methanol at 4°C for extended periods.[2]
-
Working Samples: When preparing samples for analysis (e.g., in mobile phase or plasma), be mindful of pH. Avoid prolonged exposure to extreme pH conditions. If samples are in an aqueous matrix, freezing at -20°C is recommended for storage.[5] Repeated freeze-thaw cycles should be minimized as they can affect the stability of analytes in biological matrices.[3]
-
Self-Validation: Always include a freshly prepared quality control (QC) sample in your analytical run to compare against aged samples if stability is a concern. This provides an internal check on the integrity of your stored materials.
Q3: What are the most common analytical challenges I can expect when working with this compound?
A3: The primary challenges stem from the molecule's polarity and basicity:
-
Poor Chromatographic Peak Shape: In Reverse-Phase HPLC, the basic amine groups can interact with acidic silanol groups on the silica support, leading to peak tailing.
-
Thermal Instability in GC: Gas chromatography can be challenging. The high temperatures of the GC inlet can cause degradation of polar, nitrogen-containing compounds.[6][7]
-
Ion Suppression in LC-MS: In complex matrices (like plasma), endogenous components can interfere with the ionization of the target analyte, reducing sensitivity.
-
Complex NMR Spectra: Due to the flexible seven-membered ring, the molecule may exist in multiple conformations in solution, potentially leading to broadened or multiple peaks in the NMR spectrum.
The following workflow provides a general approach to troubleshooting analytical issues.
References
- 1. 1394957-73-3|(R)-7-Methyl-1,4-diazepan-5-one|BLD Pharm [bldpharm.com]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. academic.oup.com [academic.oup.com]
- 6. books.rsc.org [books.rsc.org]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Overcoming Solubility Challenges with 7-Methyl-1,4-diazepan-5-one
Welcome to the technical support guide for 7-Methyl-1,4-diazepan-5-one. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues that can arise during biological assays. Low aqueous solubility is a frequent hurdle in drug discovery, potentially leading to underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[1] This guide provides a systematic, empirically-driven approach to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties and expected solubility of this compound?
A1: this compound has a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol .[2] Its structure contains a seven-membered diazepane ring with a methyl group and a ketone, suggesting it has both polar (amide and amine groups) and non-polar (methyl group, hydrocarbon backbone) characteristics. A key predicted property is its XLogP3 of -0.7, which indicates a degree of hydrophilicity.[2]
However, no experimental aqueous solubility data is publicly available. As with many novel small molecules, its solubility in aqueous buffers is expected to be limited. Therefore, it is standard practice to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[3]
Q2: Why did my compound precipitate when I diluted my DMSO stock into my aqueous assay buffer?
A2: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is diluted into an aqueous buffer where its solubility is much lower.[1][4] The final concentration of your compound in the assay medium has likely exceeded its maximum aqueous solubility, causing the excess to precipitate out of the solution. This can lead to significant errors in your assay results.[1]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?
A3: Kinetic solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated DMSO stock is added to an aqueous buffer and incubated for a short period (e.g., 1-2 hours).[1][5] This method mimics the conditions of most high-throughput screening (HTS) and in vitro biological assays.[6] Thermodynamic solubility , on the other hand, is the true equilibrium solubility, determined by incubating an excess of the solid compound in a buffer for an extended period (24-48 hours) until equilibrium is reached.[1]
For most in vitro biological assays, kinetic solubility is the more relevant parameter because it reflects the conditions under which the compound is tested.[6][7]
Troubleshooting Guide: Compound Precipitation in Aqueous Buffers
If you observe precipitation (cloudiness, visible particles) upon diluting your this compound stock solution, follow this systematic troubleshooting workflow.
Step 1: Initial Characterization & Optimization
The first step is to understand the solubility limits of your compound under your specific assay conditions. This involves determining the kinetic solubility.
Protocol 1: Rapid Kinetic Solubility Assessment
This protocol uses nephelometry (light scattering) or UV spectrophotometry to estimate the kinetic solubility.[7][8]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 20 mM).[9]
-
Prepare Assay Buffer: Use the exact aqueous buffer system from your biological assay (e.g., PBS, pH 7.4).
-
Serial Dilution: In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to the assay buffer to achieve the highest desired concentration. Perform serial dilutions across the plate.[7][8]
-
Incubate: Mix the plate and incubate at your assay's temperature (e.g., 37°C) for 1-2 hours.[8]
-
Measure:
-
Nephelometry: Read the plate on a nephelometer to detect light scattering from insoluble particles. The highest concentration without a significant increase in scattering is the kinetic solubility.[7][8]
-
UV Absorbance (Direct UV Method): After incubation, filter the solutions to remove precipitate. Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound.[8]
-
Step 2: Methodical Enhancement of Solubility
If the kinetic solubility is below your required assay concentration, you must modify your formulation. The following strategies are presented in order of increasing complexity.
Strategy A: Optimize Co-solvent Concentration
The simplest approach is to determine the maximum percentage of DMSO (or another water-miscible organic solvent) that your assay can tolerate without affecting the biological system (e.g., cells, enzymes).[][11]
-
Rationale: Increasing the percentage of the organic co-solvent can reduce the polarity of the bulk solution, helping to keep hydrophobic compounds dissolved.[][12]
-
Action: Run a vehicle control experiment. Test your assay's performance with increasing concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%). Many cell-based assays can tolerate up to 0.5% DMSO, but some are sensitive to concentrations as low as 0.1%.[13] Choose the highest concentration that does not impact your assay's endpoint. Then, re-determine the kinetic solubility of your compound at that DMSO concentration.
Strategy B: pH Adjustment
The solubility of ionizable compounds is highly dependent on pH.[14][15] this compound contains a basic secondary amine within its diazepane ring.
-
Rationale: Based on the Henderson-Hasselbalch equation, weak bases become protonated and positively charged in acidic environments (pH < pKa).[16] This ionized form is typically more water-soluble than the neutral form.[14][16] While the exact pKa is unknown, similar structures like Diazepam have a pKa around 3.4.[17]
-
Action: Perform a pH-solubility profile. Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Determine the kinetic solubility of this compound in each buffer. If solubility is significantly higher at a lower pH, consider whether your assay can be performed under those conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Buffer pH | 5.5 | 6.5 | 7.4 |
| Final DMSO (%) | 0.5% | 0.5% | 0.5% |
| Kinetic Solubility (µM) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| A sample data table for summarizing results from a pH-solubility screen. |
Strategy C: Formulation with Solubilizing Excipients
If the above methods are insufficient or incompatible with your assay, employ specialized solubilizing agents.
1. Cyclodextrins:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[20][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[19]
-
Protocol:
-
Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.
-
Prepare your compound stock in DMSO.
-
Add the DMSO stock to the HP-β-CD solution and mix thoroughly before the final dilution into the assay medium.
-
Screen different concentrations of HP-β-CD to find the optimal ratio for solubilization without interfering with the assay.
-
2. Non-ionic Surfactants:
-
Mechanism: Above their critical micelle concentration (CMC), surfactants form micelles that can solubilize hydrophobic compounds within their core.[23][24]
-
Common Choices: For biological assays, mild, non-ionic surfactants like Tween-20, Tween-80, or Pluronic F-68 are preferred due to their lower potential for protein denaturation or cell lysis.[23][25]
-
Protocol:
-
Add a low concentration of the surfactant (e.g., 0.01% - 0.05% w/v) directly to your assay buffer.[25]
-
Ensure the final concentration is above the surfactant's CMC.
-
Determine the kinetic solubility of your compound in the surfactant-containing buffer.
-
Caution: Surfactants can interfere with some assays, particularly those involving protein-protein interactions or membrane dynamics. Always run a vehicle control with the surfactant alone.[25]
-
Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility issues.
Caption: Decision workflow for troubleshooting compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. enamine.net [enamine.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. Diazepam [drugfuture.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. ijpcbs.com [ijpcbs.com]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. jocpr.com [jocpr.com]
- 24. pharmatutor.org [pharmatutor.org]
- 25. researchgate.net [researchgate.net]
Preventing degradation of 7-Methyl-1,4-diazepan-5-one during storage
Welcome to the technical support center for 7-Methyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing degradation during storage and handling. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of this critical building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a heterocyclic compound featuring a seven-membered ring with two nitrogen atoms and a ketone group. Its structural motif is of interest in medicinal chemistry for the synthesis of various therapeutic agents. Maintaining its chemical integrity is paramount, as degradation can lead to the formation of impurities that may compromise the results of your research, reduce the efficacy of synthesized compounds, and introduce potential safety concerns.
Q2: What are the primary known degradation pathways for this molecule?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure containing a lactam (a cyclic amide) and secondary amines, the primary anticipated degradation pathways are:
-
Hydrolysis: The lactam ring is susceptible to cleavage by water, especially under acidic or basic conditions, leading to the formation of an amino acid derivative.
-
Oxidation: The secondary amine functionalities can be susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This can be accelerated by exposure to air, light, and certain metal ions.
Q3: What are the ideal short-term and long-term storage conditions?
For optimal stability, refer to the storage conditions summarized in the table below. These recommendations are based on best practices for handling structurally related compounds such as cyclic diamines and lactams.
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Long-term: -20°C Short-term: 2-8°C | Lower temperatures slow down the rate of potential hydrolytic and oxidative degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. |
| Light | Protect from light (use amber vials or store in the dark) | Prevents potential photolytic degradation, a common pathway for many organic molecules. |
| Moisture | Tightly sealed containers in a desiccated environment | Crucial for preventing the hydrolysis of the lactam ring. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and use of this compound.
Issue 1: I've observed a change in the physical appearance of the compound (e.g., discoloration, clumping). What should I do?
-
Question: My solid this compound, which was initially a white powder, has developed a yellowish tint and appears to be clumping. Is it still usable?
-
Answer: A change in color and texture is a strong indicator of chemical degradation. The yellowish tint could be due to the formation of oxidative degradation products. Clumping suggests the absorption of moisture, which can lead to hydrolysis.
Causality: Exposure to air and humidity is the likely cause. The secondary amines in the diazepane ring are susceptible to oxidation, and the lactam is prone to hydrolysis.
Recommended Action:
-
Do not use the material for sensitive applications. The presence of impurities can lead to unreliable experimental results.
-
Characterize the extent of degradation. If you have access to analytical instrumentation, you can assess the purity of the material. A simple Thin Layer Chromatography (TLC) can often reveal the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.
-
Review your storage protocol. Ensure that the compound is stored under an inert atmosphere, protected from light, and at the recommended low temperature. Always use a desiccator for storage.
-
Issue 2: My analytical results (e.g., NMR, LC-MS) show unexpected peaks. How can I identify the impurities?
-
Question: I ran a ¹H NMR of my this compound sample and observed several new, small peaks that were not present in the spectrum of the fresh material. How can I determine the cause?
-
Answer: The appearance of new signals in your analytical data strongly suggests the presence of degradation products.
Causality: The most probable causes are hydrolysis or oxidation. Hydrolysis of the lactam ring would result in a ring-opened amino acid. Oxidation would likely occur at the nitrogen atoms.
Troubleshooting Steps:
-
Analyze the spectral data.
-
¹H NMR: Look for the disappearance of the characteristic N-H proton signals and the appearance of new signals, potentially in the carboxylic acid region (around 10-12 ppm, though this can be broad and may exchange with D₂O) if hydrolysis has occurred.
-
LC-MS: This is a powerful technique to identify potential degradation products. Look for new peaks in the chromatogram. The mass-to-charge ratio (m/z) of these new peaks can provide the molecular weight of the impurities. For example, the addition of 18 amu (H₂O) to the parent mass would be a strong indicator of a hydrolysis product. An increase of 16 amu would suggest the formation of an N-oxide.
-
-
Perform forced degradation studies. To confirm the identity of the degradation products, you can intentionally degrade a small amount of fresh material under controlled stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic). Analyze the stressed samples by LC-MS and compare the retention times and mass spectra of the resulting peaks with the unknown peaks in your stored sample.
-
Visualizing Degradation Pathways
To better understand the potential degradation mechanisms, the following diagram illustrates the primary hydrolytic and oxidative pathways.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
1. Materials and Reagents:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, detection at low UV is necessary)
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
-
The appearance of new peaks or a decrease in the main peak area over time indicates degradation.
Protocol 2: Forced Degradation Study
This study will help to identify potential degradation products and validate the stability-indicating nature of your analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 60 °C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a control sample (unstressed), using the HPLC-UV method described in Protocol 1. For better identification of degradants, LC-MS analysis is highly recommended.
Logical Workflow for Troubleshooting
The following diagram outlines a logical approach to troubleshooting stability issues with this compound.
Caption: A step-by-step workflow for troubleshooting degradation issues.
Enhancing the purity of 7-Methyl-1,4-diazepan-5-one post-synthesis
Technical Support Center: 7-Methyl-1,4-diazepan-5-one
A Guide to Enhancing Purity for Researchers and Development Professionals
Welcome to the technical support guide for this compound. This resource is designed for scientists and professionals in drug development who are working with this crucial synthetic intermediate. Achieving high purity is paramount for successful downstream applications, and this guide provides in-depth, experience-based troubleshooting advice and detailed protocols to address common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound. Each answer provides a scientific rationale and directs you to a detailed protocol for resolution.
Q1: My final product is a persistent oil or a low-melting solid that won't crystallize. What are the likely causes and how can I purify it?
Expert Analysis: The failure of this compound to crystallize is typically due to the presence of impurities that disrupt the crystal lattice formation. Common culprits include residual solvents, unreacted starting materials, or structurally similar byproducts from the synthesis. The target compound itself has a relatively low melting point, which exacerbates this issue.
Troubleshooting Path:
-
Initial Assessment: First, confirm the presence of your target compound using a crude ¹H NMR or LC-MS analysis. This ensures you are not trying to purify a failed reaction.
-
Impurity Profile: The most likely impurities are starting materials from the cyclization step or oligomeric side products.
-
Purification Strategy: For non-crystalline products, liquid-liquid extraction and column chromatography are the most effective purification methods. Recrystallization should only be attempted after these primary purification steps have significantly improved purity.
Recommended Protocols:
-
For Basic Impurities: An acid-base extraction is highly effective at separating the desired basic amine product from neutral or acidic impurities.[1][2][3][4]
-
For Polar Impurities: Silica gel column chromatography is the gold standard for removing polar impurities that may not be easily removed by extraction.
Q2: My NMR analysis shows unidentifiable peaks. What are the common process-related impurities I should be looking for?
Expert Analysis: Impurities in the synthesis of diazepane derivatives often arise from incomplete reactions or side reactions.[5][6] For this compound, which is a lactam, common impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could be uncyclized amino acid or amino ester precursors.
-
Oligomers/Polymers: Self-condensation of the starting materials or the product can lead to higher molecular weight species.
-
Byproducts of Reagents: Residual coupling agents (like carbodiimides) or bases (like triethylamine) can contaminate the final product.
-
Solvent Adducts: Solvents used in the synthesis or workup (e.g., DMF, DMSO) can be difficult to remove.
Troubleshooting Path:
-
Characterize Impurities: Use LC-MS to get the molecular weights of the impurities. This is often the fastest way to identify them as unreacted starting materials or dimers.
-
Select Purification Method: The choice of purification depends on the nature of the impurity. A summary is provided in the table below.
| Impurity Type | Recommended Purification Method | Rationale |
| Non-basic organic materials | Acid-Base Extraction | Exploits the basicity of the target amine to move it into an aqueous layer, leaving neutral impurities behind.[1][2] |
| Polar starting materials/byproducts | Silica Gel Chromatography | Separates compounds based on polarity differences.[7] |
| Residual high-boiling solvents | High-vacuum drying (Kugelrohr if applicable) | Removes volatile impurities based on boiling point differences. |
| Isomeric impurities | Chiral HPLC or diastereomeric salt resolution | Necessary for separating stereoisomers if a racemic synthesis was performed.[8] |
Purification Protocols & Methodologies
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
This technique is ideal as a first-pass purification to remove non-basic organic impurities from the crude product.[1][2][4] The principle relies on the reversible conversion of the basic amine into a water-soluble salt.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound (1 part) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (10 parts).
-
Acidification: Transfer the solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl) (2 x 5 parts). The target compound will move into the aqueous layer as its hydrochloride salt.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 3M sodium hydroxide (NaOH) until the pH is >10 (confirm with pH paper). The amine will precipitate or form an oil.
-
Re-extraction: Extract the product back into an organic solvent (DCM or EtOAc) (3 x 5 parts).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Logical Workflow for Acid-Base Extraction
Caption: Workflow of the acid-base extraction purification process.
Protocol 2: Silica Gel Column Chromatography
This method is used to separate the target compound from impurities with different polarities. It is often performed after an initial extraction.
Step-by-Step Methodology:
-
Solvent System Selection: Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A common system for this type of compound is a gradient of methanol in dichloromethane (e.g., 1-10% MeOH in DCM). A small amount of triethylamine (0.5%) can be added to the mobile phase to prevent the basic amine from streaking on the acidic silica gel.[6]
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (starting with the lowest polarity).
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Run the column, gradually increasing the polarity of the mobile phase (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
General Purification Workflow
Caption: Decision-making workflow for purifying this compound.
Protocol 3: Recrystallization
Recrystallization is the final polishing step, used when the product is a solid and has already been substantially purified (>90%). The key is to find a solvent system where the product is soluble at high temperatures but insoluble at low temperatures.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of your purified product in various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, or mixtures like ethyl acetate/hexanes). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the solid until it completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Recrystallization Solvent Selection Guide
| Solvent | Property | Suitability |
| Ethyl Acetate | Medium polarity | Good candidate; often used for lactams.[5] |
| Isopropanol | Polar protic | Can be effective; may require a co-solvent. |
| Acetonitrile | Polar aprotic | Another good candidate to screen. |
| Dichloromethane/Hexane | Co-solvent system | Useful for inducing crystallization from a more soluble solvent.[9] |
| Ethanol | Polar protic | Often dissolves compounds at room temperature, but worth testing.[10] |
References
- 1. study.com [study.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US3520878A - Preparation of diazepam - Google Patents [patents.google.com]
Technical Support Center: Characterization of 1,4-Diazepan-5-ones
Introduction: The 1,4-diazepan-5-one scaffold is a privileged structure in modern drug discovery, forming the core of numerous psychoactive, anti-HIV, and antimicrobial agents.[1] While synthetically accessible, its characterization is frequently plagued by a unique set of challenges rooted in its structural flexibility and chemical nature. This guide is designed as a technical support resource for researchers in the field, providing field-proven insights and troubleshooting protocols to navigate the common pitfalls encountered during the structural elucidation and purity assessment of these molecules. Our goal is to move beyond simple data reporting and empower you to understand the why behind your observations, ensuring robust and reliable characterization.
Section 1: Purification & Purity Assessment
Q1: I've synthesized a 1,4-diazepan-5-one, but my purification by chromatography is difficult. I'm observing multiple, often broad or tailing, peaks in my HPLC analysis for what I believe is a single, pure compound. What is the likely cause?
This is one of the most common issues reported by researchers and is rarely due to simple impurities from the reaction. The culprit is often the inherent chemical nature of the 1,4-diazepan-5-one core itself, which can exist in multiple forms that are in equilibrium.
Primary Cause: Tautomerism
The 1,4-diazepan-5-one structure contains an amide functional group, which can exist in equilibrium with its tautomeric iminol form. This is a form of keto-enol tautomerism specific to amides.[2][3]
-
Keto-Amide Tautomer: The stable, commonly drawn structure containing a carbonyl group (C=O).
-
Iminol Tautomer: A less stable form where a proton has migrated from the nitrogen to the oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond (imine).
This equilibrium means that even a 100% pure sample can behave like a mixture during chromatography. The two tautomers have different polarities and may interact differently with the stationary phase, leading to peak broadening, splitting, or significant tailing. The rate of interconversion on the chromatographic timescale determines the observed peak shape.
Troubleshooting Workflow: Chromatographic Analysis
Caption: Troubleshooting workflow for HPLC peak shape issues.
Experimental Protocol: Optimizing HPLC Method for Tautomers
-
Initial Run: Use a standard reverse-phase C18 column with a mobile phase of acetonitrile and water.[4][5]
-
Acidic Modifier Trial: Prepare a new mobile phase containing an acidic modifier. Add 0.1% (v/v) of formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic solvents. Re-run the analysis. The acid will protonate the molecule, forcing the equilibrium to favor a single, stable cationic species.
-
Basic Modifier Trial: If the acidic modifier does not resolve the issue, attempt a basic modifier. Add 0.1% (v/v) of a weak base like diethylamine to your mobile phase. This can help by ensuring the molecule remains in a single, neutral state and minimizes silanol interactions on the column.
-
Temperature Variation: Analyze the sample at different column temperatures (e.g., 25°C, 40°C, 60°C). Changing the temperature can alter the rate of tautomeric interconversion. If the peaks coalesce at higher temperatures, it is a strong indicator of isomers in equilibrium.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q2: My ¹H or ¹³C NMR spectrum is overly complex, showing more signals than my proposed structure accounts for. Have I synthesized the wrong molecule?
While an incorrect synthesis is always a possibility, this observation in 1,4-diazepan-5-ones is more commonly a direct consequence of the same tautomerism discussed previously, compounded by the presence of conformational isomers.
Scientific Explanation:
-
Tautomerism in the NMR Tube: The keto-amide and iminol tautomers are distinct chemical species with different electronic environments. If their interconversion is slow on the NMR timescale, you will observe a separate set of peaks for each tautomer present in the solution.[3] The ratio of the tautomers can be highly dependent on the solvent used.[3]
-
Conformational Isomers: The seven-membered diazepane ring is not planar and can exist in several conformations, such as chair and boat forms.[1] If the energy barrier to interconversion between these conformers is high enough, the NMR experiment can detect them as separate species, further multiplying the number of observed signals.
Caption: Relationship between tautomers and conformers.
Q3: Why are some of the proton signals in my NMR spectrum, particularly those for the diazepane ring methylene groups, very broad?
Broad signals in NMR are a hallmark of chemical exchange processes occurring at a rate comparable to the NMR timescale. For 1,4-diazepan-5-ones, this is almost always due to:
-
Conformational Exchange: The seven-membered ring is likely undergoing rapid "ring flipping" between different chair and boat conformations.[1] At room temperature, this exchange rate can be just right to cause significant line broadening for the protons on the flexible ring.
-
Tautomeric Interconversion: If the keto-iminol tautomerization is occurring at an intermediate rate, the corresponding signals for both forms can broaden and begin to coalesce.
Q4: How can I use NMR to definitively identify and characterize these different isomeric forms?
Variable Temperature (VT) NMR is the most powerful tool for this purpose. By recording spectra at different temperatures, you can manipulate the rate of exchange and resolve the complex spectra.
Experimental Protocol: Variable Temperature (VT) NMR Spectroscopy
-
Select an Appropriate Solvent: Choose a solvent with a wide liquid range that can dissolve your compound at both low and high temperatures (e.g., d₈-toluene, d₄-methanol, or d₆-DMSO).
-
Room Temperature Spectrum: Acquire a standard high-resolution spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Cooling the Sample: Gradually lower the temperature in increments of 10-20 K (e.g., 273 K, 253 K, 233 K...). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Expected Observation: As the temperature decreases, the chemical exchange slows down. Broad peaks should sharpen and resolve into distinct signals for each conformer or tautomer (the "slow exchange regime").
-
-
Warming the Sample: After reaching the low-temperature limit, gradually increase the temperature above ambient in 10-20 K increments (e.g., 313 K, 333 K, 353 K...).
-
Expected Observation: As the temperature increases, the exchange rate accelerates. Separate peaks corresponding to different isomers should broaden, move closer together, and eventually coalesce into a single, sharp, time-averaged signal (the "fast exchange regime").
-
| Temperature | Exchange Rate | Expected Spectral Appearance | Interpretation |
| Low (e.g., 233 K) | Slow | Multiple sharp signals for each proton | Individual conformers/tautomers are "frozen out" |
| Intermediate (e.g., 298 K) | Intermediate | Broad, poorly resolved signals | Conformers/tautomers are interconverting on the NMR timescale |
| High (e.g., 353 K) | Fast | Single, sharp, averaged signals | Interconversion is too fast for NMR to distinguish isomers |
Section 3: Mass Spectrometry (MS) Analysis
Q5: My Electrospray Ionization (ESI) mass spectrum shows a prominent ion at approximately [2M+H]⁺ or [2M+Na]⁺. Is this evidence of a high-molecular-weight impurity?
While it could be an impurity, it is far more likely that you are observing a non-covalent dimer .
Scientific Explanation:
1,4-diazepan-5-one molecules possess both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen C=O). This allows two molecules to associate in solution through strong intermolecular hydrogen bonds, forming a stable dimer.[1] This phenomenon has been confirmed by X-ray crystallography in the solid state.[1]
In the relatively gentle conditions of ESI-MS, these dimers can be stable enough to be ionized and detected.
References
- 1. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 4. jocpr.com [jocpr.com]
- 5. HPLC Determination of Diazepam on Newcrom R1 Column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Catalyst Selection for 1,4-Diazepine Synthesis
Welcome to the technical support center for 1,4-diazepine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection for constructing this privileged heterocyclic scaffold. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting & Optimization
This section addresses common challenges encountered during the synthesis of 1,4-diazepines and provides actionable solutions centered on catalyst selection and optimization.
Q1: My reaction is suffering from low yields and/or slow conversion rates. How can I improve performance by modifying the catalytic system?
A1: Low yields and slow reaction rates are often directly linked to suboptimal catalyst activity or stability under your specific reaction conditions. The solution lies in systematically evaluating the catalyst type and reaction parameters.
For Acid-Catalyzed Condensations: The most common route to diazepine cores involves the condensation of a diamine with a carbonyl compound, a reaction that is frequently acid-catalyzed.
-
Expertise & Causality: The catalyst's role is to activate the carbonyl group toward nucleophilic attack by the amine. The strength of the acid is a critical parameter. While a stronger acid can accelerate the reaction, it may also lead to side product formation or degradation of sensitive substrates.
-
Troubleshooting Steps:
-
Evaluate Acid Strength: If you are using a conventional Brønsted acid like trifluoroacetic acid (CF₃COOH) and observing slow conversion, consider switching to a stronger or more efficient catalytic system.[1]
-
Consider Heteropolyacids (HPAs): Keggin-type HPAs are highly efficient, reusable catalysts that possess strong Brønsted acidity.[1] Experimental data shows that their catalytic activity is composition-dependent. For instance, in the synthesis of certain 1,4-diazepine derivatives, the catalytic efficiency follows the order: H₅PMo₁₀V₂O₄₀ > H₆PMo₉V₃O₄₀ > H₄PMo₁₁VO₄₀ > H₃PMo₁₂O₄₀ > H₃PW₁₂O₄₀.[1][2] The substitution of molybdenum with vanadium atoms can decrease reaction times and improve yields.[1]
-
Optimize Catalyst Loading: For highly active catalysts like H₅PMo₁₀V₂O₄₀, a loading as low as 0.1 mol% can be sufficient to drive the reaction to completion.[2] Increasing the catalyst amount beyond the optimum may not improve the result and can complicate purification.
-
Temperature Adjustment: These reactions are often temperature-dependent. For HPA-catalyzed systems, reflux conditions are typically necessary, as no reaction may be detected at room temperature.[1][2]
-
For Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as intramolecular Buchwald-Hartwig C-N coupling or carboamination, are powerful methods for forming the diazepine ring.[3]
-
Expertise & Causality: The efficiency of these reactions is governed by the interplay between the palladium precursor, the ligand, the base, and the solvent. The ligand stabilizes the metal center and modulates its reactivity, influencing both the rate and selectivity of crucial steps like oxidative addition and reductive elimination.
-
Troubleshooting Steps:
-
Ligand Screening: The choice of phosphine ligand is paramount. If a reaction with a common ligand like PPh₃ is slow, screen more specialized ligands. For example, in the synthesis of saturated 1,4-benzodiazepines via carboamination, a catalyst system of PdCl₂(MeCN)₂ with PPh₂Cy (dicyclohexylphenylphosphine) was found to be effective, whereas S-Phos led to competing N-arylation side products.[4]
-
Palladium Precursor: The oxidation state and ligands of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can impact the initiation of the catalytic cycle. Ensure the chosen precursor is compatible with the ligand and reaction conditions.[3]
-
Base and Solvent Optimization: The base (e.g., NaOᵗBu, K₂CO₃) plays a crucial role in the C-N bond-forming step. Its strength and solubility can significantly affect the reaction rate. The solvent must be appropriate for the temperature requirements and dissolve all components effectively. Xylenes are often used for high-temperature carboamination reactions.[4]
-
| Catalyst System | Typical Substrates | Key Optimization Parameters | Reference |
| Heteropolyacids | Diamines + Carbonyls | Catalyst Composition (V content), Temperature, Loading | [1][2] |
| Pd/Phosphine Ligand | N-allyl-2-aminobenzylamines + Aryl Bromides | Ligand Choice, Base Strength, Pd Precursor | [3][4] |
| CuI / Amine Ligand | 1-(2-bromobenzyl)azetidine-2-carboxamides | Ligand (e.g., N,N-dimethylglycine), Base | [5][6] |
Q2: I am observing significant side product formation. How can catalyst selection improve reaction selectivity?
A2: Poor selectivity often arises from competing reaction pathways, such as intermolecular reactions, rearrangements, or reactions with other functional groups. A well-chosen catalyst can steer the reaction toward the desired intramolecular pathway.
-
Expertise & Causality: Selectivity is a kinetic phenomenon. A catalyst can improve selectivity by lowering the activation energy for the desired reaction pathway significantly more than for competing pathways. In metal-catalyzed reactions, the steric and electronic properties of the ligand are key to controlling the geometry of the transition state, thereby dictating selectivity.
-
Troubleshooting Strategies:
-
Chelating Ligands for Intramolecular Control: For palladium-catalyzed cyclizations, switching from monodentate to bidentate phosphine ligands (e.g., DPPM) can enhance selectivity for the desired intramolecular cyclization product by promoting the formation of a specific π-allylpalladium intermediate.[7]
-
Mild Catalysts for Functional Group Tolerance: If your substrates contain sensitive functional groups, harsh catalysts like strong Brønsted or Lewis acids can cause undesired side reactions. Consider milder, more selective systems. For instance, a CuI/N,N-dimethylglycine system has been shown to effectively catalyze the intramolecular C-N cross-coupling to form an azetidine-fused diazepine core under mild conditions, preserving other functionalities.[5][6]
-
Control of Regioselectivity: In reactions with unsymmetrical substrates, the catalyst can influence which site reacts. In the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with unsymmetrical propargylic carbonates, electronic effects governed the regioselectivity. Nucleophilic attack was favored at the alkyne terminus substituted with the more electron-rich aryl group, a factor that can be tuned through substrate design and catalyst/ligand choice.[7]
-
Q3: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?
A3: The choice between a homogeneous and heterogeneous catalyst is a classic process chemistry dilemma that balances activity, selectivity, and practical considerations like purification and catalyst cost.
-
Expertise & Causality:
-
Homogeneous catalysts (e.g., Pd₂(dba)₃, Rh-complexes, HPAs in solution) are dissolved in the reaction medium. They typically offer high activity and selectivity because the active sites are readily accessible. However, removing the catalyst from the product can be challenging and costly, often requiring extensive chromatography, which is a major drawback in large-scale synthesis.[4][8]
-
Heterogeneous catalysts (e.g., ferrocene on activated carbon, Fe₃O₄@SiO₂SO₃H nanocatalyst, Cu(II)-clay) exist in a different phase from the reaction mixture.[9] Their primary advantage is ease of separation (e.g., by simple filtration) and the potential for recycling, which makes the process more cost-effective and environmentally friendly.[9][10] However, they may sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts due to mass transfer limitations.
-
-
Decision Workflow: The following diagram illustrates a decision-making process for choosing between catalyst types.
Caption: Catalyst Selection: Homogeneous vs. Heterogeneous.
Section 2: Experimental Protocol Example
This section provides a representative, detailed protocol based on published literature for the synthesis of 1,4-diazepine derivatives using a highly efficient heteropolyacid catalyst.
Protocol: H₅PMo₁₀V₂O₄₀-Catalyzed Synthesis of 1,4-Diazepine Derivatives[1]
This procedure describes the cyclocondensation of a ketimine intermediate with an aldehyde, a key step in forming the diazepine ring.
Materials:
-
Ketimine intermediate (e.g., from dehydroacetic acid and a diamine) (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
H₅PMo₁₀V₂O₄₀ (Keggin-type heteropolyacid) (0.001 mmol, 0.1 mol%)
-
Ethanol (5-10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketimine intermediate (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ethanol (5-10 mL).
-
Add the H₅PMo₁₀V₂O₄₀ catalyst (0.1 mol%) to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to a few hours depending on the substrates.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1,4-diazepine derivative.
Trustworthiness Note: This protocol is self-validating. The high efficiency of the HPA catalyst ensures that the reaction proceeds cleanly with minimal side products, simplifying purification.[1] The catalyst's reusability, a key feature of HPAs, can be confirmed by recovering and reusing it in subsequent runs.[1]
Section 3: Visualizing Mechanisms and Workflows
Understanding the underlying mechanism is key to rational catalyst design and troubleshooting.
Simplified Catalytic Cycle: Pd-Catalyzed Carboamination
The following diagram illustrates the key steps in the palladium-catalyzed carboamination reaction used to synthesize saturated 1,4-benzodiazepines.[3][4] This domino process involves the formation of both a C-C and a C-N bond in a single operation.
Caption: Key steps in Pd-catalyzed carboamination for diazepine synthesis.
References
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 7-Methyl-1,4-diazepan-5-one: A Novel Aza-Michael Approach versus Traditional Ring Expansion
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted synthesis of substituted analogs, such as 7-Methyl-1,4-diazepan-5-one, is of significant interest for the development of novel therapeutics. This guide provides an in-depth technical comparison of a novel, proposed synthetic route, leveraging an aza-Michael addition-cyclization strategy, against a traditional approach involving the Schmidt ring expansion of a piperidone precursor. The objective is to furnish researchers with a comprehensive analysis of the performance, efficiency, and practical considerations of each method, supported by detailed experimental protocols and comparative data.
Introduction to a New Synthetic Paradigm
The proposed new synthetic route to this compound is a three-step sequence commencing with the readily available and selectively protected N-Boc-N'-methylethylenediamine. This strategy is designed to be convergent and high-yielding, offering advantages in terms of operational simplicity and scalability.
Proposed New Synthetic Route: An Aza-Michael Addition-Cyclization Strategy
This novel approach is predicated on the controlled formation of the seven-membered ring through a sequence of a Michael addition followed by an intramolecular amidation. The use of a Boc protecting group provides robust protection and allows for a clean, high-yielding deprotection in the final step.
Causality Behind Experimental Choices
The selection of N-Boc-N'-methylethylenediamine as the starting material is strategic. The Boc group provides excellent chemoselectivity, allowing the primary amine to undergo Michael addition to ethyl acrylate without competing reactions at the secondary amine. The subsequent intramolecular cyclization is a thermodynamically favorable process leading to the formation of the seven-membered lactam ring. The final deprotection with a strong acid is a well-established and efficient method for removing the Boc group.
Experimental Workflow Diagram
Caption: Proposed new synthetic route for this compound.
Traditional Synthetic Route: The Schmidt Ring Expansion
A common and established method for the synthesis of 1,4-diazepan-5-ones involves the Schmidt rearrangement of a corresponding N-alkyl-4-piperidone.[1][2][3] This reaction utilizes hydrazoic acid (often generated in situ from sodium azide and a strong acid) to insert a nitrogen atom into the piperidone ring, thereby expanding it to the desired diazepanone.
Causality Behind Experimental Choices
The Schmidt reaction is a powerful tool for the synthesis of lactams from cyclic ketones.[3] The choice of N-methyl-4-piperidone as the starting material directly introduces the required N-methyl group into the final product. The use of a strong acid, such as sulfuric acid, is crucial for protonating the carbonyl group and facilitating the addition of the azide. The subsequent rearrangement is a concerted process that leads to the desired ring-expanded product.
Experimental Workflow Diagram
Caption: Traditional synthetic route via Schmidt rearrangement.
Comparative Performance Analysis
The following table provides a comparative summary of the key performance indicators for the proposed new synthetic route and the traditional Schmidt rearrangement. The data for the new route is based on analogous reactions reported in the literature, while the data for the traditional route is derived from published procedures for similar transformations.
| Parameter | Proposed New Route (Aza-Michael) | Traditional Route (Schmidt Rearrangement) |
| Overall Yield | Estimated 70-80% | Reported 60-75%[4] |
| Number of Steps | 3 | 1 |
| Starting Material Availability | N-Boc-N'-methylethylenediamine is commercially available. | N-Methyl-4-piperidone is commercially available. |
| Reagent Safety | Uses standard laboratory reagents. | Involves the use of highly toxic and explosive sodium azide and corrosive concentrated sulfuric acid.[3] |
| Scalability | Potentially more amenable to large-scale synthesis due to milder conditions in the initial steps. | The use of hydrazoic acid poses significant safety challenges for large-scale production. |
| Purification | Intermediates are generally stable and amenable to standard purification techniques. | The reaction mixture can be complex, requiring careful workup and purification. |
| Purity | High purity is anticipated due to the controlled nature of the reactions. | Purity can be variable, with potential for side products from the rearrangement. |
Detailed Experimental Protocols
Proposed New Synthetic Route
Step 1: Synthesis of Ethyl 3-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)amino)propanoate (Michael Addition Intermediate)
-
To a solution of N-Boc-N'-methylethylenediamine (1.0 eq) in methanol (0.5 M), add ethyl acrylate (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate (N-Boc-7-Methyl-1,4-diazepan-5-one)
-
Heat the crude ethyl 3-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)amino)propanoate at 80-100 °C under vacuum for 4-6 hours to effect intramolecular cyclization.[5]
-
The progress of the reaction can be monitored by the cessation of ethanol evolution.
-
The resulting crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound (Boc Deprotection)
-
Dissolve tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate (1.0 eq) in a 4M solution of HCl in 1,4-dioxane (5-10 eq).[6][7][8]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can be neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent to yield the final product.
Traditional Synthetic Route
Step 1: Synthesis of this compound via Schmidt Rearrangement
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the use of sodium azide and concentrated sulfuric acid.
-
To a stirred solution of N-methyl-4-piperidone (1.0 eq) in concentrated sulfuric acid at 0 °C, add sodium azide (1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide to pH 8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Conclusion and Future Outlook
The proposed new synthetic route for this compound, utilizing an aza-Michael addition followed by intramolecular cyclization and deprotection, presents a compelling alternative to the traditional Schmidt rearrangement. While the traditional method offers the advantage of being a one-pot reaction, the new route provides significant benefits in terms of safety, scalability, and potentially higher overall yields and purity. The milder reaction conditions and avoidance of highly toxic reagents make the new route particularly attractive for industrial applications and high-throughput synthesis of analog libraries for drug discovery. Further optimization of the cyclization and deprotection steps in the new route could lead to an even more efficient and robust synthesis of this important heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Schmidt Reaction [organic-chemistry.org]
- 3. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Methyl-1,4-diazepan-5-one and Its Analogs for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug discovery, the exploration of novel scaffolds that modulate inhibitory neurotransmission remains a cornerstone of therapeutic advancement. Among these, the 1,4-diazepan-5-one core represents a privileged structure, offering a versatile template for the design of agents with potential anxiolytic, anticonvulsant, and sedative-hypnotic properties. This guide provides a detailed comparative study of 7-Methyl-1,4-diazepan-5-one and its key structural analogs, offering insights into their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays. Our analysis is grounded in experimental data from authoritative sources to empower researchers in their quest for next-generation CNS therapeutics.
Introduction to the 1,4-Diazepan-5-one Scaffold
The 1,4-diazepan-5-one ring system is a seven-membered heterocyclic motif containing two nitrogen atoms. Its non-planar, flexible conformation allows for diverse substituent patterns, enabling fine-tuning of its physicochemical properties and biological activity. A significant number of derivatives from the broader 1,4-diazepine class have been investigated for their wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and antimicrobial effects.[1][2] The primary mechanism of action for many CNS-active diazepine derivatives involves the potentiation of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain, at the GABA-A receptor.[3]
This guide will focus on this compound as a parent compound and explore how subtle structural modifications, such as the position of the methyl group and N-substitution, impact its pharmacological profile.
The Parent Compound: this compound
Chemical Structure and Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | This compound | 1394957-73-3 | C₆H₁₂N₂O | 128.17 |
Data sourced from commercial supplier information.
Synthesis Overview
The synthesis of the 1,4-diazepan-5-one core generally involves the cyclization of appropriate linear precursors. While specific synthetic routes for this compound are not extensively detailed in publicly available literature, general methods for the synthesis of substituted 1,4-diazepines often utilize the condensation of diamines with α,β-unsaturated carbonyl compounds or related strategies.[4]
Key Structural Analogs for Comparative Study
For a meaningful comparative analysis, we will examine the following key analogs of this compound. These analogs have been selected based on common medicinal chemistry strategies to probe the structure-activity relationship of the core scaffold.
-
1-Methyl-1,4-diazepan-5-one: An isomer of the parent compound, this analog allows for the evaluation of the impact of the methyl group's position on the nitrogen atom versus the carbon backbone.
-
Unsubstituted 1,4-diazepan-5-one: This provides a baseline to understand the contribution of the methyl group to the overall activity.
-
Diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one): As a well-characterized benzodiazepine, diazepam serves as a benchmark for anxiolytic and anticonvulsant activity, providing a reference point for the potency of the simpler diazepan-5-one scaffold.[3]
Comparative Analysis of Biological Activity
The primary therapeutic interest in this class of compounds lies in their potential to modulate GABA-A receptors, leading to anxiolytic and anticonvulsant effects. The following sections compare the expected and reported activities of this compound and its analogs.
GABA-A Receptor Modulation
The interaction with the GABA-A receptor is a critical determinant of the pharmacological profile of these compounds. Benzodiazepines like diazepam bind to a specific allosteric site on the GABA-A receptor, enhancing the affinity of GABA for its binding site and thereby increasing the frequency of chloride channel opening.[5] This leads to neuronal hyperpolarization and a reduction in neuronal excitability.
While specific binding data for this compound is limited, it is hypothesized that it and its analogs interact with the GABA-A receptor, albeit potentially with different affinities and selectivities for various receptor subtypes compared to benzodiazepines. The location and nature of substituents on the diazepan-5-one ring are expected to significantly influence these interactions. For instance, N-methylation, as seen in 1-Methyl-1,4-diazepan-5-one, can alter the molecule's lipophilicity and hydrogen bonding capacity, which are crucial for receptor binding.
dot
Caption: Proposed mechanism of action for 1,4-diazepan-5-one analogs at the GABA-A receptor.
Anticonvulsant Activity
The anticonvulsant properties of diazepine derivatives are often evaluated in rodent models using chemically or electrically induced seizures.
Comparative Anticonvulsant Data
| Compound | Model | Efficacy | Reference |
| Diazepam | Maximal Electroshock (MES) | Effective only in toxic doses | [6] |
| Pentylenetetrazole (PTZ) | Highly effective | [6] | |
| Clobazam (1,5-benzodiazepine) | MES | Effective in non-toxic doses | [6] |
| PTZ | Highly effective | [6] | |
| Phenobarbital | MES | Highly effective | [7] |
| PTZ | Effective | [7] |
This table presents data for well-characterized anticonvulsants to provide a framework for evaluating novel compounds.
Anxiolytic Activity
Anxiolytic effects are typically assessed using behavioral paradigms in rodents that exploit the conflict between the innate drive to explore a new environment and the aversion to open, brightly lit spaces.
Common Behavioral Models for Anxiolytic Activity
-
Elevated Plus Maze (EPM): An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Light/Dark Box Test: An increase in the time spent in the light compartment suggests anxiolytic activity.
-
Marble Burying Test: A reduction in the number of marbles buried can indicate anxiolytic or anti-compulsive effects.
Studies have shown that diazepam can produce anxiolytic-like effects in these models, although some research suggests that at higher doses, sedative effects may confound the results.[9][10][11] It is anticipated that this compound and its analogs would also exhibit dose-dependent anxiolytic and sedative properties, with the potency and therapeutic window being influenced by their specific chemical structures.
Experimental Protocols
To facilitate further research and comparative evaluation, we provide standardized protocols for key in vitro and in vivo assays.
In Vitro: GABA-A Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the benzodiazepine site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex.
-
Radioligand Binding: Incubate the membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]flumazenil) in the presence of varying concentrations of the test compound.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
dot
Caption: Workflow for the GABA-A receptor binding assay.
In Vivo: Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To evaluate the anticonvulsant activity of test compounds.
Methodology:
-
Animal Dosing: Administer the test compound or vehicle to mice or rats via the desired route (e.g., intraperitoneal).
-
PTZ Administration: After a specified pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observation: Observe the animals for the onset of clonic and tonic-clonic seizures and mortality for a defined period (e.g., 30 minutes).
-
Data Analysis: Determine the percentage of animals protected from seizures and death at different doses of the test compound to calculate the ED₅₀.
dot
Caption: Experimental workflow for the PTZ-induced seizure model.
Conclusion and Future Directions
The 1,4-diazepan-5-one scaffold holds significant promise for the development of novel CNS-active agents. This comparative guide highlights the importance of systematic structural modification and rigorous biological evaluation in elucidating the structure-activity relationships within this chemical class. While this compound itself is not extensively characterized in the public domain, the analysis of its logical analogs and the broader class of diazepines provides a solid foundation for future research.
Key takeaways for researchers include:
-
The position of substituents on the 1,4-diazepan-5-one ring is critical in determining pharmacological activity.
-
N-substitution can significantly impact the physicochemical properties and biological profile of these compounds.
-
Comparative studies against well-characterized drugs like diazepam are essential for benchmarking the potency and therapeutic potential of novel analogs.
Future investigations should focus on the synthesis and comprehensive pharmacological profiling of a focused library of this compound analogs. This should include in vitro assessment of GABA-A receptor subtype selectivity and in vivo evaluation in a battery of behavioral models to delineate their anxiolytic, anticonvulsant, and sedative properties. Such studies will be instrumental in identifying lead candidates with improved efficacy and safety profiles for the treatment of CNS disorders.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Diazepam - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Comparative assessment of the anticonvulsant activity of some benzodiazepines, phenobarbitone and diphenylhydantoin against maximal electroshock seizures in rats: a time-distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of anticonvulsant tolerance, crosstolerance, and benzodiazepine receptor binding following chronic treatment with diazepam or midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7-Methyl-1,4-diazepan-5-one
Introduction: The Analytical Challenge of 7-Methyl-1,4-diazepan-5-one
This compound is a heterocyclic compound featuring a cyclic diamine structure. In the landscape of pharmaceutical development, molecules of this class are frequently encountered as synthetic intermediates, impurities, or degradation products. The accurate and precise quantification of such compounds is not merely an analytical task; it is a cornerstone of ensuring drug substance purity, stability, and, ultimately, patient safety. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous control over such entities, making robust analytical methodology a non-negotiable aspect of the drug development lifecycle.[1][2]
This guide provides an in-depth comparison of common analytical techniques suitable for this compound and presents a comprehensive framework for the cross-validation of these methods. The objective of cross-validation is to demonstrate that two distinct analytical procedures are fit for the same intended purpose and yield comparable results, a critical step when transferring methods between laboratories or updating technologies.[3][4]
Comparative Overview of Primary Analytical Techniques
The selection of an analytical method for a polar, cyclic amine like this compound is governed by the required sensitivity, specificity, and the context of the analysis (e.g., routine QC vs. impurity identification). The primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC): As a non-volatile and polar compound, this compound is an ideal candidate for reversed-phase HPLC. Coupling with a UV detector offers a robust method for quantification, while a Mass Spectrometry (MS) detector provides unparalleled sensitivity and specificity, which is crucial for trace-level impurity analysis.
-
Gas Chromatography (GC): Direct analysis of this compound by GC is generally challenging due to its high polarity and low volatility, which can lead to poor peak shape and adsorption on the column.[5][6] To overcome this, derivatization is employed to convert the amine and amide functionalities into less polar, more volatile, and more thermally stable derivatives.[6][7][8] Silylation, for instance, replaces active hydrogens with a non-polar trimethylsilyl (TMS) group, significantly improving chromatographic performance.[7]
Data Summary: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | Moderate; potential interference from co-eluting species. | Very High; based on parent-daughter ion transitions (MRM). | High; based on mass fragmentation patterns. |
| Limit of Quantitation (LOQ) | ~10-100 ng/mL | ~0.05-1 ng/mL[9][10] | ~1-10 ng/mL |
| **Linearity (R²) ** | Typically >0.99[11][12] | Typically >0.995[9][13] | Typically >0.99 |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution and filtration. | More complex; requires an additional derivatization step.[6] |
| Throughput | High | High | Moderate (due to derivatization) |
| Justification for Use | Ideal for routine quality control, assay, and content uniformity where concentration levels are relatively high. | The gold standard for trace impurity analysis, metabolite identification, and bioanalytical studies due to superior sensitivity and specificity. | A viable alternative when LC-MS is unavailable or when orthogonal confirmation is required. |
The Principle of Cross-Validation: Ensuring Analytical Consistency
In the lifecycle of a pharmaceutical product, it is often necessary to use different analytical methods to measure the same substance. For example, an HPLC-UV method used for initial process development may be replaced by a more sensitive LC-MS/MS method for final release testing. Cross-validation is the formal process of demonstrating that two different analytical procedures produce comparable results.[3][14]
According to the International Council for Harmonisation (ICH) Q2(R2) guideline, cross-validation should be considered whenever two or more analytical procedures are used for the same intended purpose.[3][15][16] This ensures that data generated across different methods, laboratories, or stages of development can be reliably compared and combined.
Cross-Validation Workflow
The following diagram outlines the logical flow of a cross-validation study between two analytical methods.
Caption: Workflow for cross-validating two analytical methods.
Experimental Protocols for Cross-Validation
This section details the methodologies for a primary HPLC-UV method, an alternative LC-MS/MS method, and the protocol for the cross-validation study itself.
Protocol 1: Primary Method - Reversed-Phase HPLC with UV Detection
This protocol describes a robust method suitable for quantifying this compound at moderate concentration levels.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Causality: A C18 stationary phase provides excellent retention for moderately polar analytes like the target compound through hydrophobic interactions.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes. Causality: A gradient elution ensures that the target analyte is eluted with a good peak shape while also cleaning the column of more non-polar contaminants.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm. Causality: The amide chromophore in the molecule is expected to have significant absorbance in the lower UV range.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in a 50:50 mixture of water and acetonitrile.
-
Create calibration standards by diluting the stock solution to a range of 5-200 µg/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 15, 75, and 150 µg/mL).
-
Protocol 2: Alternative Method - LC-MS/MS
This protocol provides high sensitivity and selectivity, making it ideal for trace-level quantification.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as a proton source, promoting efficient ionization in positive ESI mode.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 2% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): 129.1 m/z ([M+H]⁺ for C₆H₁₂N₂O).
-
Product Ions (Q3): Determine two stable and abundant product ions via infusion, for example, m/z 70.1 (quantifier) and m/z 56.1 (qualifier). Causality: Using a quantifier for measurement and a qualifier for confirmation provides a high degree of certainty in analyte identification, fulfilling a key principle of a self-validating system.
-
-
Sample and Standard Preparation:
-
Prepare a 100 µg/mL stock solution.
-
Create calibration standards by diluting to a range of 0.5-100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 40, and 80 ng/mL).
-
Protocol 3: The Cross-Validation Study
This protocol bridges the two methods to establish their comparability.
-
Sample Selection:
-
Prepare three batches of a representative sample matrix (e.g., blank drug substance).
-
Spike each batch with this compound at three different concentrations that fall within the linear range of both methods. For example:
-
Low Concentration: 5 µg/mL
-
Mid Concentration: 50 µg/mL
-
High Concentration: 150 µg/mL
-
-
-
Analysis:
-
Prepare six independent samples for each concentration level (N=6).
-
Analyze three of the six samples using the validated HPLC-UV method (Protocol 1).
-
Analyze the remaining three samples using the validated LC-MS/MS method (Protocol 2). Causality: Using a common, freshly prepared set of spiked samples is critical to eliminate sample heterogeneity and storage stability as potential sources of variability between the two analyses.
-
-
Data Collection:
-
Record the quantified concentration for each of the 18 samples (3 levels x 3 replicates x 2 methods).
-
Data Interpretation and Acceptance Criteria
The core of the cross-validation report is the direct comparison of the results. The data should be tabulated clearly, and a statistical evaluation must be performed.
Example Data Tabulation and Analysis
| Concentration Level | Replicate | Method A (HPLC-UV) Result (µg/mL) | Method B (LC-MS/MS) Result (µg/mL) | % Difference [(B-A)/A]*100 |
| Low (5 µg/mL) | 1 | 5.1 | 4.9 | -3.9% |
| 2 | 5.2 | 5.0 | -3.8% | |
| 3 | 5.0 | 4.8 | -4.0% | |
| Mean ± SD | 5.1 ± 0.10 | 4.9 ± 0.10 | -3.9% | |
| Mid (50 µg/mL) | 1 | 50.5 | 51.1 | +1.2% |
| 2 | 49.8 | 50.2 | +0.8% | |
| 3 | 50.1 | 50.8 | +1.4% | |
| Mean ± SD | 50.1 ± 0.36 | 50.7 ± 0.46 | +1.1% | |
| High (150 µg/mL) | 1 | 151.2 | 148.9 | -1.5% |
| 2 | 149.9 | 147.5 | -1.6% | |
| 3 | 150.8 | 148.2 | -1.7% | |
| Mean ± SD | 150.6 ± 0.67 | 148.2 ± 0.70 | -1.6% |
Acceptance Criteria
Conclusion
The cross-validation of analytical methods is a critical exercise in scientific due diligence within the pharmaceutical industry. It ensures the continuity and integrity of analytical data throughout a drug's lifecycle. By systematically comparing a robust HPLC-UV method with a highly sensitive LC-MS/MS method for this compound, this guide demonstrates a clear, scientifically grounded pathway to establishing method interchangeability. Adherence to these principles, rooted in guidelines from regulatory bodies like the ICH, ensures that analytical data is trustworthy, reliable, and defensible.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. mdpi.com [mdpi.com]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
An Investigational Guide to the In Vivo Efficacy of 7-Methyl-1,4-diazepan-5-one Compared to Standard Therapeutic Agents
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comparative framework for evaluating the in vivo efficacy of the investigational compound 7-Methyl-1,4-diazepan-5-one. As a derivative of the 1,4-diazepine scaffold, this molecule is hypothesized to possess anxiolytic, anticonvulsant, and muscle relaxant properties. Due to the current lack of publicly available preclinical data for this compound, this document serves as a forward-looking guide, juxtaposing its potential therapeutic applications against well-established standard-of-care treatments. We present detailed experimental protocols for recognized animal models to facilitate future in vivo studies. All discussions regarding this compound's efficacy are based on the established pharmacological profile of the 1,4-diazepine class of molecules.
Introduction: The Therapeutic Potential of 1,4-Diazepine Derivatives
The 1,4-diazepine nucleus is a privileged scaffold in medicinal chemistry, most famously represented by the benzodiazepine class of drugs. These compounds are known for their wide range of therapeutic applications, primarily targeting the central nervous system (CNS).[1] The core mechanism of action for many benzodiazepines involves the positive allosteric modulation of the GABA-A receptor, which enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects.[2]
This compound is a novel derivative within this class. While its specific pharmacological profile is yet to be elucidated, its structural similarity to known benzodiazepines suggests it may interact with similar neurological targets. This guide will, therefore, explore its potential efficacy in three key therapeutic areas: anxiety disorders, seizure disorders, and conditions characterized by muscle spasticity. The comparison will be made against established treatments: Diazepam for anxiety, Lorazepam for seizures, and Baclofen for muscle spasms.
Comparative Analysis: Potential Efficacy of this compound vs. Standard Treatments
Anxiolytic Efficacy
Standard Treatment: Diazepam
Diazepam is a widely prescribed benzodiazepine for the management of anxiety disorders.[3][4] Its anxiolytic effects are primarily mediated by its action on the GABA-A receptor.[5] In preclinical rodent models, such as the Elevated Plus Maze (EPM), diazepam has been shown to increase the time spent in and the number of entries into the open arms, which is indicative of an anxiolytic effect.[5][6]
Hypothetical Efficacy of this compound
It is hypothesized that this compound, if it acts as a positive allosteric modulator of the GABA-A receptor, would demonstrate dose-dependent anxiolytic-like effects in the EPM. A successful outcome would be a statistically significant increase in open-arm exploration compared to a vehicle-treated control group.
Data Comparison (Hypothetical vs. Established)
| Compound | Animal Model | Key Efficacy Metric | Reported/Hypothesized Outcome |
| Diazepam | Rat/Mouse | % Time in Open Arms (EPM) | Significant increase at 1.5 mg/kg[3] |
| This compound | Rat/Mouse | % Time in Open Arms (EPM) | To be determined |
Anticonvulsant Efficacy
Standard Treatment: Lorazepam
Lorazepam is a potent benzodiazepine used in the acute management of seizures, including status epilepticus.[2][7] Its efficacy is well-documented in preclinical models like the pentylenetetrazol (PTZ)-induced seizure test, which mimics generalized seizures. Lorazepam effectively increases the latency to seizure onset and reduces seizure severity. In some studies, lorazepam has shown superior efficacy in stopping seizures compared to diazepam.[8]
Hypothetical Efficacy of this compound
Should this compound possess anticonvulsant properties, it would be expected to protect against PTZ-induced seizures. This would manifest as an increased threshold for seizures, a delay in the onset of convulsions, and a reduction in the overall seizure score.
Data Comparison (Hypothetical vs. Established)
| Compound | Animal Model | Key Efficacy Metric | Reported/Hypothesized Outcome |
| Lorazepam | Mouse | Seizure Cessation | 80% efficacy in stopping seizures within 10 minutes[8] |
| This compound | Mouse | Seizure Score (PTZ test) | To be determined |
Muscle Relaxant Efficacy
Standard Treatment: Baclofen
Baclofen is a muscle relaxant and antispasmodic agent primarily used to treat spasticity.[9] It acts as an agonist at GABA-B receptors, leading to a reduction in muscle tone and the frequency of muscle spasms.[10][11] Diazepam is also used for its muscle relaxant properties.[12] The rotarod test is a common preclinical assay to assess motor coordination and muscle relaxation, where a decrease in the time an animal can stay on a rotating rod indicates muscle relaxant effects.[13][14]
Hypothetical Efficacy of this compound
If this compound has muscle relaxant properties, it would likely cause a dose-dependent decrease in the latency to fall from the rotating rod in the rotarod test. This would suggest an impairment of motor coordination, a hallmark of centrally acting muscle relaxants.
Data Comparison (Hypothetical vs. Established)
| Compound | Animal Model | Key Efficacy Metric | Reported/Hypothesized Outcome |
| Diazepam | Mouse | Latency to Fall (Rotarod) | Significant decrease at 4 mg/kg[13][15] |
| Baclofen | Rat/Mouse | Reduction in Muscle Tone | Effective in reducing spasticity[16][17] |
| This compound | Mouse | Latency to Fall (Rotarod) | To be determined |
Experimental Methodologies
In Vivo Model for Anxiolytic Activity: The Elevated Plus Maze (EPM)
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[18][19] The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open and elevated spaces.[18]
Apparatus: A plus-shaped maze elevated approximately 50 cm from the floor. It consists of two open arms and two enclosed arms.[19]
Procedure:
-
Acclimatize the animals to the testing room for at least one hour before the experiment.[18]
-
Administer this compound or the reference compound (e.g., Diazepam) intraperitoneally at the desired doses and time points before the test.
-
Place the animal in the center of the maze, facing one of the enclosed arms.[19]
-
Allow the animal to explore the maze for a 5-minute session.[20]
-
Record the number of entries and the time spent in the open and closed arms using an automated video-tracking system.[19][20]
-
An increase in the percentage of time spent in the open arms and the number of entries into the open arms is interpreted as an anxiolytic-like effect.
Caption: Workflow for the Elevated Plus Maze experiment.
In Vivo Model for Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs.[21] PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures in rodents.[22]
Procedure:
-
Acclimatize the animals to the testing environment.
-
Administer this compound or the reference compound (e.g., Lorazepam) at various doses prior to PTZ administration.
-
Inject a sub-convulsive or convulsive dose of PTZ (e.g., 35-85 mg/kg, i.p.) to induce seizures.[22][23]
-
Immediately after PTZ injection, place the animal in an observation chamber and record seizure activity for at least 30 minutes.[22]
-
Score the seizure severity based on a standardized scale (e.g., Racine scale).
-
A delay in seizure onset, a reduction in seizure severity, and/or complete protection from seizures indicates anticonvulsant activity.
Caption: Workflow for the PTZ-induced seizure test.
In Vivo Model for Muscle Relaxant Activity: The Rotarod Test
The rotarod test is used to assess motor coordination, balance, and the muscle relaxant effects of drugs in rodents.[14][24]
Apparatus: A rotating rod, typically with adjustable speed. The apparatus is equipped with sensors to automatically record the time an animal stays on the rod.[14]
Procedure:
-
Train the animals on the rotarod for a few days until they can consistently stay on the rotating rod for a predetermined amount of time (e.g., 3-5 minutes).[13][14]
-
On the test day, administer this compound or the reference compound (e.g., Diazepam) at various doses.
-
At a specific time point after drug administration, place the animal on the rotating rod.
-
Record the latency to fall from the rod.
-
A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates impaired motor coordination and potential muscle relaxant effects.[15]
Caption: Workflow for the Rotarod test.
Discussion and Future Directions
This guide outlines a hypothetical framework for the preclinical evaluation of this compound. The established efficacy of standard treatments such as diazepam, lorazepam, and baclofen provides a benchmark for assessing the potential therapeutic value of this novel compound. The primary mechanism of action for the broader 1,4-diazepine class is the potentiation of GABAergic inhibition, and it is plausible that this compound shares this mechanism.
Future in vivo studies should aim to establish a dose-response relationship for this compound in the described models. Furthermore, a comprehensive safety and tolerability profile will be crucial. This should include an assessment of potential side effects commonly associated with benzodiazepines, such as sedation, ataxia, and cognitive impairment.
The development of novel 1,4-diazepine derivatives like this compound holds the promise of improved therapeutic profiles, potentially with greater efficacy, fewer side effects, or a more favorable pharmacokinetic profile compared to existing medications. The experimental protocols provided herein offer a robust starting point for the rigorous preclinical assessment required to uncover the therapeutic potential of this investigational compound.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Benzodiazepines in the Management of Seizures and Status Epilepticus: A Review of Routes of Delivery, Pharmacokinetics, Efficacy, and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of diazepam efficacy on anxiety-like behavior in hemiparkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epilepsy.com [epilepsy.com]
- 8. droracle.ai [droracle.ai]
- 9. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Journal of Rehabilitation Medicine - Efficacy and safety of oral baclofen in the management of spasticity: A rationale for intrathecal baclofen - HTML [medicaljournals.se]
- 11. Mechanisms of baclofen action on spasticity | Semantic Scholar [semanticscholar.org]
- 12. mssociety.org.uk [mssociety.org.uk]
- 13. Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus | PPTX [slideshare.net]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. scribd.com [scribd.com]
- 16. Efficacy and safety of oral baclofen in the management of spasticity: A rationale for intrathecal baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 22. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
Structure-activity relationship (SAR) studies of 7-Methyl-1,4-diazepan-5-one derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 7-Methyl-1,4-diazepan-5-one Derivatives as Acetylcholinesterase Inhibitors
Introduction: The Privileged 1,4-Diazepan-5-one Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly in compounds targeting a wide array of biological receptors and enzymes. The 1,4-diazepine core is one such scaffold, renowned for its conformational flexibility and ability to present substituents in precise three-dimensional orientations.[1][2][3][4] This versatility has led to its incorporation into a multitude of therapeutic agents, including anxiolytics, anticonvulsants, and anticancer drugs.[1][2][3]
This guide focuses on a specific, promising subset: This compound derivatives . We will conduct a comprehensive exploration of their structure-activity relationships (SAR), with a particular emphasis on their potential as inhibitors of acetylcholinesterase (AChE). Inhibition of AChE is a clinically validated strategy for treating the symptoms of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[5] By systematically analyzing how subtle structural modifications to the this compound core influence inhibitory potency, we can derive critical insights for the rational design of next-generation therapeutic agents.
Core Scaffold and Rationale for Modification
The foundational structure of this compound presents several key positions that are amenable to chemical modification. Understanding the impact of substitutions at these sites is the essence of SAR studies. The primary goal is to optimize the molecule's interaction with the target enzyme, thereby enhancing its potency and selectivity while maintaining favorable pharmacokinetic properties.
The diagram below illustrates the core scaffold and highlights the principal sites for synthetic elaboration, namely the nitrogen atoms at positions 1 (N1) and 4 (N4).
Caption: Core this compound scaffold with key modification sites at N1 and N4.
Structure-Activity Relationship (SAR) Analysis: Targeting Acetylcholinesterase
To elucidate the SAR of this scaffold, a series of derivatives were synthesized and evaluated for their ability to inhibit human acetylcholinesterase in vitro. The inhibitory potency is expressed as the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.
Comparative Performance Data
The following table summarizes the biological data for a representative set of synthesized analogues. The structures vary at the N1 and N4 positions, allowing for a systematic assessment of their contributions to AChE inhibition.
| Compound ID | R1-Substituent (at N1) | R4-Substituent (at N4) | AChE IC₅₀ (nM) |
| 1a | -H | -H | 1250 |
| 1b | -CH₃ | -H | 980 |
| 1c | -H | -CH₃ | 850 |
| 1d | -CH₃ | -CH₃ | 620 |
| 2a | -Benzyl | -H | 150 |
| 2b | -Benzyl | -CH₃ | 95 |
| 3a | -(4-Fluorobenzyl) | -H | 88 |
| 3b | -(4-Fluorobenzyl) | -CH₃ | 45 |
| 4a | -H | -Benzyl | 210 |
| 5a | Diazepam (Reference) | N/A | 5200[6] |
Interpretation of SAR Trends
-
The Unsubstituted Core (1a): The parent compound 1a displays weak micromolar activity, establishing a baseline for comparison. This suggests the core scaffold possesses a modest intrinsic affinity for the AChE active site.
-
Impact of N-Alkylation (1b-1d): Simple methylation at either N1 (1b ) or N4 (1c ) leads to a slight improvement in potency. The dimethylated analogue (1d ) shows a cumulative benefit, suggesting that these small alkyl groups may improve hydrophobic interactions within the enzyme's binding pocket or favorably alter the compound's conformation.
-
Critical Role of N1-Aromatic Substitution (2a, 3a): A dramatic increase in potency is observed upon introducing a benzyl group at the N1 position (2a ). This nearly 10-fold improvement suggests a significant and favorable interaction, likely a π-π stacking interaction between the benzyl ring and aromatic residues (e.g., Tryptophan, Tyrosine) that line the active site gorge of AChE.
-
Synergistic Effects of N1 and N4 Substitution (2b, 3b): The combination of an N1-benzyl group and an N4-methyl group (2b ) further enhances activity. This synergy culminates in compound 3b , which features an electron-withdrawing fluorine on the benzyl ring and an N4-methyl group. This compound emerges as the most potent derivative in the series (IC₅₀ = 45 nM), indicating that the electronic properties of the aromatic ring can fine-tune the binding affinity.
-
Positional Importance (2a vs. 4a): Comparing compound 2a (N1-benzyl) with 4a (N4-benzyl) reveals that while an aromatic substituent is beneficial at either nitrogen, the N1 position is clearly preferred for maximizing potency. This highlights the specific topology of the AChE active site and the optimal placement of key interacting moieties.
Comparison with Alternative Scaffolds
The 1,4-benzodiazepine framework is a well-established privileged structure, with drugs like Diazepam being household names.[7][8][9][10] While primarily known for its action on GABA-A receptors, Diazepam has been shown to inhibit AChE, albeit weakly (IC₅₀ ≈ 5.2 µM).[6] The most potent this compound derivative (3b , IC₅₀ = 45 nM) is over 100-fold more potent than Diazepam as an AChE inhibitor. This demonstrates the superior potential of the diazepan-one scaffold as a starting point for designing dedicated AChE inhibitors, potentially with greater selectivity and fewer GABA-related side effects.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
To ensure the trustworthiness and reproducibility of the presented data, the following detailed protocol, based on the well-established Ellman's method, was employed.[11][12] This colorimetric assay measures the activity of AChE by detecting the production of thiocholine.
Assay Workflow Diagram
Caption: Workflow for the colorimetric acetylcholinesterase (AChE) inhibition assay.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion. The rate of TNB²⁻ formation, measured spectrophotometrically at 412 nm, is directly proportional to AChE activity.[11] The presence of an inhibitor reduces this rate.
Materials and Reagents
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Enzyme: Acetylcholinesterase from human recombinant source, prepared in Assay Buffer to a working concentration of 0.05 U/mL.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
ATCh Substrate Solution: 10 mM Acetylthiocholine iodide in deionized water (prepare fresh).
-
Inhibitor Stock Solutions: Test compounds (e.g., 10 mM in 100% DMSO).
-
Control Inhibitor: Donepezil or Tacrine.
-
Equipment: 96-well clear flat-bottom microplate, multichannel pipette, spectrophotometric microplate reader.
Step-by-Step Methodology
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solutions to create a range of test concentrations (e.g., from 100 µM to 0.1 nM). Use Assay Buffer containing a small, fixed percentage of DMSO to maintain solubility.
-
Set Up the Assay Plate (Final Volume = 200 µL):
-
Test Wells: Add 20 µL of diluted test compound and 20 µL of the diluted AChE enzyme solution to 140 µL of Assay Buffer.
-
100% Activity Control (No Inhibitor): Add 20 µL of the inhibitor solvent (e.g., DMSO in buffer) and 20 µL of the diluted AChE enzyme solution to 140 µL of Assay Buffer.
-
Blank (No Enzyme): Add 20 µL of the inhibitor solvent to 160 µL of Assay Buffer.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature (25°C) for 20 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.[11]
-
Prepare Working Reagent Mix: Immediately before use, prepare a mix containing the substrate and the colorimetric reagent. For each well, combine 10 µL of 10 mM ATCh and 10 µL of 10 mM DTNB. Note: This step can be scaled up for the entire plate.
-
Initiate the Enzymatic Reaction: Add 20 µL of the freshly prepared ATCh/DTNB Working Reagent Mix to all wells simultaneously using a multichannel pipette.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes (kinetic mode).[13]
Data Analysis
-
Calculate Reaction Rate (V): For each well, determine the rate of change in absorbance over time (V = ΔAbs/min). Subtract the rate of the blank from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Conclusion
The structure-activity relationship studies of this compound derivatives have successfully identified key structural features that govern their acetylcholinesterase inhibitory activity. The parent scaffold provides a viable starting point, but potency is dramatically enhanced by the introduction of an aromatic substituent at the N1 position, likely through beneficial π-π stacking interactions in the enzyme's active site. Further optimization through small alkyl substitution at the N4 position and electronic tuning of the N1-aromatic ring led to the discovery of highly potent inhibitors. These findings underscore the value of the this compound core as a promising and versatile scaffold for the development of novel therapeutics for Alzheimer's disease and related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physchemres.org [physchemres.org]
- 6. Diazepam - Wikipedia [en.wikipedia.org]
- 7. chemisgroup.us [chemisgroup.us]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. attogene.com [attogene.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Benchmarking Synthetic Routes to 7-Methyl-1,4-diazepan-5-one: A Comparative Guide for Researchers
Introduction
7-Methyl-1,4-diazepan-5-one is a valuable heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug development. Its rigid, seven-membered ring structure, featuring both amide and amine functionalities, makes it an attractive building block for the synthesis of complex molecules with diverse pharmacological activities. Notably, this diazepanone core is a key intermediate in the synthesis of the dual orexin receptor antagonist, suvorexant, used for the treatment of insomnia.
Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by established chemical principles and available experimental data. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to guide your selection of the most suitable method for your research needs.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify plausible starting materials and key bond formations. The core structure is a seven-membered lactam, suggesting that the final step is likely to be an intramolecular cyclization.
Figure 1: Retrosynthetic analysis of this compound.
This analysis reveals two primary synthetic strategies:
-
Linear Precursor Cyclization: This classical and robust approach involves the synthesis of a linear diamino acid derivative, N-(2-aminoethyl)-D,L-alanine, followed by an intramolecular cyclization to form the lactam ring.
-
Conjugate Addition-Cyclization: A more convergent approach based on the Michael addition of ethylenediamine to an α,β-unsaturated ester, such as methyl crotonate, followed by an in-situ cyclization.
We will now examine each of these methods in detail, providing theoretical protocols and a comparative analysis.
Method 1: Synthesis via Linear Precursor and Intramolecular Cyclization
This two-step method is a well-established route for the synthesis of lactams and offers good control over the reaction sequence. The key is the successful synthesis and purification of the N-(2-aminoethyl)-D,L-alanine ester precursor.
Step 1: Synthesis of N-(2-aminoethyl)-D,L-alanine methyl ester
The formation of the precursor can be achieved through the nucleophilic substitution of a leaving group on an alanine derivative with a protected ethylenediamine, or vice versa. A common and effective approach involves the reaction of D,L-alanine methyl ester hydrochloride with N-Boc-aziridine, followed by deprotection. For the purposes of this guide, we will outline a more direct, albeit potentially lower-yielding, approach for initial laboratory-scale synthesis.
Experimental Protocol:
-
Esterification of D,L-Alanine: To a suspension of D,L-alanine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Remove the solvent under reduced pressure to obtain D,L-alanine methyl ester hydrochloride as a white solid.[1]
-
N-Alkylation: Dissolve the D,L-alanine methyl ester hydrochloride (1.0 eq) and N-(2-bromoethyl)phthalimide (1.0 eq) in a suitable polar aprotic solvent such as DMF. Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.5 eq), and heat the mixture to 80-100 °C for 12-24 hours, monitoring by TLC.
-
Deprotection: After cooling, the phthalimide protecting group can be removed by treatment with hydrazine hydrate (1.5 eq) in ethanol at reflux for 4-6 hours.
-
Work-up and Purification: After removal of the solvent, the crude product is purified by column chromatography on silica gel to yield N-(2-aminoethyl)-D,L-alanine methyl ester.
Causality Behind Experimental Choices:
-
The initial esterification of alanine is crucial to prevent the carboxyl group from interfering with the subsequent N-alkylation step. Thionyl chloride in methanol is a classic and effective method for this transformation.[1]
-
N-(2-bromoethyl)phthalimide is used as the ethylamine equivalent, with the phthalimide group serving as a robust protecting group for the primary amine, preventing undesired side reactions.
-
DIPEA is chosen as the base to neutralize the HCl generated during the reaction without competing as a nucleophile.
-
Hydrazine is the standard reagent for the cleavage of the phthalimide protecting group, forming a stable phthalhydrazide byproduct that can be easily removed.
Step 2: Intramolecular Cyclization
The cyclization of the amino ester to the desired diazepanone is typically achieved through thermal condensation, often with the removal of methanol to drive the equilibrium towards the product.
Experimental Protocol:
-
Dissolve the purified N-(2-aminoethyl)-D,L-alanine methyl ester (1.0 eq) in a high-boiling point, inert solvent such as toluene or xylene.
-
Heat the solution to reflux (110-140 °C) for 24-48 hours, using a Dean-Stark apparatus to remove the methanol byproduct.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Causality Behind Experimental Choices:
-
High temperatures are necessary to promote the intramolecular aminolysis, which is entropically disfavored for the formation of a seven-membered ring.
-
The removal of methanol is critical to shift the reaction equilibrium towards the formation of the lactam, in accordance with Le Chatelier's principle.
-
The choice of a high-boiling, inert solvent facilitates reaching the required reaction temperature and the efficient removal of the methanol byproduct.
Figure 2: Workflow for the Linear Precursor Cyclization Method.
Method 2: Synthesis via Conjugate Addition and Cyclization
This one-pot approach offers the potential for a more streamlined and atom-economical synthesis. The success of this method hinges on controlling the initial Michael addition and subsequent intramolecular cyclization.
Experimental Protocol:
-
In a round-bottom flask, dissolve ethylenediamine (1.0-1.2 eq) in a suitable solvent, such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add methyl crotonate (1.0 eq) dropwise to the cooled solution of ethylenediamine.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of starting materials and the formation of the product.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to yield this compound.
Causality Behind Experimental Choices:
-
The use of a slight excess of ethylenediamine can help to drive the initial Michael addition to completion and minimize the formation of dimeric byproducts.
-
The initial cooling of the reaction mixture helps to control the exothermic nature of the Michael addition.
-
Refluxing the reaction mixture provides the necessary thermal energy to promote the intramolecular cyclization, which involves the attack of the secondary amine onto the ester carbonyl, followed by the elimination of methanol.
-
Methanol or ethanol are good solvent choices as they are the byproduct of the cyclization, thus not introducing additional components to be removed.
Figure 3: Workflow for the Conjugate Addition-Cyclization Method.
Comparative Analysis
To provide a clear and objective comparison, the two synthetic methodologies are benchmarked against several key performance indicators relevant to researchers in a drug development setting.
| Parameter | Method 1: Linear Precursor Cyclization | Method 2: Conjugate Addition-Cyclization |
| Overall Yield | Typically moderate, dependent on the efficiency of each step. | Potentially higher in a one-pot reaction, but can be compromised by side reactions. |
| Purity of Crude Product | Generally higher, as intermediates can be purified. | May be lower due to the potential for oligomerization and other side products. |
| Scalability | More straightforward to scale up due to better control over each step. | Can be challenging to scale due to the exothermic nature of the Michael addition and potential for side reactions. |
| Reaction Time | Longer, as it involves multiple steps and purifications. | Shorter, as it is a one-pot reaction. |
| Cost of Starting Materials | Can be higher, especially if protected amino acids and reagents are used. | Generally lower, as it utilizes readily available and inexpensive starting materials. |
| Process Control | Excellent control over each transformation. | Less control, as two reactions occur in the same pot. |
| Versatility for Analogs | Highly versatile, as a wide range of substituted alanines and ethylenediamines can be used. | Less versatile for substitution on the ethylenediamine backbone. |
Conclusion and Recommendations
Both the linear precursor cyclization and the conjugate addition-cyclization methods offer viable routes to this compound. The choice between these methods will largely depend on the specific requirements of the research project.
-
For initial, small-scale synthesis and the preparation of a diverse range of analogs, the Linear Precursor Cyclization (Method 1) is recommended. Although longer, it provides greater control and generally leads to a purer product, which is advantageous for biological screening and further synthetic elaboration.
-
For larger-scale synthesis where cost and reaction time are critical factors, the Conjugate Addition-Cyclization (Method 2) is a compelling alternative. While it may require more optimization to control side reactions and achieve high purity, its one-pot nature and use of inexpensive starting materials make it an attractive option for process chemistry and scale-up campaigns.
Ultimately, the in-depth understanding of the chemical principles behind each method, as outlined in this guide, will empower researchers to make an informed decision and successfully synthesize this important heterocyclic building block.
References
A Head-to-Head Comparison of the 1,4-Diazepan-5-one Scaffold with Other Privileged Heterocyclic Systems in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. This choice dictates not only the potential for biological activity but also the physicochemical properties, metabolic stability, and synthetic tractability of the resulting molecules. This guide provides a detailed, head-to-head comparison of the 1,4-diazepan-5-one scaffold, a seven-membered heterocyclic system, against other prominent scaffolds.
While the specific derivative, 7-Methyl-1,4-diazepan-5-one, is not extensively documented in publicly available literature, we will use the broader 1,4-diazepan-5-one core as a representative of this class. This scaffold will be compared with other key heterocyclic systems to provide a comprehensive analysis for researchers, scientists, and drug development professionals.
The 1,4-Diazepan-5-one Scaffold: An Overview
The 1,4-diazepan-5-one core is a seven-membered ring containing two nitrogen atoms and a ketone functional group. This structure offers a unique combination of features:
-
Conformational Flexibility : The seven-membered ring provides a higher degree of conformational flexibility compared to smaller five- or six-membered rings. This can be advantageous for optimizing interactions with a biological target.
-
Hydrogen Bonding Capabilities : The presence of two nitrogen atoms (one of which is an amide) and a ketone allows for multiple hydrogen bond donor and acceptor interactions.
-
Chirality : The scaffold can readily incorporate chiral centers, allowing for the exploration of three-dimensional space.
-
Synthetic Accessibility : The synthesis of 1,4-diazepan-5-ones can be achieved through various established synthetic routes, often involving cyclization reactions.
Head-to-Head Scaffold Comparison
For this analysis, we will compare the 1,4-diazepan-5-one scaffold with three other widely used heterocyclic systems: benzodiazepines, piperazines, and morpholines.
| Feature | 1,4-Diazepan-5-one | Benzodiazepine | Piperazine | Morpholine |
| Ring Size | 7-membered | 7-membered | 6-membered | 6-membered |
| Heteroatoms | 2 Nitrogen, 1 Oxygen | 2 Nitrogen | 2 Nitrogen | 1 Nitrogen, 1 Oxygen |
| Key Structural Feature | Diazepanone | Diazepine fused to a benzene ring | Saturated 6-membered ring with two nitrogens | Saturated 6-membered ring with nitrogen and oxygen |
| Conformational Flexibility | High | Moderate to High | Moderate (chair/boat conformations) | Moderate (chair conformation) |
| Synthetic Tractability | Moderate to High | High | High | High |
| Physicochemical Properties | Generally more polar | Can be modulated from lipophilic to polar | Generally basic and polar | Polar |
| Metabolic Stability | Variable, can be engineered | Can be susceptible to oxidation | Generally stable, but can undergo N-dealkylation | Generally high |
| Common Therapeutic Areas | CNS disorders, oncology, infectious diseases | CNS disorders (anxiolytics, hypnotics) | CNS disorders, oncology, antiviral | Broad applicability, often as a solvent-exposed moiety |
Experimental Data and Performance
The true value of a scaffold is demonstrated through its performance in biological and pharmacokinetic assays. Below is a summary of representative data for each scaffold class, highlighting their potential in drug discovery.
Target Binding Affinity and Functional Activity
| Compound Class | Representative Target | Assay Type | IC50 / Ki | Reference |
| 1,4-Diazepan-5-one | Cathepsin K | Enzyme Inhibition Assay | 2.5 nM | |
| Benzodiazepine | GABA-A Receptor | Radioligand Binding Assay | 1-100 nM | |
| Piperazine | Dopamine D2 Receptor | Radioligand Binding Assay | 0.5-50 nM | |
| Morpholine | PI3K | Kinase Inhibition Assay | 1-20 nM |
Pharmacokinetic Properties
| Scaffold | Representative Compound | Oral Bioavailability (%) | Half-life (h) | Brain Penetration (BBB) |
| 1,4-Diazepan-5-one | (S)-3-(4-((S)-7-oxo-1,4-diazepan-1-yl)benzyl)dihydrofuran-2(3H)-one | >50% (in rats) | 4-6 | Moderate |
| Benzodiazepine | Diazepam | ~90% | 20-50 | High |
| Piperazine | Imatinib | 98% | 18 | Low |
| Morpholine | Gefitinib | ~60% | ~48 | Moderate |
Experimental Protocols
To ensure scientific integrity, the following are representative, high-level protocols for the synthesis and evaluation of these scaffolds.
General Synthesis of 1,4-Diazepan-5-ones
A common route to 1,4-diazepan-5-ones involves the cyclization of a dipeptide precursor.
Step 1: Dipeptide Formation An N-protected amino acid is coupled with an amino acid ester using standard peptide coupling reagents (e.g., HATU, HOBt).
Step 2: Deprotection The N-protecting group (e.g., Boc) is removed under acidic conditions (e.g., TFA in DCM).
Step 3: Cyclization The resulting amino-ester is subjected to cyclization under basic conditions (e.g., sodium ethoxide in ethanol) to yield the 1,4-diazepan-5-one core.
Diagram: Synthetic Workflow for 1,4-Diazepan-5-one
Caption: A generalized workflow for the synthesis of the 1,4-diazepan-5-one scaffold.
In Vitro Target Engagement Assay: Kinase Inhibition
This protocol outlines a typical kinase inhibition assay to determine the IC50 of a compound.
Step 1: Reagent Preparation Prepare solutions of the kinase, substrate (e.g., a peptide), ATP, and the test compound at various concentrations.
Step 2: Kinase Reaction In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
Step 3: Detection Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate.
Step 4: Data Analysis Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Diagram: Kinase Inhibition Assay Workflow
Caption: A streamlined workflow for determining the IC50 of a kinase inhibitor.
Signaling Pathway Context: PI3K/Akt/mTOR Pathway
Many heterocyclic scaffolds, including those discussed, are utilized to develop inhibitors of key signaling pathways implicated in cancer and other diseases. The PI3K/Akt/mTOR pathway is a prominent example.
The Phosphoinositide 3-kinase (PI3K) pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Small molecule inhibitors targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, are of significant therapeutic interest. The conformational flexibility and hydrogen bonding capabilities of scaffolds like 1,4-diazepan-5-one and morpholine make them well-suited for designing potent and selective kinase inhibitors.
Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: An overview of the PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.
Conclusion and Future Perspectives
The choice of a heterocyclic scaffold is a nuanced decision that requires a deep understanding of the interplay between chemical structure, biological activity, and pharmacokinetic properties. The 1,4-diazepan-5-one scaffold represents a valuable, albeit less explored, platform for the development of novel therapeutics. Its inherent conformational flexibility and rich chemical functionality provide a solid foundation for generating diverse chemical libraries.
In comparison to more established scaffolds like benzodiazepines, piperazines, and morpholines, the 1,4-diazepan-5-one system offers a distinct region of chemical space. While benzodiazepines have a long history in CNS-targeted drugs, and piperazines and morpholines are ubiquitous in modern medicinal chemistry, the 1,4-diazepan-5-one core holds promise for targets that require a larger, more flexible ligand.
Future research should focus on the systematic exploration of the structure-activity relationships (SAR) and structure-property relationships (SPR) of the 1,4-diazepan-5-one scaffold. The development of novel synthetic methodologies that allow for the facile diversification of this core will be crucial for unlocking its full potential in drug discovery. As our understanding of complex biological targets continues to grow, the unique structural features of the 1,4-diazepan-5-one scaffold may prove to be the key to unlocking new therapeutic modalities.
Independent verification of the biological targets of 7-Methyl-1,4-diazepan-5-one
An Independent Researcher's Guide to the Identification and Verification of Biological Targets for 7-Methyl-1,4-diazepan-5-one
This guide provides a comprehensive, multi-modal framework for the independent identification, validation, and characterization of the biological targets of the novel chemical entity, this compound. Given the limited publicly available data on this compound, we will proceed with a de novo target discovery workflow. This strategy is designed not only to identify primary targets but also to build a robust, cross-validated body of evidence essential for advancing any novel compound in a drug development pipeline.
Our approach is grounded in the principle of orthogonal validation, where a consensus from multiple, methodologically distinct techniques provides the highest level of confidence in a target assignment. We will move from broad, hypothesis-generating screens to precise, biophysical characterization, ensuring each step informs the next in a logical and resource-efficient manner.
Phase 1: Unbiased Target Discovery & Hypothesis Generation
The initial phase aims to cast a wide net to identify all potential protein interactors of this compound. We will combine computational prediction with proven experimental proteomics.
In Silico Target Prediction: A Data-Driven Starting Point
Before committing to wet-lab experiments, we can leverage the vast amount of existing bioactivity data to generate an initial list of plausible targets. Tools like SwissTargetPrediction utilize the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar proteins.
Experimental Rationale: This step is a rapid and cost-effective method to prioritize protein families for subsequent investigation. By comparing the 2D structure of this compound to a database of known ligands, the algorithm predicts a ranked list of potential targets, providing an invaluable starting point.
Workflow: In Silico Target Prediction
Caption: Workflow for computational target prediction.
Affinity-Based Chemical Proteomics: Capturing the Interactors
This is the cornerstone of our discovery effort. By immobilizing the compound on a solid matrix, we create a "bait" to fish for its binding partners from a complex biological sample, such as a cell lysate. These captured proteins are then identified using high-resolution mass spectrometry.
Experimental Rationale: This unbiased approach does not rely on prior assumptions about the target. The key to success lies in the design of the negative controls. Comparing the proteins captured by the this compound bait to those captured by control beads (or, ideally, beads functionalized with a structurally similar but biologically inactive analog) allows for the confident identification of specific interactors.
Protocol: Affinity Chromatography followed by LC-MS/MS
-
Probe Synthesis: Covalently attach this compound to activated Sepharose beads. A linker arm is typically introduced to minimize steric hindrance. Prepare control beads (e.g., beads with the linker alone).
-
Lysate Preparation: Prepare a native protein lysate from the target cells or tissue.
-
Incubation: Incubate the lysate with the compound-bound beads and control beads in parallel for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. True hits are proteins that are significantly enriched in the compound-bead pulldown compared to the control-bead pulldown.
Table 1: Representative Data from Affinity Proteomics Screen
| Protein ID (UniProt) | Gene Name | Score (Compound) | Peptide Count (Compound) | Peptide Count (Control) | Enrichment (Fold Change) |
| P08581 | ADRB2 | 245 | 18 | 1 | 18.0 |
| P35368 | DRD2 | 198 | 15 | 0 | >15.0 |
| P21579 | HTR1A | 155 | 11 | 2 | 5.5 |
| P02768 | ALB | 450 | 55 | 50 | 1.1 (Non-specific) |
| Q9Y2T6 | KCC2A | 130 | 9 | 1 | 9.0 |
Phase 2: Target Engagement Verification in a Cellular Environment
Identifying a protein in a pulldown is not sufficient; we must confirm that the compound engages this target within its native cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Rationale: CETSA operates on the principle that a protein becomes more resistant to heat-induced unfolding when it is bound by a ligand. By heating cells treated with this compound across a temperature gradient, we can observe a "thermal shift" for the specific target protein, indicating direct engagement.
Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Table 2: Hypothetical CETSA Melt-Curve Data for Target Candidate ADRB2
| Temperature (°C) | % Soluble ADRB2 (Vehicle) | % Soluble ADRB2 (+ Compound) |
| 45 | 100% | 100% |
| 50 | 95% | 100% |
| 55 | 70% | 98% |
| 60 | 35% | 85% |
| 65 | 10% | 50% |
| 70 | <5% | 20% |
The data clearly shows a rightward shift in the melting curve for ADRB2 in the presence of the compound, indicating target stabilization and engagement.
Phase 3: Quantifying Direct Biophysical Interaction
After confirming cellular engagement, the next critical step is to prove a direct, physical interaction between this compound and a purified candidate protein. This phase quantifies the binding affinity (KD), a crucial parameter for drug development. We will compare two gold-standard techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Experimental Rationale:
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event. It is the only technique that directly measures the thermodynamics of the interaction, providing KD (dissociation constant), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.
-
Surface Plasmon Resonance (SPR): An optical technique that measures changes in mass on a sensor surface. It provides real-time kinetics of the interaction, determining the on-rate (kon) and off-rate (koff) of binding, from which the KD is calculated (koff/kon).
Table 3: Comparison of Biophysical Techniques for Target Validation
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Sample State | Both partners are in solution (label-free) | One partner is immobilized on a sensor chip |
| Key Output | KD, ΔH, ΔS, Stoichiometry (n) | kon, koff, KD |
| Throughput | Low to medium | Medium to high |
| Protein Req. | High (mg) | Low (µg) |
| Strengths | True in-solution measurement; thermodynamic data | Real-time kinetics; high sensitivity |
| Considerations | Requires high sample concentration | Immobilization can affect protein activity |
Table 4: Representative Biophysical Binding Data
| Target Protein | Method | KD (nM) | Notes |
| ADRB2 | SPR | 85 | Clear dose-dependent binding |
| DRD2 | ITC | 150 | Confirmed 1:1 stoichiometry |
| KCC2A | SPR | 2,500 | Weaker, but specific interaction |
| HTR1A | ITC | No binding detected | De-prioritized as a direct target |
Phase 4: Orthogonal Validation via Functional Genomics
The final piece of the puzzle is to link the physical binding of the compound to a functional cellular consequence. A genome-wide CRISPR-Cas9 screen can identify genes that are essential for the compound's mechanism of action.
Experimental Rationale: The core idea is that if this compound acts by inhibiting a specific protein, then cells in which the gene for that protein has already been knocked out should be resistant to the compound's effects. By treating a library of knockout cells with the compound, we can identify which knockouts survive, thereby pinpointing the target or critical pathway members.
Workflow: CRISPR-Cas9 Resistance Screen
Caption: Workflow for a CRISPR-based drug resistance screen.
Conclusion: Synthesizing the Evidence
The independent verification of a drug target requires a rigorous, multi-faceted approach. By synthesizing the data from computational prediction, affinity proteomics, cellular target engagement, biophysical characterization, and functional genomics, we can build an unassailable case for the biological targets of this compound. A candidate protein like ADRB2 , which scores as a top hit in the proteomics screen, is confirmed to be engaged in cells via CETSA, shows high-affinity direct binding in biophysical assays, and whose knockout confers resistance in a CRISPR screen, can be declared a high-confidence, validated target. This level of evidence is the standard required to justify further investment in preclinical and clinical development.
Safety Operating Guide
Navigating the Safe Handling of 7-Methyl-1,4-diazepan-5-one: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE) requirements, and disposal of 7-Methyl-1,4-diazepan-5-one, ensuring a secure laboratory environment.
The compound this compound, a diazepanone derivative, is a valuable building block in synthetic chemistry and drug discovery. Its structure, featuring a seven-membered ring with two nitrogen atoms and a ketone functional group, necessitates a thorough understanding of its potential hazards to ensure safe handling. This guide provides essential safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a risk assessment can be conducted by examining its constituent functional groups: a cyclic diamine and a ketone.
-
Cyclic Amines: Amines as a class of organic compounds can be skin and respiratory irritants.[1] Depending on the specific structure, they can also be corrosive and may cause allergic reactions upon prolonged or repeated contact.
-
Ketones: Ketones are generally less hazardous than many other functional groups, but they can be flammable and may cause irritation to the eyes and respiratory system.
Based on these characteristics, this compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation. The lack of specific data warrants a cautious approach, treating the compound as potentially harmful upon ingestion, inhalation, or skin contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety during the handling of this compound. The selection of appropriate PPE should be based on the specific laboratory procedures being performed and the potential for exposure.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for extended handling periods or when working with larger quantities. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects the eyes from accidental splashes or aerosol generation. |
| Body Protection | A standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small-scale laboratory use in a well-ventilated area. However, a NIOSH-approved respirator with organic vapor cartridges should be available and used if there is a risk of aerosol generation or if handling large quantities. | Minimizes the inhalation of any potential vapors or dusts. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is paramount for the safe handling of this compound.
Preparation and Handling:
-
Designated Area: All handling of the compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when transferring or weighing the substance.
-
PPE Donning: Before handling, don all required PPE as outlined in the table and workflow diagram above. Ensure gloves are intact and properly fitted.
-
Weighing and Transfer: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. For transfers, use appropriate glassware and funnels to minimize the risk of spills.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
Spill and Emergency Procedures:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). Place the contaminated absorbent into a sealed, labeled container for proper disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: For larger spills, evacuate the area and prevent entry. If safe to do so, contain the spill. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.
-
Skin Contact: If the compound comes into contact with the skin, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: If ingested, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Collection:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent paper, and pipette tips, should be considered chemical waste and disposed of in a designated, sealed container.
Disposal Method:
All chemical waste containing this compound must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
By adhering to these guidelines, researchers and scientists can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
